Technical Documentation Center

(R)-Butyryl Carnitine-d5 Chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-Butyryl Carnitine-d5 Chloride

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on (R)-Butyryl Carnitine-d5 Chloride: Structural Dynamics, Metabolic Significance, and Analytical Workflows

Executive Summary Acylcarnitines are critical intermediates in lipid metabolism, responsible for shuttling fatty acids across the mitochondrial membrane for β-oxidation. Among these, Butyryl-L-carnitine (C4-carnitine) se...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acylcarnitines are critical intermediates in lipid metabolism, responsible for shuttling fatty acids across the mitochondrial membrane for β-oxidation. Among these, Butyryl-L-carnitine (C4-carnitine) serves as a pivotal short-chain biomarker for diagnosing inborn errors of metabolism (such as Short-Chain Acyl-CoA Dehydrogenase deficiency), evaluating insulin resistance, and assessing the severity of coronary artery disease (CAD) 1.

To accurately quantify this metabolite in complex biological matrices (plasma, serum, or cerebrospinal fluid), researchers rely on Isotope Dilution Mass Spectrometry (IDMS). (R)-Butyryl Carnitine-d5 Chloride is the gold-standard stable isotope-labeled internal standard (IS) for these assays [[2]](). This whitepaper provides an in-depth analysis of its chemical structure, its biological context, and a self-validating analytical protocol for its use in high-throughput LC-MS/MS metabolomics.

Structural Chemistry and Isotopic Dynamics

(R)-Butyryl Carnitine-d5 Chloride is the deuterium-labeled, biologically active (R)-enantiomer of butyryl-L-carnitine hydrochloride. The incorporation of five deuterium atoms (d5) onto the butyryl acyl chain significantly increases the mass-to-charge ratio (


) compared to the endogenous compound, allowing for distinct resolution in a mass spectrometer while maintaining identical chromatographic retention times.
Causality in Isotope Selection

Why use a d5 label instead of a d3 or 13C label?

  • Mass Shift: A mass shift of +5 Da ensures absolute separation from the naturally occurring isotopic envelope of unlabeled C4-carnitine (which typically spans M to M+2). This prevents cross-talk in the Multiple Reaction Monitoring (MRM) channels.

  • Matrix Effect Normalization: Because the physicochemical properties of the d5-labeled compound are virtually identical to the endogenous metabolite, it co-elutes exactly during Liquid Chromatography (LC). It experiences the exact same ion suppression or enhancement from co-eluting matrix components in the Electrospray Ionization (ESI) source, perfectly normalizing the quantitative signal.

Physicochemical Properties
PropertySpecification
Chemical Name (2R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-d5)-1-propanaminium Chloride
Synonyms (Butyryl-d5)-L-carnitine Chloride; L-Carnitine Butyryl-d5 Ester Chloride
Molecular Formula C₁₁H₁₇D₅ClNO₄
Molecular Weight 272.78 g/mol
Isotopic Purity ≥99% deuterated forms
Physical State Solid
Solubility Ethanol, DMSO, DMF, Water
Storage Conditions -20°C, desiccated and protected from light

Metabolic Causality: The Carnitine Shuttle

To understand the diagnostic utility of butyryl-L-carnitine, one must understand the Carnitine Shuttle . While medium and short-chain fatty acids can sometimes diffuse into the mitochondria, the highly regulated carnitine transport system is the primary mechanism for acyl-CoA translocation 3.

When mitochondrial β-oxidation is impaired (e.g., due to enzyme deficiencies or systemic hypoxia during sepsis), acyl-CoA intermediates accumulate in the mitochondrial matrix. To prevent CoA depletion, these acyl groups are transferred back to L-carnitine, forming acylcarnitines (like C4-carnitine) which are exported into the bloodstream [[4]](). Thus, plasma C4-carnitine levels serve as a direct, real-time proxy for intramitochondrial metabolic bottlenecks.

CarnitineShuttle FA_CoA Fatty Acyl-CoA (Cytosol) CPT1 CPT1 Enzyme (Outer Membrane) FA_CoA->CPT1 Carnitine L-Carnitine Carnitine->CPT1 AcylCarnitine Acylcarnitine (Intermembrane Space) CPT1->AcylCarnitine Transesterification CACT CACT Transporter (Inner Membrane) AcylCarnitine->CACT AcylCarnitine_Matrix Acylcarnitine (Mitochondrial Matrix) CACT->AcylCarnitine_Matrix Translocation CPT2 CPT2 Enzyme (Inner Membrane) AcylCarnitine_Matrix->CPT2 CPT2->Carnitine Recycled FA_CoA_Matrix Fatty Acyl-CoA (Matrix) CPT2->FA_CoA_Matrix Re-esterification BetaOx Beta-Oxidation FA_CoA_Matrix->BetaOx

Caption: Mitochondrial Carnitine Shuttle Pathway for Fatty Acid Transport and Acylcarnitine Formation.

Analytical Methodology: LC-MS/MS Quantification

To ensure absolute trustworthiness in metabolomic data, the extraction and quantification protocol must be a self-validating system . The following methodology details the extraction of butyryl-L-carnitine from human plasma using (R)-Butyryl Carnitine-d5 Chloride as the internal standard.

Step-by-Step Extraction Protocol
  • Sample Aliquoting: Transfer 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Causality: 50 µL provides sufficient analyte for detection above the Lower Limit of Quantitation (LLOQ) without overloading the LC column with endogenous phospholipids.

  • Internal Standard Spiking: Add 10 µL of the (R)-Butyryl Carnitine-d5 Chloride working solution (e.g., 5 µM in 50% methanol).

    • Causality: Spiking the IS before extraction ensures that any physical loss of the sample during subsequent precipitation or transfer steps affects the endogenous analyte and the IS equally. The ratio remains constant, preserving quantitative accuracy.

  • Protein Precipitation: Add 200 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) to the sample.

    • Causality: Organic solvents disrupt the hydration shell of plasma proteins, causing them to denature and precipitate. This releases any protein-bound acylcarnitines into the solvent and prevents proteins from irreversibly clogging the LC column.

  • Agitation and Centrifugation: Vortex aggressively for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality: High-speed centrifugation compacts the denatured proteins into a tight pellet, yielding a clear, particulate-free supernatant.

  • Evaporation: Transfer 150 µL of the supernatant to a clean vial and evaporate to dryness under a gentle stream of Nitrogen gas (N₂) at 30°C.

    • Causality: Removing the highly organic extraction solvent is critical. If injected directly into a reversed-phase LC system, the high organic content would cause the highly polar short-chain acylcarnitines to elute in the void volume (solvent effect).

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

System Validation & Quality Control (Self-Validating Architecture)

A protocol is only as reliable as its internal checks. To validate this assay:

  • Calibration Curve: Run a 6-to-8 point calibration curve of unlabeled Butyryl-L-carnitine ranging from 0.05 µM to 10 µM, each spiked with the constant IS. The linear regression (

    
    ) must be 
    
    
    
    .
  • Blank Matrix Test: Inject a "Zero Standard" (matrix spiked with IS only, no unlabeled analyte) to verify the absence of isotopic interference or carryover from previous high-concentration injections.

  • QC Bracketing: Inject Quality Control (QC) samples at Low, Mid, and High concentrations after every 20 experimental samples. The calculated concentration must fall within

    
     of the theoretical value to validate the batch run.
    

LCMSWorkflow Sample Plasma/Serum Sample (50 µL) Spike Spike Internal Standard ((R)-Butyryl Carnitine-d5) Sample->Spike Extraction Protein Precipitation (Methanol/Acetonitrile) Spike->Extraction Centrifuge Centrifugation (14,000 x g, 10 min) Extraction->Centrifuge Supernatant Supernatant Collection & Drying (N2 gas) Centrifuge->Supernatant Recon Reconstitution (Mobile Phase) Supernatant->Recon LC LC Separation (HILIC or RP-UHPLC) Recon->LC MS Tandem Mass Spectrometry (ESI-MS/MS, MRM Mode) LC->MS Data Data Analysis (Isotope Dilution Quantitation) MS->Data

Caption: LC-MS/MS Workflow for Acylcarnitine Quantification using Isotope Dilution.

LC-MS/MS Parameters

For short-chain acylcarnitines, Hydrophilic Interaction Liquid Chromatography (HILIC) or specialized Reversed-Phase (RP) columns are preferred.

Representative RP-UHPLC Gradient Table: (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid)

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.4955
1.000.4955
4.000.41090
5.000.41090
5.100.4955
7.000.4955

Mass Spectrometry (Positive ESI Mode):

  • Unlabeled Butyryl-L-carnitine: Precursor

    
     ~232.2 
    
    
    
    Product
    
    
    85.1 (quantifier ion).
  • (R)-Butyryl Carnitine-d5: Precursor

    
     ~237.2 
    
    
    
    Product
    
    
    85.1 (quantifier ion). (Note: The product ion at
    
    
    85 represents the common carnitine backbone fragment, which remains undeuterated, while the precursor mass reflects the +5 Da shift on the butyryl chain).

Data Interpretation and Clinical Translation

Once the LC-MS/MS run is complete, the data system integrates the area under the curve (AUC) for both the endogenous C4-carnitine peak and the (R)-Butyryl Carnitine-d5 peak.

The concentration of the endogenous metabolite is calculated using the formula:



Because the deuterated internal standard perfectly mimics the extraction recovery and ionization efficiency of the target analyte, this ratio effectively cancels out matrix interference. This level of precision is what allows clinicians to confidently use C4-carnitine levels to diagnose metabolic disorders 5 or assess the severity of systemic diseases like acute cholangitis 4.

References

  • [[2]]() "(R)-Butyryl carnitine-d5 chloride | Stable Isotope." MedChemExpress.

  • 5 "Butyryl-L-carnitine analytical standard 25576-40-3." Sigma-Aldrich.

  • 1 "Acylcarnitines Profile." THETA Biomarkers.

  • 3 "Correlation of Serum Acylcarnitines with Clinical Presentation and Severity of Coronary Artery Disease." National Center for Biotechnology Information (PMC).

  • 4 "Predictive value of presepsin and acylcarnitines for severity and biliary drainage in acute cholangitis." World Journal of Gastroenterology.

Sources

Exploratory

Comprehensive Technical Guide on Butyrylcarnitine-d5 Hydrochloride: Molecular Characterization and Mass Spectrometry Applications

Executive Overview In the realm of clinical diagnostics, metabolic research, and pharmacokinetic profiling, the accurate quantification of short-chain acylcarnitines is paramount. Butyrylcarnitine-d5 Hydrochloride (also...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the realm of clinical diagnostics, metabolic research, and pharmacokinetic profiling, the accurate quantification of short-chain acylcarnitines is paramount. Butyrylcarnitine-d5 Hydrochloride (also referred to as (R)-Butyryl carnitine-d5 chloride) serves as a critical stable isotope-labeled internal standard (SIL-IS). By leveraging deuterium substitution, this compound enables high-fidelity quantification of endogenous butyrylcarnitine (C4-carnitine) via liquid chromatography-tandem mass spectrometry (LC-MS/MS), forming the backbone of modern newborn screening (NBS) for fatty acid oxidation disorders such as Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications, detailing the causality behind its physicochemical behavior, its mechanistic role in mass spectrometry, and a self-validating experimental protocol for its application.

Molecular Characterization & Physicochemical Properties

Butyrylcarnitine is an acylcarnitine formed by the esterification of L-carnitine with a butyryl group. In its native state, the carnitine backbone contains a quaternary ammonium group and a carboxylic acid. To isolate the compound as a stable, solid salt, the carboxylic acid is protonated, and a chloride ion acts as the counterion for the permanently charged quaternary amine.

In the d5-labeled variant , five hydrogen atoms on the butyryl chain are replaced with deuterium (typically the terminal ethyl group, -CD2-CD3). This isotopic enrichment shifts the molecular mass by +5 Da, a critical feature for mass spectrometric resolution[2].

Quantitative Data: Physicochemical Specifications
PropertySpecificationMechanistic Significance
Chemical Name (R)-Butyryl carnitine-d5 chlorideThe (R)-enantiomer is the biologically active form recognized by cellular transporters.
Molecular Formula C₁₁H₁₇D₅ClNO₄The inclusion of 5 deuterium atoms provides a sufficient mass shift to prevent isotopic overlap with the natural M+2/M+3 isotopes of endogenous C4-carnitine.
Molecular Weight 272.78 g/mol Exactly 5 Da heavier than unlabeled Butyrylcarnitine chloride (267.75 g/mol ).
Appearance White to off-white solidIndicates high purity; hygroscopic nature requires desiccation.
Solubility Water, Methanol, DMSOHigh solubility in methanol is critical for simultaneous protein precipitation and analyte extraction from dried blood spots (DBS).
Storage -20°C (Desiccated)Prevents spontaneous hydrolysis of the ester bond, ensuring long-term stability of the internal standard.

Mechanistic Role in Isotope Dilution Mass Spectrometry (IDMS)

The core principle of using Butyrylcarnitine-d5 HCl lies in Isotope Dilution Mass Spectrometry (IDMS) . When analyzing complex biological matrices like plasma or dried blood spots, co-eluting matrix components severely suppress or enhance the ionization of the target analyte in the Electrospray Ionization (ESI) source.

The Causality of the Deuterium Choice: Because Butyrylcarnitine-d5 shares the exact physicochemical properties (pKa, lipophilicity, and spatial conformation) as endogenous butyrylcarnitine, it co-elutes perfectly during liquid chromatography. Consequently, the SIL-IS and the target analyte experience the exact same matrix-induced ion suppression at the exact same time. By quantifying the ratio of the endogenous analyte to the internal standard, the matrix effect is mathematically canceled out, yielding absolute quantitation[3].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, the following protocol for extracting and quantifying C4-carnitine from Dried Blood Spots (DBS) is designed as a self-validating system . It incorporates a dynamic quality control (QC) loop that verifies extraction efficiency and instrument calibration in real-time.

Step-by-Step Methodology

Step 1: Reagent Preparation & Spiking

  • Action: Prepare an extraction solution of 100% Methanol containing 0.5 µM of Butyrylcarnitine-d5 HCl.

  • Causality: Methanol serves a dual purpose: it rapidly precipitates blood proteins (denaturing enzymes that might otherwise hydrolyze acylcarnitines) while fully solubilizing the polar acylcarnitines.

Step 2: Extraction & Self-Validation Setup

  • Action: Punch 3.2 mm discs from patient DBS cards, alongside a set of calibrator DBS (spiked with known amounts of unlabeled C4) and QC DBS (Low, Mid, High).

  • Action: Add 100 µL of the IS-spiked methanol to each well. Shake at 30°C for 45 minutes.

  • Validation Loop: The inclusion of the QC spots ensures that if the extraction efficiency drops, or if the MS/MS loses sensitivity, the calculated concentrations of the QCs will fall outside the ±15% acceptance criteria, automatically invalidating the run and preventing false diagnostics.

Step 3: Derivatization (Optional but Recommended for Sensitivity)

  • Action: Transfer the supernatant, evaporate under N₂, and add 50 µL of 3N HCl in n-butanol. Incubate at 65°C for 15 minutes. Evaporate and reconstitute in mobile phase.

  • Causality: Butylation converts the free carboxylic acid into a butyl ester. This drastically increases the hydrophobicity of the molecule, driving it to the surface of the ESI droplets and exponentially increasing ionization efficiency (ESI+)[1].

Step 4: MRM Data Acquisition Program the triple quadrupole mass spectrometer to monitor the following Multiple Reaction Monitoring (MRM) transitions. The hallmark of all acylcarnitines is the collision-induced dissociation (CID) yielding an 85 Da product ion, which corresponds to the dehydrated carnitine backbone (+CH2-CH=CH-COOH)[1][3].

AnalyteStatePrecursor Ion (m/z)Product Ion (m/z)
Butyrylcarnitine Underivatized232.285.0
Butyrylcarnitine-d5 Underivatized237.285.0
Butyrylcarnitine Butylated288.285.0
Butyrylcarnitine-d5 Butylated293.285.0

Visualizing the Analytical & Biological Workflows

LC-MS/MS Quantification Workflow

The following diagram illustrates the logical progression of the self-validating MS/MS workflow, highlighting the integration of the internal standard.

MS_Workflow DBS Dried Blood Spot (DBS) Sample & QC Collection Extraction Methanol Extraction + Butyrylcarnitine-d5 HCl (IS) DBS->Extraction Punch & Extract Derivatization Derivatization (Optional) Enhances ESI+ Ionization Extraction->Derivatization Evaporate & Butylate LCMS LC-MS/MS Analysis (MRM Mode) Derivatization->LCMS Reconstitute & Inject Data Data Processing & Validation Ratio: m/z 232 vs 237 LCMS->Data Quantify Precursor -> 85 Da

Figure 1: Step-by-step LC-MS/MS analytical workflow utilizing Butyrylcarnitine-d5 as a stable isotope internal standard.

Cellular Transporter Mechanism

Beyond diagnostics, Butyrylcarnitine-d5 is utilized in pharmacokinetic assays to study the OCTN2 (SLC22A5) transporter. OCTN2 is a sodium-dependent transporter responsible for the cellular uptake of carnitine and its acyl derivatives, which are subsequently shuttled into the mitochondria for β-oxidation.

Transporter_Mechanism Extracellular Extracellular Space (Butyrylcarnitine-d5 Tracer) OCTN2 OCTN2 Transporter (SLC22A5) Extracellular->OCTN2 Na+-dependent transport Intracellular Intracellular Space (Cytosol) OCTN2->Intracellular Cellular Uptake Mitochondria Mitochondrial Matrix (β-Oxidation / Target) Intracellular->Mitochondria CPT System Transport

Figure 2: Cellular uptake mechanism of Butyrylcarnitine via the OCTN2 transporter for mitochondrial processing.

References

  • Ovid / Clinical Chemistry. Use of Tandem Mass Spectrometry for Multianalyte Screening of Dried Blood Specimens from Newborns. Retrieved from:[Link]

  • PubMed Central (PMC). The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway. Retrieved from:[Link]

Sources

Foundational

The Biological Role of Butyrylcarnitine in Fatty Acid Oxidation: Mechanisms, Diagnostics, and Analytical Workflows

Executive Summary Butyrylcarnitine (C4-carnitine) is a short-chain acylcarnitine that serves as a critical metabolic intermediate in mitochondrial fatty acid β-oxidation (FAO) and amino acid catabolism. While historicall...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyrylcarnitine (C4-carnitine) is a short-chain acylcarnitine that serves as a critical metabolic intermediate in mitochondrial fatty acid β-oxidation (FAO) and amino acid catabolism. While historically viewed merely as a byproduct of incomplete metabolism, modern metabolomics has repositioned C4-carnitine as a highly specific biomarker for enzymatic deficiencies (such as SCAD deficiency) and a functional indicator of mitochondrial membrane transporter activity (e.g., OCT1/OCTN2). This whitepaper deconstructs the mechanistic biology of butyrylcarnitine, establishes self-validating analytical protocols for its quantification, and explores its expanding utility in drug development and clinical diagnostics.

Mechanistic Biology: Butyrylcarnitine in the Mitochondrial Matrix

Mitochondrial fatty acid β-oxidation is a cyclical, four-step enzymatic process that sequentially cleaves two-carbon acetyl-CoA units from fatty acyl-CoA molecules to generate ATP via the electron transport chain. The transport of these acyl groups across the impermeable inner mitochondrial membrane is strictly governed by the carnitine shuttle, utilizing Carnitine Palmitoyltransferase 1 and 2 (CPT1/CPT2) and Carnitine-Acylcarnitine Translocase (CACT) [1].

During the oxidation of short-chain fatty acids, Short-chain acyl-CoA dehydrogenase (SCAD) catalyzes the initial dehydrogenation of butyryl-CoA (C4-CoA) to crotonyl-CoA. When SCAD activity is impaired—either due to genetic mutations in the ACADS gene or secondary mitochondrial toxicity—butyryl-CoA accumulates within the mitochondrial matrix [2].

To prevent the toxic depletion of free Coenzyme A (CoA), the mitochondrial enzyme Carnitine Acetyltransferase (CRAT) transesterifies the accumulating butyryl groups onto free L-carnitine, forming butyrylcarnitine (C4-carnitine) . This highly polar molecule is then exported out of the mitochondria and into the plasma, serving as a systemic relief valve for mitochondrial stress.

FAO_Pathway Cytosol Cytosolic Short-Chain Fatty Acids MitoMembrane Carnitine Shuttle (CACT / CPT1 / CPT2) Cytosol->MitoMembrane Cellular Uptake MitoMatrix Mitochondrial Matrix (Butyryl-CoA) MitoMembrane->MitoMatrix Translocation SCAD SCAD Enzyme (Active β-Oxidation) MitoMatrix->SCAD Normal Metabolism Deficiency SCAD Deficiency (Metabolic Block) MitoMatrix->Deficiency Enzyme Impairment Crotonyl Crotonyl-CoA (Energy Production) SCAD->Crotonyl FAD -> FADH2 C4Carnitine Butyrylcarnitine (C4) Exported to Plasma Deficiency->C4Carnitine Transesterification (Detoxification)

Mitochondrial Fatty Acid Oxidation Pathway and Butyrylcarnitine Formation.

Clinical Diagnostics: Navigating Isomeric Ambiguity

In Newborn Screening (NBS) programs, elevated C4-carnitine is the primary trigger for detecting Short-chain acyl-CoA dehydrogenase deficiency (SCADD). However, C4-carnitine shares the exact same molecular mass (


 232.2) as isobutyrylcarnitine , a biomarker for Isobutyryl-CoA dehydrogenase deficiency (IBDD)—a distinct disorder of valine catabolism.

Because standard Flow Injection Analysis (FIA-MS/MS) cannot distinguish between these structural isomers, it historically yielded high false-positive rates. To resolve this, modern clinical laboratories employ secondary biomarker ratios and advanced chromatographic resolution [3].

Table 1: Diagnostic Biomarkers and Ratios Involving Butyrylcarnitine
Biomarker / RatioClinical IndicationDiagnostic ThresholdMechanistic Rationale
Total C4 SCADD or IBDD> 1.0 µmol/LPrimary accumulation due to downstream enzymatic block.
C4 / C0 SCADD Differentiation> 0.05Normalizes C4 accumulation against the patient's free carnitine pool, correcting for nutritional carnitine deficiency.
C4 / C5 SCADD vs IBDD> 2.5Differentiates C4 accumulation from C5 (isovaleryl) pathways, reducing false positives in multiplexed screening.

Analytical Workflows: Self-Validating UHPLC-MS/MS Protocols

To overcome the isomeric ambiguity of FIA-MS/MS, we must implement a Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) workflow.

Causality in Experimental Design: The inclusion of stable isotope-labeled internal standards (e.g.,


-butyrylcarnitine) is non-negotiable. During Electrospray Ionization (ESI), co-eluting matrix components from blood or plasma cause unpredictable ion suppression. By spiking the sample with 

-C4 prior to extraction, the internal standard experiences the exact same matrix effects and extraction losses as the endogenous C4. The ratio of their peak areas creates a self-validating system that guarantees absolute quantitative accuracy [4].
Protocol 1: Dried Blood Spot (DBS) Extraction
  • Sample Excision: Punch a 3.2 mm disc from the center of a dried blood spot into a 96-well microplate.

  • Internal Standard Addition: Add 100 µL of extraction solvent (Methanol) containing 0.1 µmol/L of

    
    -butyrylcarnitine.
    
    • Scientific Rationale: Methanol acts as a dual-purpose reagent; it precipitates denatured hemoglobin and plasma proteins while efficiently solubilizing polar acylcarnitines [5].

  • Desorption: Seal the plate and incubate at 45°C for 45 minutes while shaking at 700 rpm.

    • Scientific Rationale: Mild thermal agitation accelerates the desorption of analytes from the cellulose matrix without inducing thermal degradation of the acyl chains.

  • Transfer: Transfer the supernatant to a clean autosampler plate for direct injection.

Protocol 2: UHPLC-MS/MS Isomeric Resolution
  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 1.7 µm, 2.1 x 100 mm) maintained at 40°C.

  • Mobile Phase Gradient:

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start at 5% B to ensure retention of the polar C4-carnitine, ramping to 50% B over 5 minutes to elute and resolve butyrylcarnitine from isobutyrylcarnitine.

  • Mass Spectrometry (MRM): Operate the triple quadrupole MS in positive Heated ESI mode. Monitor the specific transitions outlined in Table 2.

Table 2: MRM Transitions for Underivatized C4-Carnitine Quantification
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Purpose
Butyrylcarnitine (C4) 232.285.115Target Quantitation
Isobutyrylcarnitine (Iso-C4) 232.285.115Isomeric Differentiation

-Butyrylcarnitine
235.285.115Internal Standard (IS)

Note: The product ion at


 85.1 corresponds to the characteristic 

fragment of the carnitine backbone, ensuring high structural specificity for acylcarnitines.

LCMS_Workflow Sample Sample Prep (DBS Extraction) ISTD Internal Standard (d3-Butyrylcarnitine) Sample->ISTD UHPLC UHPLC Separation (Resolves C4 vs Iso-C4) ISTD->UHPLC Injection ESI Heated ESI (Positive Ion Mode) UHPLC->ESI Elution MSMS Tandem MS (MRM) (Precursor -> Product) ESI->MSMS Ionization Data Absolute Quantification (Self-Validating) MSMS->Data Peak Integration

UHPLC-MS/MS Workflow for Isomeric Resolution and Quantification of C4-Carnitine.

Membrane Transport & Drug Development Implications

Beyond inherited metabolic disorders, butyrylcarnitine is emerging as a critical endogenous biomarker in pharmacokinetics and drug safety. The cellular efflux and systemic clearance of C4-carnitine are heavily dependent on Organic Cation Transporters (OCTs), specifically OCT1 (SLC22A1) and OCTN2 (SLC22A5) .

In preclinical drug development, measuring extracellular vs. intracellular ratios of butyrylcarnitine in hepatocyte models serves as a functional readout for OCT1 transporter inhibition [6]. If a novel drug candidate inadvertently inhibits OCT1 or disrupts mitochondrial β-oxidation, researchers will observe a rapid, dose-dependent accumulation of C4-carnitine. Consequently, integrating quantitative acylcarnitine profiling into early-stage in vitro toxicity screening provides a highly sensitive, label-free mechanism to predict drug-induced mitochondrial dysfunction before advancing to in vivo models.

References

  • Raudino, F., et al. "Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios." Biomedicines, 2023.[Link]

  • "Short-Chain Acyl-CoA Dehydrogenase Deficiency." GeneReviews® - NCBI Bookshelf, 2011.[Link]

  • "Combined defects in oxidative phosphorylation and fatty acid β-oxidation in mitochondrial disease." Bioscience Reports, 2016.[Link]

  • "Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine 'Profiles'." Journal of Chromatography B, 2019.[Link]

  • "Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport." Frontiers in Pharmacology, 2021.[Link]

Sources

Exploratory

The Analytical Dichotomy: (R)-Butyryl Carnitine-d5 vs. Non-Deuterated Standards in LC-MS/MS Metabolomics

Executive Summary (R)-Butyryl Carnitine (C4) is a critical acylcarnitine biomarker in clinical metabolomics and newborn screening (NBS). Elevated endogenous levels are primary indicators of metabolic disorders such as Sh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Butyryl Carnitine (C4) is a critical acylcarnitine biomarker in clinical metabolomics and newborn screening (NBS). Elevated endogenous levels are primary indicators of metabolic disorders such as Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD)[1]. However, the accurate quantification of C4 in complex biological matrices (e.g., plasma, dried blood spots) requires overcoming severe matrix effects and isobaric interferences.

This technical guide explores the physicochemical dichotomy between the native non-deuterated standard and its stable isotope-labeled (SIL) counterpart, (R)-Butyryl Carnitine-d5. By detailing the mechanistic causality of using the d5 variant as an internal standard (IS), we establish a self-validating LC-MS/MS workflow designed for high-fidelity clinical and research applications.

Physicochemical & Structural Dichotomy

While chemically nearly identical, the substitution of five hydrogen atoms with deuterium on the butyryl chain creates a fundamental mass spectrometric distinction[2].

The Causality of the +5 Da Mass Shift: In pathological states like SCADD, endogenous C4 concentrations can be massively elevated[1]. If a +3 Da standard (d3) were used, the M+3 heavy isotope contribution from the highly concentrated native compound could cause isotopic overlap, artificially inflating the internal standard signal and leading to underestimated clinical concentrations. The d5 standard provides a robust +5 Da shift, completely bypassing the native isotopic envelope and ensuring quantitative integrity[3].

Because the deuterium atoms do not significantly alter the molecule's polarity, the d5 standard exhibits near-identical chromatographic retention and ionization efficiency as the native compound[3].

Table 1: Quantitative Comparison of Standards
ParameterNon-Deuterated (Native) Standard(R)-Butyryl Carnitine-d5 Standard
Chemical Formula C11H22NO4+C11H17D5NO4+
Molecular Weight (Chloride Salt) 267.75 g/mol 272.78 g/mol [2]
Precursor Ion [M]+ m/z 232.2m/z 237.2
Product Ion (Quantifier) m/z 85.1m/z 85.1
Primary Role in Assay Calibration Standard / Target BiomarkerInternal Standard (SIL-IS)

Mechanistic Role: Correcting the Matrix Effect

Matrix effects—specifically ion suppression or enhancement in the Electrospray Ionization (ESI) source—are the greatest vulnerability in LC-MS/MS[3]. When analyzing extracted plasma, co-eluting lipids and salts compete with the analyte for charge in the ESI droplets.

By spiking (R)-Butyryl Carnitine-d5 into the sample at the very first step, it acts as a self-validating probe. The native analyte and the d5 standard co-elute and enter the ESI source simultaneously. Whatever suppression the matrix exerts on the native C4, it exerts equally on the d5 standard[3]. Consequently, the ratio of their MS/MS peak areas remains perfectly constant, mathematically neutralizing the matrix variable.

MatrixEffect cluster_0 Chromatographic Co-elution N1 Native (R)-Butyryl Carnitine (m/z 232.2) N3 ESI Source (Matrix Suppression) N1->N3 Ionization N2 (R)-Butyryl Carnitine-d5 (m/z 237.2) N2->N3 Ionization N4 MS/MS Detector (Signal Ratio) N3->N4 Constant Ratio (Native/d5)

Fig 1: Mechanism of matrix effect normalization using co-eluting d5 internal standards.

Experimental Workflow: Self-Validating Protocol

To leverage the d5 standard effectively, the analytical protocol must address isobaric interference. Butyrylcarnitine (C4) and Isobutyrylcarnitine (C4-i) are constitutional isomers. Both yield an m/z 232 → 85 transition[4]. Tandem mass spectrometry alone cannot distinguish them; chromatographic resolution is mandatory to prevent false-positive SCADD diagnoses by confusing it with Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)[1],[4].

Step-by-Step Methodology:
  • Surrogate Matrix Calibration: Because true "blank" plasma contains endogenous basal levels of C4, prepare calibration curves in a surrogate matrix (e.g., 100 µg/mL Bovine Serum Albumin in water) to ensure absolute baseline accuracy[5].

  • Sample Spiking: Aliquot 100 µL of plasma (or 1 DBS punch). Add 5 µL of the IS working solution containing (R)-Butyryl Carnitine-d5 (e.g., 5 ng/mL)[5]. Causality: Spiking prior to extraction ensures the IS accounts for any physical losses during sample preparation.

  • Protein Precipitation: Add 300 µL of cold methanol to the sample. Vortex for 10 seconds and incubate for 10 minutes at ambient temperature[5]. Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Chromatographic Separation: Inject the supernatant onto a high-resolution C18 column (e.g., 100 x 2.1 mm, 2.7 µm). Utilize a gradient of aqueous ammonium formate/formic acid and methanol/acetonitrile to physically separate the C4 and C4-i isobars prior to MS entry[5],[4].

  • MRM Detection: Operate the triple quadrupole MS in positive ESI mode. Monitor m/z 232.2 → 85.1 for the native compound and m/z 237.2 → 85.1 for the d5 standard[4].

  • Data Normalization: Calculate the concentration of native C4 by plotting the ratio of (Area_Native / Area_d5) against the surrogate matrix calibration curve.

Workflow S1 1. Sample Collection (Plasma / DBS) S2 2. Spike Internal Standard Add (R)-Butyryl Carnitine-d5 S1->S2 S3 3. Protein Precipitation (Cold Methanol Extraction) S2->S3 S4 4. Chromatographic Separation (Resolve C4 vs C4-i Isobars) S3->S4 S5 5. MRM Detection Native: 232->85 | d5: 237->85 S4->S5 S6 6. Data Analysis (Ratio Normalization) S5->S6

Fig 2: Self-validating LC-MS/MS workflow for resolving and quantifying C4 isobars.

Conclusion

The deployment of (R)-Butyryl Carnitine-d5 is not merely a procedural recommendation; it is a fundamental requirement for the authoritative quantification of short-chain acylcarnitines. By providing a +5 Da mass shift and identical physicochemical behavior, it acts as an elegant, self-validating mechanism against ESI matrix effects[3]. When combined with rigorous chromatographic separation of isobars[4], this standard ensures that clinical diagnoses derived from LC-MS/MS data are both accurate and highly reproducible.

References

  • Title: Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Title: LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Source: Restek. URL: [Link]

  • Title: Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

Sources

Foundational

Metabolic Pathway Markers for SCAD Deficiency Research: A Technical Guide

Executive Summary Short-chain acyl-CoA dehydrogenase (SCAD) deficiency is a disorder of mitochondrial fatty acid -oxidation (FAO) characterized by the accumulation of butyryl-CoA.[1][2] While originally classified as a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Short-chain acyl-CoA dehydrogenase (SCAD) deficiency is a disorder of mitochondrial fatty acid


-oxidation (FAO) characterized by the accumulation of butyryl-CoA.[1][2] While originally classified as a severe metabolic disease, contemporary research suggests a complex genotype-phenotype correlation where many individuals exhibit a "biochemical phenotype" without clinical symptoms.[1][2]

This guide provides a rigorous technical framework for the identification, quantification, and validation of SCAD deficiency biomarkers. It moves beyond basic detection to address the critical challenge of distinguishing pathogenic SCAD deficiency from benign ACADS gene variants and differential diagnoses like Isobutyryl-CoA Dehydrogenase (IBD) deficiency and Ethylmalonic Encephalopathy (EE).

The Biochemical Landscape

SCAD catalyzes the initial step in the


-oxidation of short-chain fatty acids (C4–C6), specifically the dehydrogenation of butyryl-CoA to crotonyl-CoA.[1] A functional block at this step forces substrate flux into alternative enzymatic pathways, generating the diagnostic markers Butyrylcarnitine (C4)  and Ethylmalonic Acid (EMA) .[1]
Mechanistic Pathway Analysis
  • Primary Block: Reduced conversion of Butyryl-CoA to Crotonyl-CoA.

  • Carnitine Conjugation: Accumulated Butyryl-CoA is conjugated by carnitine acetyltransferase (CAT) to form Butyrylcarnitine , which is exported to plasma.[1]

  • Carboxylation Shunt: Excess Butyryl-CoA serves as an alternative substrate for Propionyl-CoA Carboxylase (PCC), forming Ethylmalonyl-CoA, which is subsequently hydrolyzed to Ethylmalonic Acid (EMA) and excreted in urine.[1]

SCAD_Pathway ButyrylCoA Butyryl-CoA CrotonylCoA Crotonyl-CoA ButyrylCoA->CrotonylCoA Dehydrogenation ButyrylCarnitine Butyrylcarnitine (C4) (Plasma Marker) ButyrylCoA->ButyrylCarnitine Carnitine Acetyltransferase (CAT) EthylmalonylCoA Ethylmalonyl-CoA ButyrylCoA->EthylmalonylCoA Propionyl-CoA Carboxylase (PCC) SCAD_Enzyme SCAD Enzyme (ACADS) SCAD_Enzyme->ButyrylCoA Catalyzes EMA Ethylmalonic Acid (EMA) (Urine Marker) EthylmalonylCoA->EMA Hydrolysis

Figure 1: Metabolic diversion in SCAD deficiency.[1] The red dashed line indicates the enzymatic block, forcing flux toward C4-carnitine and EMA.

Biomarker Profiling & Differential Diagnosis[2][4]

Precision in SCAD research requires distinguishing "true" SCAD deficiency from conditions with overlapping metabolite profiles.

Primary and Secondary Markers
MarkerSpecimenSpecificityClinical Insight
Butyrylcarnitine (C4) Plasma / DBSModeratePrimary screening target.[1] Also elevated in IBD and GA2.
Ethylmalonic Acid (EMA) UrineModerateSecondary confirmation. Elevated in EE, GA2, and SCAD.
Methylsuccinic Acid UrineLowOften accompanies EMA; less specific.
Butyrylglycine UrineHighSpecific conjugate of butyryl-CoA; helps differentiate from IBD.
Isobutyrylglycine UrineHigh (Negative) Crucial Differentiator. Present in IBD, absent in SCAD.
The "Biochemical Phenotype" Controversy

Research indicates that homozygosity for common ACADS variants (c.625G>A and c.511C>T ) often results in elevated C4 and EMA without clinical disease.

  • Recommendation: In drug development cohorts, stratify patients by genotype (Inactivating Mutation vs. Susceptibility Variant) to avoid confounding clinical trial data.

Analytical Methodologies: Self-Validating Protocols

To ensure data integrity (E-E-A-T), the following protocols incorporate internal standard (IS) normalization and retention time locking.

Protocol A: LC-MS/MS Quantification of Plasma Butyrylcarnitine (C4)[1]

Objective: Precise quantification of C4-carnitine distinguishing it from isobaric Isobutyrylcarnitine (unless column separation is optimized, total C4 is often reported; however, specific transitions or chromatography can separate them).[1]

Reagents:

  • Internal Standard (IS): d3-Butyrylcarnitine (Essential for matrix correction).[1]

  • Solvents: Methanol (LC-MS grade), Acetonitrile, Formic Acid.[1]

Workflow:

  • Sample Prep: Aliquot 10 µL plasma into a 1.5 mL tube.

  • IS Addition: Add 100 µL of Methanol containing d3-Butyrylcarnitine (approx. 0.05 µM).

  • Precipitation: Vortex for 30s to precipitate proteins. Centrifuge at 13,000 x g for 10 min.

  • Transfer: Transfer 80 µL supernatant to an autosampler vial.

  • LC Separation (Crucial Step):

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 3.5 µm).[1]

    • Mobile Phase: (A) H2O + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 100% B over 5 mins.

  • MS/MS Detection (MRM):

    • Analyte (C4): Precursor m/z 232.2

      
       Product m/z 85.1[1]
      
    • IS (d3-C4): Precursor m/z 235.2

      
       Product m/z 85.1[1]
      
  • Validation: Calculate Response Ratio (Area C4 / Area IS). Construct calibration curve (0–20 µM).

Protocol B: GC-MS Analysis of Urine Ethylmalonic Acid (EMA)

Objective: Qualitative and quantitative assessment of EMA normalized to creatinine.

Reagents:

  • Internal Standard: Undecanedioic acid (or d3-Methylmalonic acid if available).[1]

  • Derivatization Agent: BSTFA + 1% TMCS.

Workflow:

  • Normalization: Adjust urine volume equivalent to 0.25 mg creatinine.

  • Oximation (Optional): If analyzing keto-acids, oximize with hydroxylamine hydrochloride.[1]

  • Extraction: Acidify to pH < 2 with HCl. Extract 2x with Ethyl Acetate.

  • Drying: Evaporate ethyl acetate under Nitrogen stream to dryness.

  • Derivatization: Add 50 µL BSTFA + 1% TMCS. Incubate at 60°C for 30 min.

  • GC-MS Analysis:

    • Inject 1 µL (Split 1:10).

    • Temperature Ramp: 70°C (hold 2 min)

      
       280°C at 10°C/min.[1]
      
    • Identification: Monitor m/z ions specific to EMA-TMS (typically m/z 217, 204).[1]

    • Quantification: Compare peak area to IS peak area.

Diagnostic Algorithm for Research Cohorts

This workflow ensures that subjects recruited for SCAD research are accurately diagnosed and genotyped.

Diagnostic_Workflow Start Newborn Screen / Clinical Suspicion (Elevated C4-Carnitine) Step1 Step 1: Confirmatory Testing Plasma Acylcarnitines + Urine Organic Acids Start->Step1 Decision1 Profile Results? Step1->Decision1 Result_SCAD High C4 + High EMA (Suggests SCAD) Decision1->Result_SCAD C4 > 0.8 µM EMA ++ Result_IBD High C4 + High Isobutyrylglycine (Suggests IBD Deficiency) Decision1->Result_IBD Isobutyrylglycine ++ Result_EE High C4 + Massive EMA + H2S signs (Suggests Ethylmalonic Encephalopathy) Decision1->Result_EE EMA ++++ Step2 Step 2: ACADS Gene Sequencing Result_SCAD->Step2 Genotype1 Biallelic Pathogenic Mutations (True SCAD Deficiency) Step2->Genotype1 Genotype2 Common Variants (c.625G>A / c.511C>T) (Susceptibility / Biochemical Phenotype) Step2->Genotype2 Action1 Recruit for Therapeutic Trials (Monitor Clinical Symptoms) Genotype1->Action1 Action2 Classify as Non-Disease/Variant (Exclude or Stratify) Genotype2->Action2

Figure 2: Diagnostic logic flow for segregating SCAD deficiency from differential diagnoses and benign variants.

Translational Applications

In the context of drug development, SCAD biomarkers serve as efficacy endpoints:

  • Mitochondrial Protection: Agents aiming to stabilize the SCAD enzyme (chaperone therapy) should demonstrate a reduction in Plasma C4 and Urine EMA.

  • Cofactor Supplementation: Riboflavin (Vitamin B2) responsiveness can be tracked by monitoring the C4/C2 (Acetylcarnitine) ratio.

  • Antioxidant Therapy: Since accumulated metabolites may induce oxidative stress, secondary markers of lipid peroxidation (e.g., F2-isoprostanes) may be relevant in symptomatic cases.

References

  • Wolfe, L. et al. (2018). Short-Chain Acyl-CoA Dehydrogenase Deficiency. GeneReviews®. [Link]

  • Gallant, N. M. et al. (2012). Newborn screening for SCAD deficiency: the California experience. Molecular Genetics and Metabolism. [Link]

  • Van Maldegem, B. T. et al. (2006).[3] Clinical, biochemical, and genetic heterogeneity in short-chain acyl-CoA dehydrogenase deficiency. JAMA. [Link]

  • Pedersen, C. B. et al. (2008).[3] The ACADS gene variation spectrum in 114 patients with short-chain acyl-CoA dehydrogenase deficiency. Human Genetics. [Link]

  • Jethva, R. et al. (2008).[3] Short-chain acyl-CoA dehydrogenase deficiency. Molecular Genetics and Metabolism. [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]

  • Waters Corporation. (2022). An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. [Link]

Sources

Exploratory

The Analytical Foundation of Metabolic Profiling: Properties and Applications of Stable Isotope-Labeled Acylcarnitine Chlorides

Executive Summary Acylcarnitines are critical metabolic intermediates responsible for the transport of fatty acids into the mitochondria for β-oxidation. In clinical diagnostics, newborn screening, and pharmacokinetic dr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acylcarnitines are critical metabolic intermediates responsible for the transport of fatty acids into the mitochondria for β-oxidation. In clinical diagnostics, newborn screening, and pharmacokinetic drug development, the precise quantification of acylcarnitines from complex biological matrices (such as dried blood spots or plasma) is paramount. Stable isotope-labeled (SIL) acylcarnitine chlorides serve as the gold-standard internal standards for these assays. This whitepaper details the physicochemical properties of these chloride salts, their mechanistic role in metabolism, and provides a self-validating LC-MS/MS methodology engineered to eliminate matrix effects and ensure absolute quantification.

Mechanistic Grounding: The Carnitine Shuttle

To understand the analytical targets, we must first understand their biological origin. The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA thioesters. The "carnitine shuttle" is the obligate pathway for their transport 1.

  • Formation: In the cytosol, Carnitine Palmitoyltransferase 1 (CPT1) catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming an acylcarnitine .

  • Translocation: Carnitine-acylcarnitine translocase (CACT / SLC25A20) shuttles the acylcarnitine across the inner mitochondrial membrane in exchange for a free carnitine molecule 1.

  • Reversion: Inside the matrix, CPT2 converts the acylcarnitine back into acyl-CoA for β-oxidation, releasing free carnitine .

CarnitineShuttle cluster_cytosol Cytosol / Outer Membrane cluster_imm Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix AcylCoA_Cyt Acyl-CoA CPT1 CPT1 AcylCoA_Cyt->CPT1 Carnitine_Cyt L-Carnitine Carnitine_Cyt->CPT1 AcylCarnitine_Cyt Acylcarnitine CPT1->AcylCarnitine_Cyt CACT CACT AcylCarnitine_Cyt->CACT CACT->Carnitine_Cyt AcylCarnitine_Mat Acylcarnitine CACT->AcylCarnitine_Mat CPT2 CPT2 AcylCarnitine_Mat->CPT2 Carnitine_Mat L-Carnitine CPT2->Carnitine_Mat AcylCoA_Mat Acyl-CoA CPT2->AcylCoA_Mat Carnitine_Mat->CACT

Fig 1: The Carnitine Shuttle Pathway transporting long-chain fatty acids into the mitochondria.

Physicochemical Properties of Acylcarnitine Chlorides

Endogenous acylcarnitines are zwitterionic at physiological pH. However, when synthesized as stable isotope standards for analytical chemistry, they are almost exclusively formulated as chloride salts (hydrochlorides).

The Causality Behind the Chloride Salt:

  • Solid-State Stability: The chloride counterion neutralizes the carboxylate moiety, leaving the quaternary ammonium group permanently charged. This yields a highly stable, non-hygroscopic crystalline powder, which is critical for accurate gravimetric weighing when preparing stock solutions.

  • Micellar Dynamics: Long-chain acylcarnitine chlorides (≥C10) are amphiphilic and exhibit surfactant-like properties, forming micelles in aqueous and polar organic solutions 2. The chloride form ensures high solubility in extraction solvents like methanol.

  • Mass Spectrometry Ionization: Because the quaternary amine is permanently charged, the molecule is "pre-ionized." In positive-mode Electrospray Ionization (ESI+), the chloride ion readily dissociates, leaving the intact[M]+ cation. This bypasses the need for complex mobile phase additives to force ionization, resulting in exceptional MS sensitivity [[3]]().

The Imperative of Stable Isotope Labeling

In complex matrices like dried blood spots (DBS), co-extracting phospholipids and proteins causes severe, unpredictable ion suppression in the ESI source.

Stable isotope-labeled (SIL) internal standards—typically incorporating deuterium (e.g., d3, d9) on the acyl chain or carnitine backbone—are structurally identical to the endogenous analytes but differ in mass [[3]](). Because they co-elute chromatographically, the SIL standard experiences the exact same matrix suppression as the target analyte. By quantifying the ratio of the endogenous analyte's peak area to the SIL standard's peak area, the assay mathematically cancels out the matrix effect, enabling true absolute quantification [[4]]().

Table 1: Quantitative MS Parameters for Key SIL Acylcarnitine Chlorides

Note: Data reflects underivatized analysis in ESI+ mode. Both labeled and unlabeled species yield a common product ion at m/z 85 corresponding to the dehydrated carnitine backbone.

AnalyteSalt FormMonoisotopic Mass [M]+MRM Transition (m/z)Target Clinical Disorder
L-Carnitine-d9 Chloride171.1171.1 → 85.1Primary Systemic Carnitine Deficiency
Acetylcarnitine-d3 (C2) Chloride207.1207.1 → 85.1General Fatty Acid Oxidation Defects
Octanoylcarnitine-d3 (C8) Chloride291.2291.2 → 85.1MCAD Deficiency
Palmitoylcarnitine-d3 (C16) Chloride403.3403.3 → 85.1CPT2 / VLCAD Deficiency

Self-Validating Experimental Protocol: DBS Extraction and LC-MS/MS Analysis

Historically, acylcarnitines were derivatized to butyl esters to increase hydrophobicity. However, modern approaches utilize underivatized extraction coupled with HILIC or specialized C18 chromatography to prevent partial hydrolysis of the acyl chains and reduce sample preparation time 5.

LCMSWorkflow DBS Dried Blood Spot (DBS) Extraction Extraction (MeOH + SIL-IS) DBS->Extraction Deriv Derivatization (Butanolic HCl) Extraction->Deriv Aliquot & Dry LC Liquid Chromatography (HILIC / C18) Extraction->LC Non-derivatized Deriv->LC Reconstitute MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Quantification (Analyte/IS Ratio) MS->Data

Fig 2: LC-MS/MS workflow for acylcarnitine quantification using stable isotope internal standards.

Step-by-Step Methodology (Underivatized Workflow)

1. Sample Preparation: Punch a 3.0 mm disk (approx. 3.0 µL whole blood) from a DBS card into a 2.0 mL microcentrifuge tube or 96-well plate 5.

2. Internal Standard Addition & Extraction: Add 100 µL of extraction solvent (80:20 Methanol:Water) spiked with a known concentration cocktail of SIL acylcarnitine chlorides 6. Causality: Methanol acts as a rapid protein precipitant, crashing out hemoglobin and albumin. The 20% aqueous fraction is strictly required to ensure complete dissolution of the highly polar short-chain acylcarnitines and their chloride salts, preventing recovery bias.

3. Agitation: Incubate on an orbital shaker at 45°C for 45 minutes 6. Causality: Elevated temperature accelerates the desorption kinetics of the analytes from the dense cellulose matrix of the filter paper.

4. Evaporation and Reconstitution: Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C 6. Reconstitute in 50 µL of initial LC mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid for HILIC separation).

5. LC-MS/MS Analysis: Inject 2-5 µL onto the LC-MS/MS system. Operate the mass spectrometer in positive Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions (e.g., tracking the loss of the trimethylamine and sequential fragments to yield the m/z 85 product ion) 3.

System Suitability and Self-Validation Requirements

To ensure the protocol is a self-validating system, the following checks must be strictly enforced:

  • Extraction Blanks (Matrix & Solvent): Run a blank filter paper punch to rule out endogenous isobaric interferences and a pure solvent blank to monitor autosampler carryover.

  • Internal Standard Recovery Check: The absolute peak area of the SIL-IS must be monitored across all samples. If the IS area drops by >50% in a specific sample, it flags severe matrix suppression or an extraction failure, rendering the calculated concentration invalid.

  • Quality Control (QC) Bracketing: Low, Mid, and High QCs (prepared in the identical DBS matrix) must be injected at the beginning, middle, and end of the batch to validate calibration curve stability across the dynamic range.

References

1.[6] Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC. Source: nih.gov. URL: 2.[1] The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PMC. Source: nih.gov. URL: 3.[5] Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS. Source: restek.com. URL: 4. Carnitine shuttle - Reactome Pathway Database. Source: reactome.org. URL: 5.[3] Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry - PMC. Source: nih.gov. URL: 6.[4] A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening. Source: researchgate.net. URL: 7.[2] Water−Ethylene Glycol Alkyltrimethylammonium Bromide Micellar Solutions as Reaction Media: Study of Spontaneous Hydrolysis of Phenyl Chloroformate. Source: researchgate.net. URL:

Sources

Foundational

(R)-Butyryl Carnitine-d5 Chloride: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of (R)-Butyryl Carnitine-d5 Chloride, a critical tool for researchers in metabolic studies, drug development, and clinical diagnostics. Its primary utility lies in its a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of (R)-Butyryl Carnitine-d5 Chloride, a critical tool for researchers in metabolic studies, drug development, and clinical diagnostics. Its primary utility lies in its application as a stable isotope-labeled internal standard for the accurate quantification of butyryl carnitine and other acylcarnitines in various biological matrices.

Core Identifiers and Chemical Properties

(R)-Butyryl Carnitine-d5 Chloride is the deuterated form of (R)-Butyryl Carnitine Chloride, a naturally occurring acylcarnitine. The incorporation of five deuterium atoms on the butyryl moiety results in a mass shift that allows for its differentiation from the endogenous analyte in mass spectrometry-based assays, without significantly altering its chemical behavior.

While a specific CAS number for (R)-Butyryl Carnitine-d5 Chloride is not consistently available across commercial suppliers, it is crucial to reference the CAS number of the unlabeled parent compound for regulatory and safety documentation.

IdentifierValueSource
Chemical Name (2R)-3-Carboxy-N,N,N-trimethyl-2-(1-oxobutoxy-d5)-1-propanaminium Chloride[1]
Molecular Formula C11H17D5ClNO4[2]
Molecular Weight 272.78 g/mol [2]
CAS Number (Unlabeled) 162067-50-7[3][4]
Alternate CAS (Unlabeled) 25576-40-3
Appearance Typically a white to off-white solid[5]
Storage Conditions Store at 2-8°C, desiccated and protected from light.[4]

The Scientific Rationale: Synthesis and Isotopic Labeling

The synthesis of (R)-Butyryl Carnitine-d5 Chloride involves the esterification of L-carnitine with a deuterated butyryl moiety. A representative synthetic approach is outlined below. The key to this synthesis is the use of a deuterated precursor for the butyryl group, ensuring high isotopic enrichment.

A plausible synthetic route involves the reaction of L-carnitine with deuterated butyryl chloride.[6] The reaction is typically carried out in an appropriate solvent system under controlled temperature and pH to ensure the specific esterification at the hydroxyl group of the carnitine backbone.

G cluster_reactants Reactants cluster_process Process cluster_products Products L_Carnitine L-Carnitine Esterification Esterification Reaction (Anhydrous Solvent, Inert Atmosphere) L_Carnitine->Esterification Butyryl_d5_Chloride Butyryl-d5 Chloride Butyryl_d5_Chloride->Esterification Product (R)-Butyryl Carnitine-d5 Chloride Esterification->Product HCl HCl (byproduct) Esterification->HCl

A representative workflow for the synthesis of (R)-Butyryl Carnitine-d5 Chloride.

Purification of the final product is critical and is typically achieved through recrystallization or chromatographic techniques to remove any unreacted starting materials and byproducts. The final product's identity and isotopic enrichment are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry.[7]

Application in Quantitative Bioanalysis: A Methodological Deep Dive

The primary application of (R)-Butyryl Carnitine-d5 Chloride is as an internal standard in quantitative bioanalytical methods, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][8] Its utility stems from its near-identical chemical and physical properties to the endogenous analyte, (R)-Butyryl Carnitine, ensuring similar extraction efficiency and ionization response in the mass spectrometer.

Rationale for Use as an Internal Standard

In LC-MS/MS analysis, variations in sample preparation, injection volume, and instrument response can introduce significant errors. An internal standard is a compound added to samples at a known concentration to correct for these variations. A stable isotope-labeled internal standard is considered the "gold standard" because it co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise quantification.[9]

G cluster_workflow Analytical Workflow Sample Biological Sample (e.g., Plasma, Urine) IS_Spike Spike with (R)-Butyryl Carnitine-d5 Chloride (IS) Sample->IS_Spike Step 1 Extraction Protein Precipitation & Solid Phase Extraction IS_Spike->Extraction Step 2 LC_Separation LC Separation Extraction->LC_Separation Step 3 MS_Detection MS/MS Detection LC_Separation->MS_Detection Step 4 Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Step 5

Typical workflow for acylcarnitine analysis using a stable isotope-labeled internal standard.
Experimental Protocol: Quantification of Butyrylcarnitine in Human Plasma

This protocol provides a representative method for the analysis of butyrylcarnitine in human plasma using (R)-Butyryl Carnitine-d5 Chloride as an internal standard.

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a stock solution of (R)-Butyryl Carnitine-d5 Chloride in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Prepare a working internal standard solution by diluting the stock solution to a final concentration of 1 µg/mL.

  • Prepare calibration standards and QCs by spiking known concentrations of unlabeled butyryl carnitine into a surrogate matrix (e.g., charcoal-stripped plasma).

2. Sample Preparation:

  • To 50 µL of plasma sample, calibrator, or QC, add 10 µL of the working internal standard solution.

  • Add 200 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • LC System: A standard HPLC or UPLC system.

  • Column: A C18 reversed-phase column is commonly used.[10]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS/MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both butyryl carnitine and (R)-Butyryl Carnitine-d5 Chloride.

4. Data Analysis:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of butyryl carnitine in the unknown samples from the calibration curve.

Physicochemical Considerations and Handling

Deuterium substitution can sometimes lead to slight changes in physicochemical properties compared to the non-labeled compound, a phenomenon known as the kinetic isotope effect.[11] While these effects are generally minor for properties like solubility and melting point, it is crucial to handle the deuterated standard with care.

(R)-Butyryl Carnitine-d5 Chloride is hygroscopic and should be stored in a desiccator at the recommended temperature to prevent degradation. When preparing solutions, it is advisable to use anhydrous solvents and to work in a low-humidity environment. For accurate quantification, the purity and isotopic enrichment of the standard should be verified periodically.

Conclusion

(R)-Butyryl Carnitine-d5 Chloride is an indispensable tool for researchers requiring accurate and precise quantification of butyryl carnitine. Its use as a stable isotope-labeled internal standard in LC-MS/MS methodologies minimizes analytical variability and enhances data reliability. A thorough understanding of its chemical properties, synthesis, and proper handling is paramount to achieving robust and reproducible results in metabolomic and clinical research.

References

  • ACS Publications. Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Available from: [Link]

  • ACS Publications. Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Available from: [Link]

  • Agilent. Quantification of underivatized acylcarnitines and carnitine intermediates using RP chromatography and ion funnel triple quadrupole in fecal samples. Available from: [Link]

  • ResearchGate. Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography-Mass Spectrometry. Available from: [Link]

  • PLOS One. Acylcarnitine profiling by low-resolution LC-MS. Available from: [Link]

  • SCIEX. High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. Available from: [Link]

  • PMC. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+. Available from: [Link]

  • PMC. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Available from: [Link]

  • PMC. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. Available from: [Link]

  • ResearchGate. An LC-MS/MS method to quantify acylcarnitine species including isomeric. Available from: [Link]

  • INIS-IAEA. Physicochemical properties of L-carnitine in aqueous solution and its interaction with trimethylamine N-oxide, sodium chloride and dextrose: Volumetric and calorimetric insights. Available from: [Link]

  • ResearchGate. Physicochemical properties of L-carnitine in aqueous solution and its interaction with trimethylamine N-oxide, sodium chloride and dextrose: Volumetric and calorimetric insights. Available from: [Link]

Sources

Exploratory

Precision Metabolomics: The Analytical Power of Deuterated Butyrylcarnitine in Metabolic Flux and Diagnostic Profiling

Executive Summary Acylcarnitines are critical intermediates in fatty acid -oxidation (FAO) and amino acid catabolism. Among these, butyrylcarnitine (C4-carnitine) serves as a pivotal biomarker for several inherited metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acylcarnitines are critical intermediates in fatty acid


-oxidation (FAO) and amino acid catabolism. Among these, butyrylcarnitine (C4-carnitine) serves as a pivotal biomarker for several inherited metabolic disorders. However, the accurate quantification of endogenous C4-carnitine is complicated by isobaric interferences, matrix-induced ion suppression, and trace-level physiological concentrations. This whitepaper provides an in-depth technical framework for utilizing deuterated butyrylcarnitine (d3-butyrylcarnitine)  in Stable Isotope Dilution Analysis (SIDA) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers and drug development professionals, this guide details the causality behind methodological choices, self-validating protocols, and advanced fluxomic applications.

The Biochemical Landscape: Why C4-Carnitine Matters

Butyrylcarnitine (C4) elevation is the primary diagnostic marker for two distinct rare genetic disorders:

  • Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD): An autosomal recessive disorder affecting the medium-/short-chain fatty acid

    
    -oxidation pathway.
    
  • Isobutyryl-CoA Dehydrogenase Deficiency (IBDD): A defect in the catabolic pathway of the branched-chain amino acid valine.

Because both pathologies trigger an accumulation of C4-carnitine, distinguishing between true positives, false positives, and the specific underlying disease requires high-precision quantification and the evaluation of secondary metabolite ratios (e.g., C4/C0, C4/C5, C4/C8)1[1].

MetabolicPathway ButyrylCoA Butyryl-CoA (Fatty Acid Oxidation) SCAD SCAD Enzyme Deficiency ButyrylCoA->SCAD IsobutyrylCoA Isobutyryl-CoA (Valine Catabolism) IBDD IBD Enzyme Deficiency IsobutyrylCoA->IBDD C4Carnitine Endogenous C4-Carnitine Accumulation SCAD->C4Carnitine Pathway Block IBDD->C4Carnitine Pathway Block MSMS LC-MS/MS Ratio Analysis C4Carnitine->MSMS d3C4Carnitine d3-Butyrylcarnitine (SIDA Spike-in) d3C4Carnitine->MSMS Normalization

Fig 1. Metabolic origins of C4-carnitine and the integration of d3-butyrylcarnitine for SIDA.

The Mechanistic Imperative of Stable Isotope Dilution Analysis (SIDA)

In LC-MS/MS, biological matrices (like plasma or dried blood spots) contain thousands of co-eluting compounds that compete for charge in the electrospray ionization (ESI) source, leading to unpredictable signal suppression or enhancement.

To establish a self-validating system , d3-butyrylcarnitine is introduced as an internal standard at the very beginning of the sample preparation.

  • Causality of the Isotope Effect: Because d3-butyrylcarnitine is chemically identical to endogenous C4-carnitine—differing only by three deuterium atoms on the acyl chain—it exhibits the exact same extraction recovery and chromatographic retention time.

  • Matrix Effect Nullification: As both the endogenous analyte and the deuterated standard co-elute and enter the mass spectrometer simultaneously, they experience identical ion suppression. By quantifying the ratio of the unlabeled to labeled peak areas, the absolute concentration becomes immune to matrix variability 2[2].

Self-Validating Experimental Protocol: LC-MS/MS Workflow

The following methodology outlines a rigorous, step-by-step protocol for the extraction and quantification of butyrylcarnitine from biological matrices. Every step is designed with built-in quality control to ensure data integrity.

Phase 1: Sample Preparation & Extraction
  • Internal Standard Spike-In: Aliquot 100

    
    L of plasma (or one 3.2 mm dried blood spot punch) into a 2 mL microcentrifuge tube. Immediately add 10 
    
    
    
    L of a working internal standard solution containing d3-butyrylcarnitine (e.g., 1
    
    
    g/mL).
    • Causality: Adding the IS before any manipulation ensures that subsequent physical losses are proportionally mirrored by the standard, validating the recovery rate.

  • Protein Precipitation: Add 500

    
    L of Acetonitrile/Methanol (80:20, v/v) containing 0.1% Formic Acid. Vortex vigorously for 1 minute.
    
    • Causality: Organic solvents denature and precipitate proteins to prevent LC column clogging. Formic acid ensures the carboxylate group of the acylcarnitine remains protonated, driving it into the organic phase.

  • Centrifugation & Evaporation: Centrifuge at 12,000 rpm for 5 minutes at 4°C. Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

Phase 2: Derivatization (Optional but Recommended)

While underivatized analysis is possible, derivatization is often preferred for short-chain acylcarnitines to resolve isobaric overlaps. 4. Butylation: Reconstitute the dried extract in 50


L of 3 M Butanolic HCl. Incubate at 65°C for 15 minutes.
  • Causality: Underivatized C4-carnitine is highly polar and retains poorly on standard C18 reverse-phase columns. Esterification with butanol increases the molecule's hydrophobicity, drastically improving chromatographic retention, peak symmetry, and separation from isobaric compounds (e.g., distinguishing hydroxybutyrylcarnitine from malonylcarnitine)3[3].

  • Final Reconstitution: Evaporate the derivatized sample to dryness under nitrogen and reconstitute in 100

    
    L of Mobile Phase A (H2O with 0.1% Formic Acid).
    
Phase 3: UHPLC-MS/MS Analysis
  • Chromatographic Separation: Inject 5

    
    L onto a C18 UHPLC column (e.g., Zorbax Eclipse XDB-C18, 150 x 3.0 mm, 3.5 
    
    
    
    m) maintained at 50°C.
    • Gradient: Use a binary gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic acid and 2.5 mM Ammonium Acetate. Start at 5% B, ramping to 95% B over 10 minutes.

  • Mass Spectrometry (MRM Mode): Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (+ESI) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions (see Table 1).

Workflow S1 1. Sample Collection (Plasma / DBS) S2 2. Internal Standard Addition (d3-Butyrylcarnitine) S1->S2 S3 3. Protein Precipitation (ACN/MeOH + 0.1% FA) S2->S3 S4 4. Derivatization (Optional) (Butanolic HCl, 65°C) S3->S4 S5 5. UHPLC Separation (C18, Gradient Elution) S4->S5 S6 6. ESI-MS/MS Detection (Positive MRM Mode) S5->S6 S7 7. Data Processing (Isotope Ratio Quantification) S6->S7

Fig 2. Self-validating LC-MS/MS workflow for acylcarnitine profiling using deuterated standards.

Quantitative Data & Validation Metrics

To ensure the trustworthiness of the assay, standard calibration curves must be run alongside quality control (QC) samples. The table below summarizes the critical quantitative parameters for both underivatized and butylated states4[4].

AnalyteDerivatization StatusPrecursor Ion (m/z)Product Ion (m/z)LOD (ng/mL)LOQ (ng/mL)
Butyrylcarnitine (C4) Underivatized232.185.00.1 - 1.80.4 - 6.1
d3-Butyrylcarnitine Underivatized235.185.0N/A (Spike)N/A (Spike)
Butyrylcarnitine (C4) Butylated288.285.0< 0.050.05
d3-Butyrylcarnitine Butylated291.285.0N/A (Spike)N/A (Spike)

Note: The common product ion at m/z 85.0 corresponds to the +CH2=CH-CH2-COOH fragment derived from the carnitine backbone, which is highly stable and characteristic of all acylcarnitines.

Advanced Applications: Fluxomics in Drug Development

Beyond static diagnostic profiling, deuterated butyrylcarnitine is instrumental in dynamic fluxomic assays . In drug development for metabolic myopathies (such as CPT2 deficiency or SCADD), researchers need to measure the actual rate of enzymatic activity within living cells, rather than just steady-state metabolite levels.

The Fluxomic Workflow:

  • Whole blood or cultured patient fibroblasts are incubated with a deuterated precursor, such as 16-2H3,15-2H2-palmitate.

  • As the cells metabolize the deuterated palmitate through the

    
    -oxidation spiral, they generate downstream deuterated acylcarnitines de novo.
    
  • By measuring the ratio of newly synthesized deuterated butyrylcarnitine against the sum of deuterated C2 to C14 acylcarnitines, researchers can pinpoint the exact site of the enzymatic blockade and evaluate the efficacy of experimental enzyme-replacement therapies or metabolic modulators in real-time5[5].

References

  • Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New Ratios Source: NIH (PMC) URL:[Link]

  • Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity Source: NIH (PMC) URL:[Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues Source: NIH (PMC) URL:[Link]

  • MS/MS Screening Standards (Acylcarnitines) Source: Chemie Brunschwig URL:[Link]

  • Fluxomic assay-assisted diagnosis orientation in a cohort of 11 patients with myopathic form of CPT2 deficiency Source: ResearchGate URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Specificity Quantification of Butyrylcarnitine (C4) using (R)-Butyryl Carnitine-d5 Chloride

This Application Note is designed for researchers and analytical scientists involved in clinical metabolomics and newborn screening. It details the validated protocol for using (R)-Butyryl Carnitine-d5 Chloride as a stab...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and analytical scientists involved in clinical metabolomics and newborn screening. It details the validated protocol for using (R)-Butyryl Carnitine-d5 Chloride as a stable isotope-labeled internal standard (SIL-IS) for the precise quantification of Butyrylcarnitine (C4).

Abstract

The quantification of Butyrylcarnitine (C4) is critical for the differential diagnosis of Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) and Isobutyryl-CoA Dehydrogenase Deficiency (IBDD).[1] However, isobaric interference from Isobutyrylcarnitine (isoC4) and matrix effects in complex biological samples (plasma, DBS, urine) often compromise assay accuracy. This protocol describes a high-resolution LC-MS/MS method utilizing (R)-Butyryl Carnitine-d5 Chloride as an internal standard. Unlike common d3-analogs labeled on the carnitine backbone, the d5-labeling on the acyl chain offers a distinct mass shift (+5 Da) and superior retention time tracking, ensuring robust normalization against matrix suppression and extraction variability.

Scientific Background & Rationale

The Clinical Challenge: The C4 Isobaric Dilemma

Elevated C4-carnitine is a primary marker for SCADD. However, traditional Flow Injection Analysis (FIA-MS/MS) cannot distinguish Butyrylcarnitine (C4) from its structural isomer, Isobutyrylcarnitine (isoC4), which is elevated in IBDD.

  • SCADD: Defect in butyryl-CoA dehydrogenation

    
     Accumulation of Butyrylcarnitine.
    
  • IBDD: Defect in isobutyryl-CoA dehydrogenation

    
     Accumulation of Isobutyrylcarnitine.
    

Solution: Chromatographic separation is mandatory.[2] The d5-labeled internal standard is essential because it co-elutes specifically with Butyrylcarnitine, allowing for precise identification and quantification even when isoC4 is present.

Why (R)-Butyryl Carnitine-d5?

While d3-carnitine standards (labeled on the N-methyl groups) are common, (R)-Butyryl Carnitine-d5 (labeled on the butyryl chain) provides distinct advantages:

  • Mass Shift (+5 Da): Reduces the risk of "cross-talk" from the natural M+3 isotope of the endogenous analyte, which can be significant at high concentrations.

  • Structural Integrity: The label is located on the acyl chain (1-oxobutoxy-d5), making it a true structural analog for the acyl group being measured.

Material Specifications

PropertySpecification
Compound Name (R)-Butyryl Carnitine-d5 Chloride
Chemical Formula C₁₁H₁₇D₅ClNO₄
Molecular Weight ~272.78 g/mol (Salt form)
Label Position Butyryl chain (d5)
Solubility Water, Methanol
Storage -20°C (Desiccated)
Unlabeled Analog Butyrylcarnitine (C4), MW 231.7 (Free ion)

Experimental Protocol

Reagent Preparation

A. Stock Solution (1 mg/mL)

  • Accurately weigh 1.0 mg of (R)-Butyryl Carnitine-d5 Chloride.

  • Dissolve in 1.0 mL of 50:50 Methanol:Water (v/v).

  • Vortex for 30 seconds. Store at -20°C. Stability: 6 months.

B. Working Internal Standard Solution (IS-WS)

  • Dilute the Stock Solution with 100% Methanol to a final concentration of 50 ng/mL .

  • Note: This solution acts as both the IS spike and the protein precipitation agent.

Sample Preparation (Plasma/Serum)

This method uses protein precipitation to minimize column fouling while maintaining high recovery.

  • Aliquot: Transfer 50 µL of patient plasma/serum into a 1.5 mL microcentrifuge tube.

  • IS Addition & Precipitation: Add 200 µL of the Working IS Solution (Methanol containing 50 ng/mL d5-standard).

    • Ratio: 1:4 (Sample:Solvent).

  • Vortex: Mix vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 150 µL of the clear supernatant to an autosampler vial containing a low-volume insert.

  • Injection: Inject 2-5 µL into the LC-MS/MS system.

LC-MS/MS Method Development

Chromatographic Conditions: The goal is to separate C4 (Butyryl) from isoC4 (Isobutyryl).[3]

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or Restek Raptor ARC-18.

  • Mobile Phase A: 0.1% Formic Acid + 10 mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 1% Loading
1.0 1% Isocratic Hold
6.0 40% Linear Gradient (Separation)
6.1 95% Wash
8.0 95% Wash
8.1 1% Re-equilibration

| 10.0 | 1% | End |

Mass Spectrometry Settings (ESI Positive):

  • Source: Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temp: 450°C

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
Butyrylcarnitine (C4) 232.2 85.1 25 20
Isobutyrylcarnitine (isoC4) 232.2 85.1 25 20

| (R)-Butyryl Carnitine-d5 | 237.2 | 85.1 | 25 | 20 |

Note: The product ion at m/z 85.1 corresponds to the characteristic +CH₂-CH=CH-COOH fragment from the carnitine backbone, which remains unlabeled in this specific standard.

Visualizing the Workflow & Logic

The following diagram illustrates the critical separation of isomers and the role of the d5-IS in correcting for matrix effects.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Output Sample Patient Sample (Contains C4 & isoC4) Mix Protein Precipitation (Methanol) Sample->Mix IS Add Internal Standard (R)-Butyryl Carnitine-d5 IS->Mix Supernatant Extract Supernatant Mix->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS Detection (MRM Mode) LC->MS Elution Chrom1 Peak 1: isoC4 (RT: 3.2 min) No IS Co-elution MS->Chrom1 m/z 232>85 Chrom2 Peak 2: C4 (RT: 3.5 min) + C4-d5 (IS) MS->Chrom2 m/z 232>85 & 237>85 Calc Quantification Ratio: Area(C4) / Area(d5) Chrom1->Calc Excluded from C4 Calc Chrom2->Calc

Caption: Workflow demonstrating the specific co-elution of the d5-IS with Butyrylcarnitine (C4), ensuring accurate quantification distinct from the Isobutyrylcarnitine (isoC4) isomer.

Validation & Quality Control

To ensure the trustworthiness of the assay, the following QC parameters must be met:

Linearity

Prepare a calibration curve ranging from 0.05 µM to 20 µM using analyte-free plasma (or charcoal-stripped plasma).

  • Acceptance Criteria:

    
    .
    
  • Weighting:

    
     or 
    
    
    
    is recommended to improve accuracy at the lower end (SCADD diagnostic cutoff is typically >0.5 - 1.0 µM).
Matrix Effect Assessment

Compare the peak area of the d5-IS spiked into:

  • Pure solvent (Methanol/Water).

  • Extracted plasma matrix.[2]

  • Calculation: Matrix Factor (MF) = Area(Matrix) / Area(Solvent).

  • Requirement: The d5-IS should compensate for suppression. The IS-normalized Matrix Factor (MF_analyte / MF_IS) should be close to 1.0 (0.9 – 1.1).

Separation Check

Inject a mixed standard of C4 and isoC4.

  • Requirement: Baseline resolution (

    
    ) between the isobutyryl (elutes first) and butyryl (elutes second) peaks. If peaks overlap, adjust the gradient slope or lower the initial organic percentage.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Co-elution of C4/isoC4 Gradient too steep or column degraded.Decrease gradient slope (e.g., 1% to 30% B over 8 mins). Replace column.
Low IS Signal Ion suppression or pipetting error.Check matrix effect. Ensure IS is added before precipitation. Clean MS source.
Interference on d5 Channel Isotopic contribution from very high C4 levels.Although d5 minimizes this (+5 Da), check if C4 concentration exceeds ULOQ. Dilute sample if necessary.
RT Shift pH fluctuation in mobile phase.Freshly prepare Mobile Phase A with accurate pH buffering (Ammonium Formate).

References

  • Clinical Significance of C4/isoC4 Separation

    • Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases.[1][4]

    • Source:

  • LC-MS/MS Methodology for Acylcarnitines

    • Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using UPLC-MS/MS.
    • Source:

  • Internal Standard Properties

    • (R)
    • Source:

  • Analytical Validation Guidelines

    • An Analytically Validated Bioanalytical Clinical Research Method for the Quantific
    • Source:

  • Rapid Separation Techniques

    • LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis.
    • Source:

Sources

Application

Application Note: Preparation, Handling, and Storage of Butyrylcarnitine-d5 Chloride Stock Solutions for MS/MS Workflows

Executive Summary Butyrylcarnitine (C4-carnitine) is a critical acylcarnitine biomarker utilized in the diagnosis of short-chain acyl-CoA dehydrogenase (SCAD) deficiency and other mitochondrial dysfunctions[1]. For accur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Butyrylcarnitine (C4-carnitine) is a critical acylcarnitine biomarker utilized in the diagnosis of short-chain acyl-CoA dehydrogenase (SCAD) deficiency and other mitochondrial dysfunctions[1]. For accurate quantification in complex biological matrices (e.g., plasma, urine, dried blood spots), the use of an isotopically labeled internal standard (IS) is mandatory to correct for matrix effects and extraction recovery[1]. Butyrylcarnitine-d5 chloride serves as this gold-standard IS. This application note details the rigorous methodologies required to prepare, validate, and store Butyrylcarnitine-d5 chloride stock solutions, ensuring quantitative integrity by mitigating its inherent hygroscopicity and susceptibility to ester hydrolysis.

Physicochemical Properties & Handling Rationale

Understanding the molecular vulnerabilities of Butyrylcarnitine-d5 chloride is essential for maintaining analytical accuracy.

  • Hygroscopicity : As a chloride salt of a zwitterionic quaternary amine, the compound readily absorbs atmospheric moisture[2]. Causality: Opening cold vials in ambient air leads to rapid condensation, artificially inflating the apparent mass of the powder and severely degrading the quantitative accuracy of the resulting stock solution.

  • Thermal and pH Lability : The ester bond linking the deuterated butyryl chain to the carnitine backbone is susceptible to nucleophilic attack. Causality: Hydrolysis is accelerated at pH > 8.0 or in unbuffered aqueous solutions, yielding free carnitine and deuterated butyric acid, which destroys the internal standard's utility.

Table 1: Physicochemical Profile
PropertySpecification
Chemical Class Acylcarnitine (Isotopically Labeled)
Molecular Weight ~272.8 g/mol (d5 variant)
Physical State Crystalline Solid[3]
Hygroscopicity High
Long-Term Storage -20°C, desiccated and protected from light[2]

Solubility Profile and Solvent Selection

Solvent selection dictates both the stability of the stock solution and its compatibility with downstream LC-MS/MS or CE-MS workflows[4]. While highly soluble in water, purely aqueous stocks are prone to microbial growth and accelerated ester hydrolysis.

  • Methanol (LC-MS Grade) : The optimal solvent for primary stock solutions. It provides excellent solubility, rapid evaporation for downstream dilutions, and minimizes hydrolytic degradation when stored at -80°C.

  • DMSO/DMF : Suitable for specific in vitro biological assays[5], but generally avoided for primary MS stocks due to severe ion suppression effects in electrospray ionization (ESI).

Table 2: Validated Solubility Limits
SolventMaximum SolubilityApplication Suitability
Methanol >20 mg/mLOptimal (Primary MS Stocks)
Water >20 mg/mLSuboptimal (Hydrolysis risk)
Ethanol 20 mg/mL[5]Acceptable
DMF 20 mg/mL[5]Avoid for MS (Ion suppression)
DMSO 10 mg/mL[5]Avoid for MS (Ion suppression)

Step-by-Step Protocol: Preparation of Primary and Working Stocks

Expert Insight: To ensure accuracy, this protocol utilizes quantitative transfer rather than direct weighing of sub-milligram quantities, minimizing electrostatic loss and moisture absorption.

Materials Required:

  • Butyrylcarnitine-d5 chloride (1 mg or 5 mg pre-weighed vial)

  • LC-MS Grade Methanol

  • Calibrated positive-displacement pipettes

  • Low-bind amber glass vials with PTFE-lined caps

Procedure:

  • Thermal Equilibration : Transfer the sealed vial of Butyrylcarnitine-d5 chloride from -20°C storage to a desiccator. Allow 30–60 minutes to reach ambient temperature.

    • Rationale: Prevents atmospheric moisture from condensing on the hygroscopic salt, which would alter the concentration and promote hydrolysis.

  • Primary Stock Dissolution (1 mg/mL) :

    • Carefully uncap the equilibrated vial.

    • Add exactly 1.0 mL of LC-MS grade Methanol directly to the 1 mg vial.

    • Vortex gently for 30 seconds. The crystalline solid should dissolve instantaneously.

  • Aliquoting : Divide the 1 mg/mL primary stock into 50 µL single-use aliquots in amber glass vials.

    • Rationale: Repeated freeze-thaw cycles introduce condensation and micro-evaporation, altering the IS concentration. Single-use aliquots preserve the integrity of the master batch.

  • Working Solution Preparation (e.g., 1 µg/mL) :

    • Dilute a 50 µL aliquot of the primary stock with 49.95 mL of extraction solvent (e.g., 80:20 Methanol:Water containing 0.1% Formic Acid).

Table 3: Preparation Volumes for Stock Solutions
Target ConcentrationInitial Mass of ISVolume of Methanol Required
1.0 mg/mL 1.00 mg1.00 mL
5.0 mg/mL 5.00 mg1.00 mL
10.0 mg/mL 10.00 mg1.00 mL

System Validation & Analytical Workflow

Protocol Validation (Self-Validating System) : Before processing precious biological samples, inject the working stock into the LC-MS/MS system alongside a known unlabeled Butyrylcarnitine standard. Monitor the Free Carnitine transition (e.g., m/z 162.1 → 85.0) to validate that ester hydrolysis has not occurred during stock preparation. Additionally, confirm the absence of the unlabeled Butyrylcarnitine transition (m/z 232.2 → 85.0) to verify the isotopic purity of the standard and ensure no cross-contamination occurred.

Workflow A Biological Sample (Plasma / DBS) B Addition of IS (Butyrylcarnitine-d5) A->B C Protein Precipitation (MeOH / ACN) B->C D Centrifugation & Supernatant Collection C->D E LC-MS/MS Analysis (MRM Mode) D->E

Figure 1: Standard LC-MS/MS sample preparation workflow incorporating Butyrylcarnitine-d5 IS.

Stability, Storage, and Degradation Pathways

Primary stocks in methanol are stable for up to 12 months when stored at -80°C in tightly sealed, PTFE-lined amber vials. Working solutions in aqueous mixtures should be prepared fresh weekly and kept at 4°C. The primary degradation pathway is the hydrolysis of the ester bond, which is visually mapped below.

Degradation A Butyrylcarnitine-d5 (Intact Ester) B Hydrolytic Stress (H2O / pH > 8 / Heat) A->B C L-Carnitine (Free Base) B->C D Butyric Acid-d5 (Free Acid) B->D

Figure 2: Hydrolytic degradation pathway of Butyrylcarnitine-d5 under suboptimal storage.

References

  • Title : Butyryl-L-carnitine (chloride) | Source : Cayman Chemical | URL : 5

  • Title : Butyryl-L-carnitine (chloride) CAS 162067-50-7 | Source : Biomol | URL : 3

  • Title : (C4) Butyrylcarnitine | Source : Lumiprobe | URL : 2

  • Title : Comprehensive metabolomic/lipidomic characterization of patients with mitochondrial ATP synthase, short-chain acyl-CoA dehydrogenase and combined variant deficiencies | Source : PMC (NIH) | URL : 1

  • Title : Chapter 11: Capillary Electrophoresis–Mass Spectrometry for Lipid Analysis | Source : Royal Society of Chemistry | URL : 4

Sources

Method

Application Note: High-Specificity MRM Profiling of (R)-Butyryl Carnitine-d5

This Application Note provides a comprehensive, field-validated protocol for the detection and quantification of (R)-Butyryl Carnitine-d5 (C4-d5) using LC-MS/MS. Unlike standard "cookbook" protocols, this guide emphasize...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the detection and quantification of (R)-Butyryl Carnitine-d5 (C4-d5) using LC-MS/MS.

Unlike standard "cookbook" protocols, this guide emphasizes the mechanistic rationale behind every parameter, ensuring you can adapt the method to specific matrices (plasma, urine, dried blood spots) while maintaining scientific rigor.

Introduction & Scientific Context

(R)-Butyryl Carnitine (C4) is a critical biomarker in newborn screening and metabolic phenotyping. Elevated levels are indicative of Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency or Isobutyryl-CoA Dehydrogenase (IBD) Deficiency .

Why (R)-Butyryl Carnitine-d5? While C4-d3 (N-methyl-d3) is common, C4-d5 (labeled on the butyryl chain) offers distinct advantages in resolving complex isotopic overlaps in multiplexed assays. The deuterium label is located on the acyl chain (typically the 1-oxobutoxy group), shifting the precursor mass by +5 Da while retaining the characteristic carnitine backbone fragmentation.

Critical Isomerism Warning

Butyryl carnitine (C4) is isobaric with Isobutyryl carnitine . Mass spectrometry alone cannot distinguish them. Chromatographic separation is mandatory for accurate diagnosis. This protocol utilizes a Reversed-Phase (C18) method optimized to resolve these isomers.

Compound Characterization

ParameterSpecification
Compound Name (R)-Butyryl Carnitine-d5 (chloride salt)
Chemical Formula C₁₁H₁₇D₅ClNO₄ (Salt form)
Monoisotopic Mass (Cation) 237.20 Da (vs. 232.15 Da for unlabeled)
Label Position Butyryl chain (typically 4,4,4-d3, 3,3-d2 or fully deuterated acyl moiety)
Key Property The carnitine backbone remains unlabeled.

Mass Spectrometry Parameters (MRM)

The detection relies on Positive Electrospray Ionization (ESI+). The fragmentation pattern is dominated by the stability of the quaternary ammonium group.

Fragmentation Logic (The "Why")
  • Precursor Ion (Q1): The molecule forms a stable [M+H]⁺ ion at m/z 237.2 .

  • Primary Product (Quantifier): The collision-induced dissociation (CID) cleaves the ester bond. Since the d5-label is on the butyryl chain, the charged carnitine backbone is released as the m/z 85.0 fragment.

    • Note: This differs from C4-d3 (N-methyl labeled), which produces m/z 88.

  • Secondary Product (Qualifier): A neutral loss of trimethylamine (59 Da) yields the fragment m/z 178.2 (237.2 - 59). This fragment retains the d5-butyryl group, providing high specificity.

Optimized MRM Transitions
AnalytePrecursor (Q1)Product (Q3)Dwell (ms)Cone (V)CE (eV)Role
C4-d5 237.2 85.0 503026Quantifier
C4-d5 237.2 178.2 503018Qualifier
C4 (Target)232.285.0503026Quantifier

Note: Collision Energy (CE) and Cone Voltage are instrument-dependent (values above are typical for Waters Xevo/Sciex QTRAP systems).

Fragmentation Pathway Diagram

Fragmentation Precursor Precursor [M+H]+ m/z 237.2 (d5-Butyryl Carnitine) Frag85 Product Ion m/z 85.0 (Carnitine Backbone) Precursor->Frag85 Major Fragmentation (Loss of d5-Butyric Acid) Frag178 Qualifier Ion m/z 178.2 [M+H - N(CH3)3]+ Precursor->Frag178 Neutral Loss (-59 Da)

Caption: CID fragmentation pathway of (R)-Butyryl Carnitine-d5 showing the origin of quantifier (85.0) and qualifier (178.[1]2) ions.[2]

Chromatographic Protocol

To separate C4 from Isobutyryl-carnitine, a high-efficiency C18 column is required. HILIC is less effective for this specific isomeric separation.

  • Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent high-strength silica.

  • Column Temp: 50°C (Higher temp improves peak shape and lowers backpressure).

  • Flow Rate: 0.4 mL/min.

Mobile Phases:

  • A: Water + 0.1% Formic Acid + 10 mM Ammonium Formate.

  • B: Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.

Gradient Profile:

Time (min) %A %B Curve Action
0.0 99 1 Initial Load
1.0 99 1 6 Hold
6.0 50 50 6 Elution of C4
6.1 0 100 1 Wash
8.0 0 100 1 Wash
8.1 99 1 1 Re-equilibration

| 10.0 | 99 | 1 | 1 | End |

Sample Preparation Workflow

This protocol uses a simple protein precipitation method suitable for plasma or serum.

Reagents
  • Internal Standard Stock: 1 mg/mL (R)-Butyryl Carnitine-d5 in 50:50 MeOH:Water.

  • Working IS Solution: Dilute Stock to 500 ng/mL in Methanol.

Step-by-Step Protocol
  • Aliquot: Transfer 50 µL of sample (Plasma/Serum) to a 1.5 mL Eppendorf tube.

  • Crash: Add 200 µL of Working IS Solution (Methanol containing C4-d5).

    • Mechanism:[3] Methanol precipitates proteins while extracting acylcarnitines.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Move 150 µL of the supernatant to a clean vial.

  • Evaporate: Dry under Nitrogen gas at 40°C.

  • Reconstitute: Add 100 µL of Mobile Phase A (Water + 0.1% FA).

    • Note: Reconstituting in high aqueous content is crucial to prevent peak distortion (solvent effects) during injection.

  • Inject: 5 µL into LC-MS/MS.

Workflow Diagram

Workflow Sample Plasma Sample (50 µL) Crash Protein Precipitation + 200 µL MeOH (with C4-d5) Sample->Crash Spin Centrifuge 14,000g, 10 min Crash->Spin Dry Evaporation N2 @ 40°C Spin->Dry Recon Reconstitution 100 µL Mobile Phase A Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Sample preparation workflow for extraction of Butyryl Carnitine from plasma.

Quality Control & Validation Criteria

To ensure Trustworthiness and Self-Validation , every run must meet these criteria:

  • Retention Time Match: The retention time of the native C4 analyte must match the C4-d5 Internal Standard within ±0.05 min .

  • Isomer Separation: The valley between Butyryl Carnitine and Isobutyryl Carnitine (if present) must be >50% of the peak height (Resolution > 1.0).

  • Linearity: Calibration curves (using C4-d5 as IS) should yield r² > 0.995 over the range of 0.1 – 50 µM.

  • Matrix Effect: Compare the peak area of C4-d5 in matrix vs. solvent. Suppression should be < 20%.[1]

References

  • Waters Corporation. An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. Application Note. Link

  • MedChemExpress. (R)-Butyryl carnitine-d5 chloride Product Information.Link

  • Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry, 54(9), 1451-1462.
  • Turgeon, C. T., et al. (2010). Method for the determination of acylcarnitines in dried blood spots by LC-MS/MS. Clinical Chemistry, 56(11), 1686-1695.

Sources

Application

Application Note: High-Fidelity Extraction and Quantification of C4 Acylcarnitine from Dried Blood Spots for Metabolic Disorder Screening

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The quantification of C4 acylcarnitine (butyrylcarnitine and its isomer, isobutyrylcarnitine) from dried blood spots (DBS) is a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quantification of C4 acylcarnitine (butyrylcarnitine and its isomer, isobutyrylcarnitine) from dried blood spots (DBS) is a cornerstone of newborn screening (NBS) programs worldwide. It serves as a primary biomarker for identifying inborn errors of metabolism, including Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) and Isobutyryl-CoA Dehydrogenase Deficiency (IBDD). This application note provides a comprehensive guide, detailing the scientific principles, validated protocols, and data interpretation strategies for the robust extraction and analysis of C4 acylcarnitine. We present methodologies for both first-tier screening using Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS) and second-tier confirmatory testing via Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which is essential for isomer differentiation. The protocols are designed to ensure high sensitivity, specificity, and reproducibility, aligning with the stringent requirements of clinical and research laboratories.

Scientific Background and Principles

Clinical Significance of C4 Acylcarnitine

C4 acylcarnitine is an esterified form of carnitine with a four-carbon acyl group. Its elevation in blood is a critical indicator of metabolic dysfunction. Specifically, it points to defects in the mitochondrial fatty acid β-oxidation and valine catabolism pathways.

  • Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD): In SCADD, a defect in the ACADS gene impairs the function of the SCAD enzyme, which is responsible for the dehydrogenation of butyryl-CoA during fatty acid breakdown.[1][2] This enzymatic block leads to the accumulation of butyryl-CoA, which is then converted to butyrylcarnitine (a C4 acylcarnitine isomer).[3] While many individuals identified with SCADD through newborn screening remain asymptomatic, the condition can, in some cases, trigger a metabolic crisis during periods of illness or fasting.[1][4]

  • Isobutyryl-CoA Dehydrogenase Deficiency (IBDD): IBDD results from mutations in the ACAD8 gene, leading to a deficiency of isobutyryl-CoA dehydrogenase, an enzyme crucial for the catabolism of the amino acid valine.[5][6] This deficiency causes a buildup of isobutyryl-CoA, which is subsequently detoxified via conversion to isobutyrylcarnitine , the other primary C4 acylcarnitine isomer.[3]

Since standard first-tier screening by tandem mass spectrometry cannot distinguish between these structural isomers, an elevated total C4 level necessitates further, more specific testing to achieve a differential diagnosis.[3][7]

The Dried Blood Spot (DBS) Matrix: A Gold Standard

The use of DBS, pioneered by Robert Guthrie, revolutionized newborn screening.[8] This sample format offers significant logistical advantages, including minimally invasive collection (heel prick), stability of analytes, and ease of transport and storage, making it ideal for large-scale screening programs.[9][10] Adherence to standardized collection and handling procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) in guideline NBS01, is paramount to ensure specimen quality and the reliability of analytical results.[10][11]

Analytical Principle: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry is the definitive technology for acylcarnitine analysis in DBS samples due to its high sensitivity, specificity, and throughput.[8] The general workflow involves extraction of analytes from the DBS punch, followed by analysis.

  • First-Tier Analysis (FIA-MS/MS): Flow Injection Analysis-MS/MS is a high-throughput method used for initial screening. Samples are directly introduced into the mass spectrometer without prior chromatographic separation. While fast and effective for quantifying the total C4 acylcarnitine concentration, it cannot resolve the butyryl- and isobutyrylcarnitine isomers.[8][12]

  • Second-Tier Analysis (UPLC-MS/MS): When a first-tier screen is positive, a second-tier test using Ultra-Performance Liquid Chromatography coupled with MS/MS is employed. This step introduces a chromatographic separation phase before mass analysis, allowing for the distinct quantification of butyrylcarnitine and isobutyrylcarnitine based on their differential retention times.[7][12] This separation is crucial for distinguishing between SCADD and IBDD.[3][13]

Materials and Reagents

Equipment Reagents & Consumables
Tandem Mass Spectrometer (e.g., Sciex, Waters)Methanol (LC-MS Grade)
UPLC/HPLC System (for second-tier analysis)Acetonitrile (LC-MS Grade)
Manual or Automated DBS Puncher (e.g., 1/8-inch or 3 mm)3N Butanolic HCl (for derivatization)
96-well microplatesStable Isotope-Labeled (SIL) Internal Standards (e.g., Butyrylcarnitine-d3)
Microplate shaker/incubatorCertified Reference Materials / Controls (e.g., from CDC, Recipe ClinChek)[8]
Centrifuge with microplate carriersWhatman 903 or equivalent DBS collection cards
Nitrogen evaporatorDeionized Water (18 MΩ·cm)

Experimental Workflows and Protocols

The overall process from sample receipt to final analysis is a multi-stage workflow designed for accuracy and efficiency.

G cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase DBS_Collection DBS Collection (CLSI NBS01 Guideline) DBS_Drying Air Dry ≥ 3 Hours DBS_Collection->DBS_Drying DBS_Shipping Ship to Lab DBS_Drying->DBS_Shipping Punch Punch 3 mm Disc into 96-well Plate DBS_Shipping->Punch Extract Add Methanolic Extraction Solvent with SIL Internal Standards Punch->Extract Incubate Incubate & Shake (e.g., 30 min) Extract->Incubate Transfer Transfer Supernatant Incubate->Transfer Derivatize Derivatize with Butanolic HCl Transfer->Derivatize Analyze MS/MS Analysis Derivatize->Analyze

Caption: General workflow for C4 acylcarnitine analysis from DBS.

Protocol 1: First-Tier Screening Extraction for FIA-MS/MS

This protocol is optimized for high-throughput screening of total C4 acylcarnitine.

  • Preparation: Assign well positions in a 96-well plate for patient samples, calibrators, and quality controls.

  • DBS Punching: Using a 1/8-inch or 3 mm puncher, place a single disc from a valid DBS into each assigned well. Include a blank filter paper disc for a negative control.

  • Extraction: Add 100-200 µL of the methanolic extraction solution containing the appropriate stable isotope-labeled internal standards (e.g., butyrylcarnitine-d3) to each well.[8][9] The use of SIL internal standards is critical as it corrects for variations in extraction efficiency and instrument response.

  • Incubation: Seal the plate and place it on a microplate shaker. Incubate for 30 minutes at room temperature to ensure efficient elution of the acylcarnitines from the paper matrix.[8]

  • Supernatant Transfer: Centrifuge the plate to pellet the paper discs. Carefully transfer the supernatant (approximately 95 µL) to a new 96-well plate.

  • Evaporation: Place the plate in a nitrogen evaporator and dry the contents completely. This step concentrates the analytes.

  • Derivatization: Add 60 µL of 3N Butanolic HCl to each well.[14] Seal the plate and incubate at 65°C for 15-20 minutes. This butylation step converts the acylcarnitines to their butyl esters, which improves their chromatographic properties and ionization efficiency for MS analysis.[15][16]

  • Final Evaporation & Reconstitution: Dry the derivatized samples again under nitrogen. Reconstitute the residue in the mobile phase used for FIA-MS/MS analysis. The sample is now ready for injection.

Protocol 2: Second-Tier Confirmatory Extraction for UPLC-MS/MS

The extraction procedure for second-tier analysis is largely identical to the first-tier protocol. The key differentiation lies in the analytical method.

  • Extraction & Derivatization: Follow steps 1-7 from Protocol 1.

  • Reconstitution: Reconstitute the final dried residue in a mobile phase composition optimized for the UPLC column and gradient method (e.g., a specific ratio of methanol/water or acetonitrile/water).[7][12]

  • Analysis: Inject the sample into the UPLC-MS/MS system. The chromatographic method must be validated to provide baseline separation of butyrylcarnitine and isobutyrylcarnitine. A typical method uses a C18 column with a water/methanol gradient.[7][12]

Quality Control and Data Interpretation

System Validation and Performance

A robust analytical method requires rigorous validation. The following table summarizes typical performance data reported in the literature for UPLC-MS/MS methods for C4 isomers.

Parameter Butyrylcarnitine Isobutyrylcarnitine Reference
Intra-day Precision (%RSD) 1.4% - 14%1.4% - 14%[7][12]
Inter-day Precision (%RSD) < 20%< 20%[7][12]
Accuracy (% Recovery) 88% - 114%88% - 114%[7][12]
Interpreting Results
  • Cutoff Values: Each laboratory must establish its own cutoff values for C4 acylcarnitine. A result is typically flagged as positive if it exceeds a certain concentration (e.g., >1.3 or >2.0 µmol/L) or percentile.[17]

  • Acylcarnitine Ratios: To improve the specificity of screening and reduce false positives, ratios of different acylcarnitines are often used. For C4, the C4/C2 (butyrylcarnitine/acetylcarnitine) and C4/C3 (butyrylcarnitine/propionylcarnitine) ratios are valuable secondary markers.[18][19]

  • Second-Tier Confirmation: A positive first-tier screen must be followed up. The UPLC-MS/MS analysis will confirm the elevation and, crucially, determine which isomer is elevated, thereby differentiating between SCADD (elevated butyrylcarnitine) and IBDD (elevated isobutyrylcarnitine).[20][21] Further diagnostic testing may include urine organic acid analysis and molecular genetic testing.[4][5]

G Fatty_Acids Short-Chain Fatty Acids (e.g., Butyrate) Butyryl_CoA Butyryl-CoA Fatty_Acids->Butyryl_CoA Valine Valine (Amino Acid) Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA SCAD_Enzyme SCAD Enzyme (ACADS gene) Butyryl_CoA->SCAD_Enzyme IBD_Enzyme IBD Enzyme (ACAD8 gene) Isobutyryl_CoA->IBD_Enzyme Block_SCADD Metabolic Block in SCADD SCAD_Enzyme->Block_SCADD Deficient Block_IBDD Metabolic Block in IBDD IBD_Enzyme->Block_IBDD Deficient Butyrylcarnitine ↑ Butyrylcarnitine (C4 Isomer) Block_SCADD->Butyrylcarnitine Accumulation Isobutyrylcarnitine ↑ Isobutyrylcarnitine (C4 Isomer) Block_IBDD->Isobutyrylcarnitine Accumulation

Caption: Biochemical pathways leading to C4 isomer accumulation.

References

  • SCADD (short chain acyl-CoA dehydrogenase deficiency). (n.d.). newbornscreening.info.
  • Short-Chain Acyl-CoA Dehydrogenase Deficiency. (2025, October 2). Newborn Screening - HRSA.
  • SCADD. (n.d.). New England Consortium of Metabolic Programs.
  • Prevalence and Mutation Analysis of Short-Chain acyl-CoA Dehydrogenase Deficiency Detected by Newborn Screening in Hefei, China. (2024, October 2). MDPI.
  • Short-chain acyl-CoA dehydrogenase (SCAD) deficiency. (n.d.). New York State Department of Health, Wadsworth Center.
  • NBS03 | Newborn Screening for Preterm, Low Birth Weight, and Sick Newborns. (2019, August 12). CLSI.
  • NBS01 | Dried Blood Spot Specimen Collection for Newborn Screening. (2021, April 16). CLSI.
  • Forni, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. PubMed.
  • Forni, S., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. University of Texas Southwestern Medical Center.
  • Quantification of Differential Metabolites in Dried Blood Spots Using Second-Tier Testing for SCADD/IBDD Disorders Based on Large-Scale Newborn Screening in a Chinese Popul
  • Development of Second-Tier Liquid Chromatography-Tandem Mass Spectrometry Analysis for Expanded Newborn Screening in Japan. (2021, July 14). MDPI.
  • C4U - Overview: C4 Acylcarnitine, Quantitative, Random, Urine. (n.d.).
  • Newborn Screening ACT Sheet [Elevated C4 Acylcarnitine]. (2022, March). American College of Medical Genetics and Genomics.
  • Analysis of a second-tier test panel in dried blood spot samples using liquid chrom
  • Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS. (n.d.). Sigma-Aldrich.
  • Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS. (2021, January 13). Restek.
  • NEWBORN SCREENING COLLECTION GUIDELINES. (n.d.). Alabama Department of Public Health (ADPH).
  • Newborn Screening - Neonatal Blood Sampling using a Dried Blood Spot Card. (n.d.). ARCHIMEDlife.
  • Test Definition: C4U. (n.d.).
  • Invitae Elev
  • Carnitine / Acylcarnitines Dried Blood Spots LC-MS/MS Analysis Kit User Manual. (n.d.). Zivak.
  • Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). (n.d.). SpringerLink.
  • Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). (2022). PubMed.
  • Butyrylcarnitine Elevation in Newborn Screening: Reducing False Positives and Distinguishing between Two Rare Diseases through the Evaluation of New R
  • Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screening. (2003, August 15). PubMed.

Sources

Method

Application Note: Advanced HPLC-MS/MS Separation Strategies for Short-Chain Acylcarnitines

Introduction & Mechanistic Context Short-chain acylcarnitines (SCACs), typically defined by carbon chain lengths of C2 to C5, are critical intermediates in mitochondrial fatty acid β-oxidation and branched-chain amino ac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Short-chain acylcarnitines (SCACs), typically defined by carbon chain lengths of C2 to C5, are critical intermediates in mitochondrial fatty acid β-oxidation and branched-chain amino acid (BCAA) catabolism[1]. They are formed when acyl-CoA species are transesterified to L-carnitine by carnitine acyltransferases, allowing the efflux of excess acyl groups from the mitochondria into the bloodstream[2]. Clinically, SCAC profiles in plasma or dried blood spots (DBS) serve as primary biomarkers for inborn errors of metabolism (e.g., short-chain acyl-CoA dehydrogenase deficiency) and acquired metabolic syndromes[2][3].

MetabolicOrigin BCAA Branched-Chain Amino Acids (Val, Leu, Ile) Mito Mitochondrial Matrix (β-Oxidation / Catabolism) BCAA->Mito FA Fatty Acids (Short/Medium Chain) FA->Mito AcylCoA Short-Chain Acyl-CoAs (e.g., Propionyl-CoA) Mito->AcylCoA CPT Carnitine Acyltransferases (CRAT / CROT) AcylCoA->CPT + L-Carnitine SCAC Short-Chain Acylcarnitines (C2, C3, C4, C5) CPT->SCAC Blood Efflux to Bloodstream (Clinical Biomarkers) SCAC->Blood

Figure 1. Metabolic origin of short-chain acylcarnitines via mitochondrial acyl-CoA transfer.

From an analytical perspective, SCACs present a unique chromatographic challenge. The carnitine backbone contains a permanently charged quaternary ammonium group and a free carboxylic acid, making the molecule highly polar and zwitterionic at physiological pH[4]. Consequently, native SCACs exhibit negligible retention on conventional reversed-phase (RP) C18 columns, often co-eluting in the void volume alongside salts and polar matrix components[4]. This leads to severe ion suppression during electrospray ionization (ESI) mass spectrometry. Furthermore, the presence of isobaric and isomeric species—such as butyrylcarnitine (C4) and isobutyrylcarnitine (C4-isomer)—necessitates high-resolution chromatographic separation, as tandem mass spectrometry (MS/MS) alone cannot distinguish them due to identical precursor and product ions[1][2].

Analytical Strategies: Overcoming the Polarity Barrier

To achieve baseline separation and robust quantification of SCACs, two distinct chromatographic strategies are employed, each governed by different physicochemical mechanisms.

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality: HILIC leverages a polar stationary phase (e.g., amide or zwitterionic) and a highly organic mobile phase. The separation mechanism relies on the partitioning of SCACs into a water-rich layer immobilized on the stationary phase[5]. Because SCACs are highly polar, they are strongly retained under initial high-organic conditions and elute as the aqueous proportion increases[6][7]. Advantage: This allows direct injection of underivatized samples, preserving the native state of the metabolites and significantly streamlining sample preparation[8].

Strategy B: Pre-Column Derivatization coupled with RP-HPLC

Causality: This strategy chemically alters the SCAC to increase its hydrophobicity. Reagents such as butanolic HCl (butylation) or 3-nitrophenylhydrazine (3NPH) target the free carboxylic acid group on the carnitine backbone[3][9]. By masking the polar carboxylate, the overall polarity of the SCAC is drastically reduced, shifting its retention mechanism to hydrophobic interactions on a standard C18 column. Advantage: Provides superior baseline resolution of critical structural isomers (e.g., C4 and C5 isomers) and significantly enhances ionization efficiency in positive ESI mode[1][9].

AnalyticalWorkflow Sample Biological Sample (Plasma / DBS) Extract Protein Precipitation (MeOH / Internal Stds) Sample->Extract Split Method Selection Extract->Split HILIC HILIC Separation (Native SCACs) Split->HILIC Direct Analysis Deriv Derivatization (Butylation / 3NPH) Split->Deriv Hydrophobic Tagging MS LC-MS/MS (MRM) Quantification HILIC->MS RP Reversed-Phase (C18) Separation Deriv->RP RP->MS

Figure 2. Decision tree and workflow for short-chain acylcarnitine LC-MS/MS analysis.

Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific internal controls and system suitability criteria to ensure data integrity prior to sample analysis.

Protocol A: Native SCAC Profiling via HILIC-MS/MS

Objective: Rapid profiling of underivatized SCACs using an amide-based HILIC column.

Step-by-Step Methodology:

  • Sample Extraction: Aliquot 50 µL of plasma. Add 200 µL of cold extraction solvent (80:20 Acetonitrile:Methanol) containing isotopically labeled internal standards (e.g., d3-acetylcarnitine, d9-isovalerylcarnitine).

  • Precipitation: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of the supernatant to an autosampler vial.

  • LC Conditions:

    • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.2 with Formic Acid. (Causality: Low pH ensures the carboxylic acid remains protonated, preventing peak tailing).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 0-1 min: 95% B; 1-5 min: linear decrease to 50% B; 5-6 min: hold at 50% B; 6-6.1 min: return to 95% B; 6.1-9 min: re-equilibration. Flow rate: 0.4 mL/min.

  • System Suitability Test (SST): Inject a mixed standard.

    • Validation Criterion: The retention time of Acetylcarnitine (C2) must be > 2.0 minutes to ensure it is fully resolved from the void volume. Tailing factor for all SCACs must be ≤ 1.5.

Protocol B: Pre-Column Derivatization (Butylation) for RP-HPLC

Objective: High-resolution separation of isomeric SCACs (e.g., C4 and C5 isomers) using hydrophobic tagging.

Step-by-Step Methodology:

  • Sample Extraction: Aliquot 50 µL of plasma. Add 200 µL of 100% Methanol containing internal standards. Vortex and centrifuge (14,000 × g, 10 min).

  • Drying: Transfer 100 µL of supernatant to a glass vial and evaporate to complete dryness under a gentle stream of Nitrogen at 40°C.

  • Derivatization: Add 50 µL of 3 N Butanolic HCl to the dried residue. Incubate at 60°C for 15 minutes. (Causality: Heat and acid catalyze the esterification of the free carboxylate group, converting the highly polar SCAC into a hydrophobic butyl ester).

  • Reconstitution: Evaporate the derivatizing reagent to dryness under Nitrogen. Reconstitute the residue in 100 µL of Initial Mobile Phase (95% A / 5% B).

  • LC Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 × 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Methanol with 0.1% Formic Acid.

    • Gradient: 0-2 min: 5% B; 2-10 min: linear increase to 95% B; 10-12 min: hold at 95% B; 12-12.1 min: return to 5% B; 12.1-15 min: re-equilibration. Flow rate: 0.3 mL/min.

  • System Suitability Test (SST): Inject a mixed standard containing C4 isomers.

    • Validation Criterion: The chromatographic resolution (

      
      ) between Isobutyrylcarnitine and Butyrylcarnitine must be ≥ 1.5 (baseline separation).
      

Quantitative Data & Method Parameters

To facilitate targeted MS/MS detection, SCACs share a common, highly diagnostic product ion at m/z 85.1, corresponding to the


 fragment generated from the carnitine backbone[1][6].

Table 1: Multiple Reaction Monitoring (MRM) Transitions for SCACs

AnalyteCarbon ChainNative Precursor (m/z)Butylated Precursor (m/z)Common Product Ion (m/z)
Free CarnitineC0162.1218.185.1
AcetylcarnitineC2204.1260.185.1
PropionylcarnitineC3218.1274.185.1
ButyrylcarnitineC4232.1288.185.1
IsobutyrylcarnitineC4-isomer232.1288.185.1
IsovalerylcarnitineC5246.1302.185.1
PivaloylcarnitineC5-isomer246.1302.185.1

Table 2: Strategic Comparison of Separation Methods

ParameterProtocol A (HILIC)Protocol B (Derivatization + RP)
Sample Preparation Fast (Protein precipitation only)Time-consuming (Evaporation & Heating)
Retention Mechanism Hydrophilic partitioningHydrophobic interaction
Isomer Resolution Poor to ModerateExcellent (Baseline separation)
Matrix Effects Susceptible (requires heavy isotope IS)Reduced (analytes shifted away from void)
Best Used For High-throughput screening (e.g., DBS)Confirmatory diagnostics & targeted research

References

  • Comprehensive Analysis of Acylcarnitine Species in db/db Mouse Using a Novel Method of High-Resolution Parallel Reaction Monitoring Reveals Widespread Metabolic Dysfunction Induced by Diabetes | Analytical Chemistry - ACS Publications.[Link]

  • Acylcarnitine profiling by low-resolution LC-MS - PMC.[Link]

  • Development of a liquid chromatography-mass spectrometry method to investigate branched chain amino acid and acylcarnitine metab - Nottingham ePrints.[Link]

  • A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum | Request PDF - ResearchGate.[Link]

  • (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric.[Link]

  • (PDF) A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - ResearchGate.[Link]

  • Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization | Request PDF - ResearchGate.[Link]

  • Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - MDPI.[Link]

Sources

Application

Quantitative Analysis of Deuterated Carnitine in Biological Matrices using LC-MS/MS

[Application Note & Protocol] Abstract: This document provides a comprehensive guide for the quantitative analysis of deuterated carnitine and its acylated forms in various biological matrices, such as plasma and serum....

Author: BenchChem Technical Support Team. Date: March 2026

[Application Note & Protocol]

Abstract: This document provides a comprehensive guide for the quantitative analysis of deuterated carnitine and its acylated forms in various biological matrices, such as plasma and serum. The protocol details a robust and sensitive method employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI). This guide is intended for researchers, scientists, and drug development professionals who require accurate and precise quantification of these compounds for metabolic research and clinical studies. We delve into the rationale behind key experimental choices, from sample preparation to mass spectrometry settings, to ensure methodological integrity and reproducibility.

Introduction: The Significance of Deuterated Carnitine Analysis

L-carnitine and its acyl derivatives (acylcarnitines) are pivotal in cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] The analysis of carnitine profiles can provide critical insights into the state of fatty acid and amino acid metabolism, making it a valuable tool in the diagnosis and monitoring of various metabolic disorders.[3] Deuterated carnitine analogues serve as ideal internal standards for mass spectrometry-based quantification due to their similar chemical and physical properties to the endogenous analytes, allowing for correction of matrix effects and variations in sample processing.[4]

This application note outlines a validated LC-MS/MS method for the reliable quantification of deuterated carnitine, providing the necessary detail to implement this methodology in a research or clinical laboratory setting.

Principles of the Method

The method is based on the separation of carnitines using liquid chromatography followed by detection with tandem mass spectrometry. Deuterated internal standards are added at the beginning of the sample preparation to ensure the highest accuracy. The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry provides high selectivity and sensitivity for the quantification of the target analytes.[1][4]

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on whether free carnitine or total carnitine (free + acylated) is being measured.

Protocol 3.1.1: Protein Precipitation for Free Carnitine and Acylcarnitines

This protocol is suitable for the extraction of free carnitine and a profile of acylcarnitines from plasma or serum.

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 50 µL of the working internal standard solution (containing the deuterated carnitine analogues).

  • Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[5]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 3.1.2: Base Hydrolysis for Total Carnitine Quantification

This protocol is used to hydrolyze acylcarnitines to free carnitine, allowing for the measurement of the total carnitine pool.

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 50 µL of the working internal standard solution (containing deuterated carnitine).

  • Add 50 µL of 1 M potassium hydroxide (KOH).[5]

  • Incubate the mixture at 65°C for 15 minutes to facilitate hydrolysis.[5]

  • Neutralize the reaction by adding 50 µL of 1 M hydrochloric acid (HCl).[5]

  • Proceed with protein precipitation as described in Protocol 3.1.1, starting from step 2.

Diagram of the Sample Preparation Workflow:

SamplePrepWorkflow cluster_free Free Carnitine Protocol cluster_total Total Carnitine Protocol Free_Start 50 µL Sample Free_IS Add Deuterated Internal Standard Free_Start->Free_IS Free_PP Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Free_IS->Free_PP Free_Vortex Vortex Free_PP->Free_Vortex Free_Centrifuge Centrifuge Free_Vortex->Free_Centrifuge Free_Supernatant Transfer Supernatant Free_Centrifuge->Free_Supernatant Free_End LC-MS/MS Analysis Free_Supernatant->Free_End Total_Start 50 µL Sample Total_IS Add Deuterated Internal Standard Total_Start->Total_IS Total_Hydrolysis Base Hydrolysis (KOH, 65°C) Total_IS->Total_Hydrolysis Total_Neutralize Neutralization (HCl) Total_Hydrolysis->Total_Neutralize Total_PP Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Total_Neutralize->Total_PP Total_Vortex Vortex Total_PP->Total_Vortex Total_Centrifuge Centrifuge Total_Vortex->Total_Centrifuge Total_Supernatant Transfer Supernatant Total_Centrifuge->Total_Supernatant Total_End LC-MS/MS Analysis Total_Supernatant->Total_End

Caption: Workflow for free and total deuterated carnitine analysis.

Liquid Chromatography

Due to the polar nature of carnitine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred as it provides better retention compared to traditional reversed-phase chromatography.[4][5]

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column HILIC silica column (e.g., 2.1 x 100 mm, 3 µm)Provides good retention for polar analytes like carnitine.[4][5]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and aids in chromatographic separation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong solvent for eluting analytes from a HILIC column.
Gradient Start at high %B, decrease to elute analytes. e.g., 90% B to 10% B over 2 min.A gradient ensures efficient elution and good peak shape.[4]
Flow Rate 0.3 - 0.5 mL/minTypical flow rate for analytical LC-MS.
Column Temperature 40°CImproves peak shape and reproducibility.
Injection Volume 5 - 10 µLDependent on sample concentration and instrument sensitivity.
Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is the most common and effective ionization technique for carnitine analysis due to the presence of a permanently charged quaternary amine.[4][6][7] Tandem mass spectrometry (MS/MS) is used for quantification in the Multiple Reaction Monitoring (MRM) mode.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI)Carnitine readily forms positive ions.[4]
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[1]
Ion Spray Voltage ~5500 VOptimizes the formation of gas-phase ions.[8]
Heater Temperature ~600°CAids in desolvation of the ESI droplets.[8]
Collision Gas NitrogenCommonly used for collision-induced dissociation.

Table 3: Exemplary MRM Transitions for Deuterated Carnitines

AnalytePrecursor Ion (m/z)Product Ion (m/z)Rationale for Transition
d3-Carnitine165102.4The precursor is the [M+H]+ ion. The product ion corresponds to the loss of the trimethylamine group.[5]
d3-Acetyl Carnitine207145The precursor is the [M+H]+ ion. The product ion results from the neutral loss of trimethylamine.[4]
d3-Palmitoyl Carnitine403341The precursor is the [M+H]+ ion. The product ion is formed by the loss of the trimethylamine moiety.[4]
d9-Carnitine171102The precursor is the [M+H]+ ion. The product ion corresponds to the loss of the deuterated trimethylamine group.[9]

Note: Collision energies and other compound-specific parameters should be optimized for the specific mass spectrometer being used.

Diagram of the LC-MS/MS Workflow:

LCMSWorkflow Sample Prepared Sample (from Protocol 3.1) Autosampler Autosampler Injection Sample->Autosampler LC_Column HILIC Column Separation Autosampler->LC_Column ESI_Source Electrospray Ionization (Positive Mode) LC_Column->ESI_Source Quadrupole1 Q1: Precursor Ion Selection ESI_Source->Quadrupole1 Collision_Cell Q2: Collision-Induced Dissociation Quadrupole1->Collision_Cell Quadrupole3 Q3: Product Ion Selection Collision_Cell->Quadrupole3 Detector Detector Quadrupole3->Detector Data_System Data Acquisition & Processing Detector->Data_System

Caption: General workflow for LC-MS/MS analysis of deuterated carnitine.

Method Validation

A robust bioanalytical method validation is crucial to ensure the reliability and reproducibility of the results. The validation should be performed according to the guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[10][11][12]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[11] This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements.[12] These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range over several days. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.[12]

  • Calibration Curve: A calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte.[11] It should be prepared in the same biological matrix as the samples and should have a correlation coefficient (r²) of ≥ 0.99.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[12]

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is a critical parameter in ESI-MS and can be assessed by comparing the response of an analyte in a post-extracted matrix sample to the response in a neat solution.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions, including freeze-thaw cycles, bench-top stability, and long-term storage stability.[13]

Data Analysis and Interpretation

Quantification is performed by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard. A calibration curve is constructed by plotting the peak area ratios against the known concentrations of the calibration standards. The concentration of the analyte in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust approach for the quantification of deuterated carnitine in biological matrices. The use of deuterated internal standards, coupled with a thorough method validation, ensures the generation of high-quality, reliable data for metabolic research and clinical applications. Adherence to the described protocols and validation procedures is essential for achieving accurate and reproducible results.

References

  • bevital. (n.d.). Liquid chromatography/mass spectrometry determination of endogenous plasma acetyl and palmitoyl carnitines as potential biomarke.
  • Garg, U., & Smith, L. D. (2022). Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry. Methods in molecular biology (Clifton, N.J.), 2565, 85–92. [Link]

  • Springer Nature Experiments. (n.d.). Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry.
  • bevital. (n.d.). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry.
  • Elsevier. (2024, February 2). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry.
  • Creative Proteomics. (n.d.). Carnitine and Acylcarnitine Analysis Service – Quantitative LC–MS/MS for Research.
  • VTT's Research Information Portal. (n.d.). Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry.
  • Sigma-Aldrich. (n.d.). L-Carnitine Assay Kit (MAK063) - Technical Bulletin.
  • ResearchGate. (n.d.). Chromatograms of MRM transitions for carnitine, d9-carnitine, choline, and d9-choline for mixed standard.
  • Popp, R., Wachter, U., Kiefer, J., & Vogt, J. (2000). Determination of carnitine and acylcarnitines in biological samples by capillary electrophoresis-mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 738(2), 331–342. [Link]

  • Schymanski, E. L., et al. (2015). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of lipid research, 56(6), 1234-1243.
  • Restek. (2023, May 18). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis.
  • Creative Proteomics. (2022, September 7). How to Analyze Carnitine and Acylcarnitine?
  • Koeth, R. A., et al. (2014). γ–Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO. Cell metabolism, 20(5), 799-812.
  • ResearchGate. (n.d.). (PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric.
  • Koeth, R. A., et al. (2013). Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis.
  • NorthEast BioLab. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation.
  • YouTube. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application?
  • Microsaic Systems. (2020, January 13). Straight to the Source: ESI vs APCI….
  • ResearchGate. (2025, August 5). Isotope-labeling derivatization with 3-nitrophenlhydrazine for LC/multiple-reaction monitoring-mass-spectrometry-based quantitation of carnitines in dried blood spots.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
  • Viswanathan, C. T., et al. (2007). Bioanalytical method validation: An updated review. Journal of pharmaceutical and biomedical analysis, 45(4), 517-525.
  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI.
  • NorthEast BioLab. (n.d.). ICH, FDA Bioanalytical Method Validation And Qualification Services.
  • Kido, Y., et al. (2013). Mass Spectrometric Analysis of L-carnitine and its Esters: Potential Biomarkers of Disturbances in Carnitine Homeostasis. Current pharmaceutical design, 19(35), 6363-6377.
  • D'Annibale, A., et al. (2007). A new LC-ESI-MS/MS method to measure long-chain acylcarnitine levels in cultured cells. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 857(1), 136-143.
  • Cambridge Isotope Laboratories. (n.d.). Carnitine/Acylcarnitine Standards for Mass Spectrometry.
  • Bioanalysis Zone. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • BenchChem. (n.d.). Comparing APCI and ESI ionization for beta-carotene analysis.

Sources

Method

sample preparation for urinary acylcarnitine profiling

An Application Note and Protocol for the Comprehensive Profiling of Urinary Acylcarnitines Abstract Acylcarnitines are critical intermediates in mitochondrial fatty acid and amino acid metabolism, serving as essential ca...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Comprehensive Profiling of Urinary Acylcarnitines

Abstract

Acylcarnitines are critical intermediates in mitochondrial fatty acid and amino acid metabolism, serving as essential carriers for the transport of acyl-CoAs across the inner mitochondrial membrane for subsequent β-oxidation.[1] The analysis of acylcarnitine profiles in urine provides a non-invasive window into the state of cellular energy metabolism. Aberrant urinary acylcarnitine levels are established biomarkers for diagnosing and monitoring inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidurias.[2][3][4] Furthermore, their role is increasingly being investigated in complex multifactorial diseases, including type 2 diabetes and cardiovascular conditions.[1][5] This guide provides a comprehensive overview and detailed protocols for the robust preparation of urine samples for acylcarnitine profiling, primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is intended for researchers, clinical scientists, and drug development professionals seeking to implement reliable and reproducible methods for acylcarnitine analysis.

Introduction: The Significance of Urinary Acylcarnitines

Carnitine and its acylated derivatives (acylcarnitines) are central to cellular energy production. Their primary function is to facilitate the transport of long-chain fatty acids from the cytosol into the mitochondrial matrix, a rate-limiting step in fatty acid β-oxidation.[6] When metabolic pathways are disrupted, either due to genetic defects or pathological conditions, specific acyl-CoA intermediates can accumulate within the mitochondria. To prevent toxic effects and replenish the pool of free coenzyme A, these acyl groups are esterified to carnitine and subsequently exported from the cell, appearing in blood and urine.[3][4]

Urinary acylcarnitine profiling offers distinct advantages over blood-based analysis. As a cumulative reflection of metabolic activity, urine can concentrate biomarkers over time, potentially revealing subtle metabolic dysregulations not apparent in a single blood snapshot.[7] The non-invasive nature of urine collection further enhances its utility for large-scale studies and routine patient monitoring.[7][8] The analytical method of choice is tandem mass spectrometry (MS/MS), which offers high sensitivity and specificity for identifying and quantifying the diverse range of acylcarnitine species.[3][6]

Part 1: Pre-Analytical Foundations: Ensuring Sample Integrity from the Start

The most sophisticated analytical instrumentation cannot compensate for a poorly collected and handled sample. Metabolite concentrations in urine are highly susceptible to pre-analytical variability introduced by collection methods, storage conditions, and microbial activity.[9] Adherence to a standardized pre-analytical workflow is therefore paramount for generating reliable and reproducible data.

Urine Collection: Choosing the Right Approach

The choice of collection method depends on the study's objective, balancing precision with logistical feasibility.

  • First-Morning Void: This is often the preferred sample for metabolomics studies. It is more concentrated and represents a stable overnight metabolic state, reducing variability from recent diet, hydration, and physical activity.[7][9]

  • Random Spot Urine: Convenient for large-scale clinical and epidemiological studies, but concentrations can vary significantly with hydration status. Normalization is mandatory for these samples.[7][9]

  • 24-Hour Urine Collection: This method captures the total daily excretion of metabolites, making it useful for specific renal or pharmacokinetic research questions. However, it is logistically demanding and prone to collection errors.[7]

For all collection types, a mid-stream, clean-catch technique is recommended to minimize bacterial and cellular contamination from the urethra.[9][10]

Sample Handling and Storage: Preserving the Metabolic Snapshot

Once collected, urine must be processed promptly to halt enzymatic and microbial activity that can alter acylcarnitine profiles.

  • Immediate Cooling: Place collection containers on ice immediately after sampling to slow down metabolic processes.[7][8]

  • Centrifugation: Within two hours of collection, centrifuge the urine at a low temperature (e.g., 2,000 x g for 10 minutes at 4°C) to remove cells, sediment, and other particulates.[8][10]

  • Supernatant Transfer: Carefully transfer the clear supernatant to a fresh, sterile tube, avoiding the pellet.[10]

  • Aliquoting: To prevent analyte degradation from repeated freeze-thaw cycles, divide the supernatant into multiple single-use aliquots in appropriate storage vials (e.g., cryovials).[7][9]

  • Freezing: For long-term storage, samples must be frozen at -80°C or in liquid nitrogen.[7][8] Short-term storage (less than one week) at -20°C is acceptable, though -80°C is always preferred to ensure maximum stability.[8][11]

The use of chemical preservatives like sodium azide can inhibit microbial growth but should be validated for the specific analytical assay, as they may interfere with downstream analysis.[8]

ParameterRecommendationRationale
Collection Type First-morning void (preferred)Reduces variability from diet and hydration.[7][9]
Initial Handling Place on ice immediatelySlows enzymatic and microbial degradation.[7]
Time to Process Within 2 hoursMinimizes changes to the native metabolic profile.[8]
Initial Processing Centrifuge (4°C) to remove particulatesEnsures a clean sample matrix for analysis.[10]
Storage (Short-Term) -20°CAcceptable for up to a few weeks.[8][11]
Storage (Long-Term) -80°C or Liquid NitrogenEnsures long-term stability of metabolites.[7][8]
Freeze-Thaw Cycles Avoid at all costs (use single-use aliquots)Repeated cycles degrade sensitive analytes.[7][9]

Part 2: Analytical Sample Preparation Protocols

The goal of sample preparation is to isolate the acylcarnitines from the complex urine matrix and prepare them for instrumental analysis. The choice of protocol depends on the required sensitivity and the specific acylcarnitines of interest.

Overall Sample Preparation Workflow

G cluster_pre Pre-Analytical cluster_analytical Analytical Preparation cluster_analysis Analysis UrineCollection 1. Urine Collection (First-Morning Void) Centrifugation 2. Centrifugation (4°C, 2000 x g, 10 min) UrineCollection->Centrifugation Storage 3. Aliquot & Store (-80°C) Centrifugation->Storage Thaw 4. Thaw Sample Storage->Thaw Spike 5. Add Internal Standards Thaw->Spike Extraction 6. Extraction / Dilution Spike->Extraction Derivatization 7. Derivatization (Optional) Extraction->Derivatization Reconstitution 8. Reconstitution Derivatization->Reconstitution LCMS 9. LC-MS/MS Analysis Reconstitution->LCMS Data 10. Data Processing LCMS->Data G start Start: 10-100 µL Urine Supernatant spike 1. Spike with Internal Standard Mix start->spike extract 2. Add Acetonitrile (ACN) (e.g., 30 µL ACN to 10 µL sample) spike->extract centrifuge 3. Centrifuge (12,000 x g, 10 min, 4°C) extract->centrifuge supernatant 4. Transfer Supernatant to New Vial centrifuge->supernatant drydown1 5. Evaporate to Dryness (Nitrogen Stream) supernatant->drydown1 butylate 6. Add 3N Butanolic HCl (e.g., 200 µL) drydown1->butylate heat 7. Incubate (60°C, 30 min) butylate->heat drydown2 8. Evaporate to Dryness (Nitrogen Stream) heat->drydown2 reconstitute 9. Reconstitute in Methanol/Water drydown2->reconstitute inject End: Inject for LC-MS/MS reconstitute->inject

Sources

Application

flow injection analysis (FIA) methods for Butyrylcarnitine-d5

Application Note: High-Throughput Flow Injection Analysis (FIA-MS/MS) for Butyrylcarnitine (C4) Quantification Abstract & Scope This protocol details a robust, high-throughput Flow Injection Analysis tandem Mass Spectrom...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Flow Injection Analysis (FIA-MS/MS) for Butyrylcarnitine (C4) Quantification

Abstract & Scope

This protocol details a robust, high-throughput Flow Injection Analysis tandem Mass Spectrometry (FIA-MS/MS) method for the quantification of Butyrylcarnitine (C4). Utilizing Butyrylcarnitine-d5 as a stable isotope-labeled internal standard (IS), this method is optimized for newborn screening (NBS) and clinical research regarding Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) and Isobutyryl-CoA Dehydrogenase Deficiency (IBD).

Unlike chromatographic methods, FIA delivers results in <2 minutes per sample by omitting the analytical column, relying instead on the specificity of precursor-ion scanning or Multiple Reaction Monitoring (MRM). This guide focuses on the non-derivatized extraction method, prioritizing speed and operational simplicity while maintaining clinical grade precision.

Principle of the Method

The assay operates on the principle of Isotope Dilution Mass Spectrometry (IDMS) .

  • Extraction: Acylcarnitines are extracted from the biological matrix (DBS) using methanol containing a known concentration of Butyrylcarnitine-d5.

  • Flow Injection: The extract is injected directly into the carrier stream without chromatographic separation.

  • Ionization: Electrospray Ionization (ESI) in positive mode generates protonated molecular ions

    
    .
    
  • Detection: The Triple Quadrupole (QqQ) mass spectrometer monitors specific mass transitions (MRM) for the analyte and the internal standard.

    • C4:

      
      
      
    • C4-d5:

      
      
      
  • Quantification: The concentration of endogenous C4 is calculated based on the ratio of its peak intensity to that of the C4-d5 IS.

Materials & Reagents

Standards
  • Analyte: Butyrylcarnitine Chloride (C4-Carnitine).

  • Internal Standard: Butyrylcarnitine-d5 Chloride (labeled on the butyryl chain).

    • Note: Ensure the d5 label is on the acyl chain. If using methyl-labeled carnitine (e.g.,

      
       or 
      
      
      
      on the trimethylamine group), mass transitions will differ. This protocol assumes acyl-chain labeling (
      
      
      ).
Reagents
  • Extraction Solvent: Methanol (LC-MS Grade).

  • Mobile Phase: 80% Acetonitrile : 20% Water + 0.05% Formic Acid.

  • Quality Control (QC): CDC Newborn Screening Quality Assurance Program (NSQAP) DBS controls or commercial equivalents (e.g., ClinChek®).

Experimental Protocol

Internal Standard (IS) Preparation
  • Stock Solution (1 mM): Dissolve Butyrylcarnitine-d5 in Methanol. Store at -20°C.

  • Daily Working Solution: Dilute Stock Solution in Methanol to a final concentration of 0.05 µmol/L .

    • Expert Insight: The IS concentration should mimic the physiological cut-off level (~0.5 - 1.0 µM in blood) to ensure linearity near the decision limit.

Sample Preparation (Non-Derivatized DBS)
  • Punch: Punch a 3.2 mm diameter disc from the DBS card into a 96-well polypropylene plate.

  • Extraction: Add 100 µL of the IS Working Solution to each well.

  • Incubation: Seal the plate with adhesive foil. Shake at 600-700 rpm for 45 minutes at room temperature (25°C).

    • Why: Vigorous shaking is critical to extract acylcarnitines from the cellulose matrix of the filter paper.

  • Transfer: Remove foil. Transfer 60-80 µL of the supernatant to a new V-bottom 96-well plate.

  • Cover: Seal with aluminum foil or a silicone mat to prevent evaporation.

  • Analysis: Place in the autosampler at 4-8°C.

FIA-MS/MS Configuration

Since there is no column, the "gradient" serves only to push the sample plug to the source and wash the lines.

  • Injection Volume: 10 µL

  • Flow Rate:

    • 0.0 - 0.2 min: 0.05 mL/min (Sample loading)

    • 0.2 - 1.0 min: 0.30 mL/min (Delivery to source)

    • 1.0 - 1.5 min: 0.50 mL/min (Wash)

    • 1.5 - 1.8 min: 0.05 mL/min (Re-equilibration)

  • Total Run Time: 1.8 minutes

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (ESI)[1]

  • Spray Voltage: 3500 - 4500 V

  • Capillary Temp: 300°C

  • Collision Gas: Argon (1.5 mTorr)

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)
Butyrylcarnitine (C4) 232.2 85.1 5026
Butyrylcarnitine-d5 (IS) 237.2 85.1 5026

Note: The product ion at m/z 85.1 corresponds to the characteristic carnitine backbone fragment.

Workflow Visualization

Analytical Workflow (DBS to Data)

FIA_Workflow DBS DBS Sample (3.2mm Punch) Extraction Extraction (MeOH + C4-d5 IS) DBS->Extraction 45 min Shake Transfer Supernatant Transfer Extraction->Transfer Autosampler Autosampler Injection (10 µL) Transfer->Autosampler FIA Flow Injection (No Column) Autosampler->FIA Mobile Phase ESI ESI Source (Ionization) FIA->ESI Direct Flow MSMS MS/MS Detection (MRM Mode) ESI->MSMS [M+H]+ Data Quantification (Ratio C4/C4-d5) MSMS->Data Peak Area

Caption: Step-by-step Flow Injection Analysis workflow from Dried Blood Spot punch to quantitative data generation.

Data Analysis & Calculation

The concentration of C4 in the blood is calculated using the following equation:



  • 
     : Concentration of Butyrylcarnitine (µmol/L)[2]
    
  • 
     : Integrated peak area of C4 (m/z 232>85)
    
  • 
     : Integrated peak area of C4-d5 (m/z 237>85)
    
  • 
     : Concentration of IS in the extraction solvent (µmol/L)
    
  • 
     : Response Factor (Usually assumed to be 1.0 for stable isotopes, but can be experimentally determined).
    

Interpretation of Results:

  • Normal Range: < 0.50 µmol/L (varies by lab/population).

  • Elevated: > 0.80 µmol/L suggests SCADD or IBD.

Technical Insights & Troubleshooting (Expertise)

Isobaric Interference: The C4 Conundrum

A critical limitation of FIA is the inability to separate isomers.

  • The Issue: Butyrylcarnitine (C4) and Isobutyrylcarnitine (Iso-C4) are structural isomers with identical mass (

    
     232) and fragmentation patterns (
    
    
    
    85).
  • The Result: The FIA result is the sum of C4 + Iso-C4.

  • Clinical Implication:

    • Elevated C4 usually indicates SCADD (Short-chain acyl-CoA dehydrogenase deficiency).

    • Elevated Iso-C4 indicates IBD (Isobutyryl-CoA dehydrogenase deficiency).

  • Resolution: If FIA screening is positive, a second-tier test using LC-MS/MS (with a C18 column) is required to chromatographically separate these isomers.

Ion Suppression

DBS extracts are "dirty" (contain phospholipids, salts).

  • Symptom: Low IS area counts compared to neat standards.

  • Mitigation: Use a divert valve to send the first 0.1 min of flow (containing salts) to waste if possible, though difficult in rapid FIA. The use of the d5-IS corrects for this suppression because the IS and analyte experience the exact same suppression at the same moment.

Carryover

Because FIA has no column wash, "sticky" acylcarnitines (Long-chain C16, C18) can persist. While C4 is less prone to carryover, ensure the flow gradient includes a high-flow wash step (0.5 mL/min) between injections.

Method Validation (CLSI C62-A Compliance)

To ensure this protocol meets clinical standards, validate the following parameters:

ParameterProcedureAcceptance Criteria
Linearity Analyze 5 levels of C4-spiked blood (0.1 - 10 µmol/L).

; Slope 0.9 - 1.1
Precision (Intra-day) 20 replicates of Low and High QC in one run.CV < 15%
Precision (Inter-day) 5 replicates per day for 5 days.CV < 15%
Accuracy Analyze proficiency testing samples (e.g., CDC NSQAP).±15% of target value
Carryover Inject High Standard followed by Blank.Blank signal < 20% of LLOQ

References

  • Clinical and Laboratory Standards Institute (CLSI). Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline.[3][4] CLSI document C62-A. Wayne, PA: Clinical and Laboratory Standards Institute; 2014. Link

  • Centers for Disease Control and Prevention (CDC). Newborn Screening Quality Assurance Program (NSQAP).Link

  • Turgeon, C. T., et al. (2010). "Determination of total homocysteine, methylmalonic acid, and 2-methylcitric acid in dried blood spots by tandem mass spectrometry." Clinical Chemistry, 56(11), 1686-1695. (Describes the foundational DBS extraction logic). Link

  • McHugh, D., et al. (2011). "Clinical validation of cutoff target ranges in newborn screening of metabolic disorders by tandem mass spectrometry: a worldwide collaborative project." Genetics in Medicine, 13(3), 230-254. (Establishes C4 cutoffs). Link

  • Matern, D., et al. (2007). "Prospective diagnosis of 2-methylbutyryl-CoA dehydrogenase deficiency in the Hmong population by newborn screening using tandem mass spectrometry." Pediatrics, 112(1), 74-78. (Discusses isobaric interferences in FIA). Link

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of (R)-Butyryl Carnitine-d5 Chloride in methanol

Topic: Improving Solubility & Stability in Methanol Executive Summary & Compound Profile (R)-Butyryl Carnitine-d5 Chloride (C4-d5 Carnitine) is a stable isotope-labeled internal standard used primarily in LC-MS/MS assays...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Solubility & Stability in Methanol

Executive Summary & Compound Profile

(R)-Butyryl Carnitine-d5 Chloride (C4-d5 Carnitine) is a stable isotope-labeled internal standard used primarily in LC-MS/MS assays for newborn screening and metabolic profiling.[1] While generally soluble in polar protic solvents, users often encounter difficulties with hygroscopicity , slow dissolution kinetics , and stability (hydrolysis/transesterification) when working with pure methanol.[1]

This guide addresses the physicochemical barriers to solubility and provides validated protocols to ensure quantitative accuracy.

Physicochemical Profile[1][2][3][4][5][6][7]
PropertySpecificationTechnical Note
Compound (R)-Butyryl Carnitine-d5 ChlorideC4-acyl chain deuterated (typically terminal)
Form Crystalline Solid / PowderHighly Hygroscopic (absorbs moisture rapidly)
MW ~272.78 g/mol Includes Chloride counterion
Solubility (MeOH) High (>10 mg/mL)Kinetic barrier:[1] High lattice energy can slow initial dissolution.
Solubility (Water) Very High (>50 mg/mL)Preferred for initial "wetting" if permitted.[1]
Critical Risk Hydrolysis / TransesterificationUnstable in MeOH at RT > 24h; requires -20°C storage.

Troubleshooting Guide (Q&A Format)

Category A: Dissolution Issues

Q1: I added methanol to the solid, but it formed a sticky "gum" or clump at the bottom. Why? A: This is a classic symptom of hygroscopicity .

  • The Mechanism: The chloride salt absorbs atmospheric moisture immediately upon opening the vial.[2] When methanol is added, the water-saturated surface forms a viscous "gel layer" that inhibits solvent penetration into the crystal core.[2]

  • The Fix:

    • Do not add more methanol yet.

    • Sonicate the vial in a water bath at ambient temperature (20-25°C) for 10–15 minutes. The acoustic cavitation breaks the gel layer.[2]

    • Prevention: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly in a low-humidity environment.

Q2: Can I use heat to speed up dissolution? A: Proceed with extreme caution.

  • Risk: Acylcarnitines are heat-sensitive. Temperatures >40°C can accelerate hydrolysis (cleaving the butyryl group) or transesterification (swapping the carnitine ester for a methyl ester).[1]

  • Recommendation: Do not exceed 30°C. If heat is absolutely necessary, use a water bath set to 30°C for <5 minutes, then immediately cool on ice.

Q3: The solution looks clear, but my LC-MS signal is variable. Is it actually dissolved? A: You may have micro-precipitates .

  • The Cause: Chloride salts have lower solubility in pure organic solvents (low dielectric constant) compared to water. At high concentrations (>5 mg/mL) in 100% MeOH, micro-crystals may persist.[1]

  • The Fix: Use the "Water-Strike" Method (see Protocol below). Pre-dissolving in a tiny volume of water ensures the ionic lattice is fully broken before adding the bulk methanol.[2]

Category B: Stability & Storage[6][9][10][11]

Q4: Can I store the stock solution in methanol at room temperature? A: No.

  • The Mechanism: Methanol is a nucleophile. Over time, it attacks the ester bond of the butyryl group.[2] This reaction is catalyzed by trace acids (even dissolved CO2) or bases.[1]

  • Data: Degradation is logarithmic.[3] Significant hydrolysis occurs after >24 hours at 25°C.

  • Protocol: Store stock solutions at -20°C or -80°C .

Q5: Does the Deuterium (d5) labeling affect solubility compared to the unlabeled standard? A: Negligibly.

  • Insight: The Deuterium Isotope Effect affects bond vibrational frequencies (C-D vs C-H), which can slightly alter retention times in chromatography (the "deuterium shift"), but it does not measurably change solubility parameters (LogP) or dissolution kinetics in methanol.[1] Treat it exactly as you would the unlabeled Butyryl Carnitine.

Validated Experimental Protocols

Protocol A: The "Water-Strike" Method (Recommended)

Best for preparing robust Stock Solutions (1 mg/mL) without clumping.[1]

Reagents:

  • (R)-Butyryl Carnitine-d5 Chloride (Solid)[1][4]

  • Milli-Q Water (18.2 MΩ)[1]

  • LC-MS Grade Methanol (Chilled to 4°C)

Workflow:

  • Equilibrate: Allow the standard vial to reach room temperature (prevent condensation).

  • Weigh: Transfer target amount (e.g., 1 mg) to a glass vial.

  • Strike: Add 5% of the final volume as pure Water. (e.g., if preparing 1 mL, add 50 µL Water).[1]

  • Dissolve: Vortex for 30 seconds. The salt should dissolve instantly in the water.[2]

  • Dilute: Add the remaining 95% volume as Methanol. (e.g., add 950 µL Methanol).[1]

  • Mix: Vortex for 10 seconds.

  • Result: A clear, stable solution (95:5 MeOH:H2O) that minimizes hydrolysis risk while ensuring total solubility.

Protocol B: Direct Methanol Dissolution (Anhydrous Applications)

Use only if water is strictly prohibited in your application.[1]

  • Add Methanol to the solid.[5]

  • Sonicate for 15 minutes (mandatory).

  • Visual Check: Hold vial against a light source; look for "swirling" refractivity lines (schlierenc) which indicate incomplete mixing, or particulates.[1]

  • Centrifuge: Spin at 10,000 x g for 3 minutes to pellet any undissolved salts. Transfer supernatant to a fresh vial.

Visual Troubleshooting & Logic

Figure 1: Dissolution Decision Tree

SolubilityLogic Start Start: Solid (R)-Butyryl Carnitine-d5 Cl SolventChoice Is water permitted in the final solvent? Start->SolventChoice WaterYes Yes (Standard LC-MS) SolventChoice->WaterYes WaterNo No (Strict Anhydrous) SolventChoice->WaterNo Step1_Water 1. Add water (5% of total Vol) 2. Vortex until clear WaterYes->Step1_Water Step2_MeOH Add Methanol (95% of total Vol) Step1_Water->Step2_MeOH Success Solution Ready (Store -20°C) Step2_MeOH->Success Step1_MeOH Add 100% Methanol WaterNo->Step1_MeOH Check Visual Inspection: Clumping or Haze? Step1_MeOH->Check Check->Success Clear Sonicate Sonicate (20-25°C) 15 mins Check->Sonicate Clumped Centrifuge Centrifuge (10,000g) Transfer Supernatant Sonicate->Centrifuge Centrifuge->Success

Caption: Decision matrix for solubilizing Butyryl Carnitine-d5 based on solvent compatibility.

Figure 2: Stability & Degradation Pathways

Degradation cluster_0 Risks in Methanol Compound (R)-Butyryl Carnitine-d5 Hydrolysis Hydrolysis (Loss of Butyryl group) Compound->Hydrolysis + H2O / Heat Transester Transesterification (Formation of Methyl Ester) Compound->Transester + MeOH / Acid FreeCarn Free Carnitine-d5 (Artifact) Hydrolysis->FreeCarn MethylEst Carnitine Methyl Ester (Artifact) Transester->MethylEst

Caption: Primary degradation pathways in methanolic solution.[1] Avoid heat and acidic conditions to prevent artifact formation.[1]

References

  • Fingerhut, R., et al. (2009).[1] Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis. Journal of Inherited Metabolic Disease. Retrieved from [Link]

  • Johnson, D.W. (1999).[1] Alkylesters of L-carnitine as internal standards for the analysis of acylcarnitines by electrospray tandem mass spectrometry. Journal of Inherited Metabolic Disease.

  • Merck/Sigma-Aldrich. (2024).[1] Solubility and Stability of Acylcarnitine Standards. Technical Bulletin.

Sources

Optimization

Acylcarnitine LC-MS/MS Analysis: Troubleshooting Ion Suppression &amp; Matrix Effects

Welcome to the Technical Support Center for acylcarnitine mass spectrometry. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, understand, and resolve matrix effects in yo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for acylcarnitine mass spectrometry. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, understand, and resolve matrix effects in your acylcarnitine workflows.

Acylcarnitines present a unique analytical challenge: they range from highly polar free carnitine (C0) to highly hydrophobic long-chain species (e.g., C18:0). Because of this extreme polarity range, co-eluting matrix components frequently cause severe ion suppression, leading to poor reproducibility and inaccurate quantification.

The Causality of Ion Suppression in Acylcarnitines

In Electrospray Ionization (ESI), analytes must migrate to the surface of the charged droplet to be ejected into the gas phase. Matrix components—specifically endogenous salts and glycerophosphocholines (phospholipids)—compete with acylcarnitines for this limited surface charge. If high-abundance phospholipids co-elute with your target analytes, they will monopolize the droplet charge, leading to a dramatic reduction in your MS signal 1.

Decreasing the LC flow rate can partially mitigate this by generating smaller initial droplets, which increases the available surface charge per molecule and improves desolvation efficiency 2.

ESI_Mechanism Droplet ESI Droplet Formation Evaporation Solvent Evaporation Droplet->Evaporation Competition Surface Charge Competition Evaporation->Competition Suppression Decreased Analyte Ionization Competition->Suppression

Mechanism of ESI ion suppression where matrix components compete for droplet surface charge.

Self-Validating Troubleshooting Protocols

To establish a robust assay, every optimization step must be self-validating. Use the following diagnostic workflow and protocols to isolate the root cause of your signal loss.

IonSuppression Start Signal Loss Detected (Acylcarnitines) Assess Post-Column Infusion (Map Suppression Zones) Start->Assess Prep Optimize Sample Prep (PPT vs. SPE) Assess->Prep Matrix Interferences (Phospholipids/Salts) Chrom Adjust Chromatography (HILIC vs. RP-C18) Assess->Chrom Co-elution of Target & Matrix Validate Calculate Matrix Factor (Spike-in Recovery) Prep->Validate Chrom->Validate

Workflow for diagnosing and resolving ion suppression in acylcarnitine LC-MS/MS analysis.

Protocol A: Post-Column Infusion (PCI) Mapping

Purpose: To visually map exactly where matrix components elute and suppress ionization during your chromatographic run. Causality: By continuously flooding the MS source with a constant concentration of analyte, any drop in the steady baseline definitively pinpoints the retention time (RT) where matrix suppression occurs.

  • Setup: Connect a syringe pump to a zero-dead-volume T-piece placed between the analytical LC column and the MS source.

  • Infusion: Infuse a stable-isotope labeled (SIL) standard (e.g., d3-palmitoylcarnitine) at 10 µL/min.

  • Injection: Inject a blank matrix extract (e.g., protein-precipitated plasma) using your standard LC gradient.

  • Monitoring: Monitor the MRM transition of the infused SIL standard alongside the phospholipid transition (m/z 184 -> 184).

  • Validation: Identify negative peaks (dips) in the SIL baseline. If your target acylcarnitines elute within these "danger zones," you must alter the LC gradient or improve sample cleanup.

Protocol B: Solid-Phase Extraction (SPE) for Phospholipid Removal

Purpose: To eliminate phospholipids that survive standard protein precipitation (PPT). Causality: Acylcarnitines possess a quaternary ammonium group that retains a permanent positive charge. A mixed-mode cation exchange (MCX) resin traps them via strong ionic interactions, allowing you to aggressively wash away neutral lipids and phospholipids with 100% organic solvent before elution 3.

  • Condition: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX cartridge.

  • Load: Dilute 100 µL of plasma 1:1 with 2% phosphoric acid to disrupt protein binding, then load onto the cartridge.

  • Wash 1 (Aqueous): Pass 1 mL 0.1N HCl to remove neutral and acidic interferents.

  • Wash 2 (Organic): Pass 1 mL 100% Methanol to elute hydrophobic phospholipids.

  • Elute: Elute acylcarnitines with 1.5 mL Methanol:Water:Acetic Acid (50:45:5, v/v/v) 2.

  • Reconstitute: Dry under N2 and reconstitute in your starting mobile phase.

  • Validation: Calculate the Matrix Factor (MF). MF = (Peak area of standard spiked post-extraction) / (Peak area of neat standard). An MF between 0.85 and 1.15 validates that suppression has been eliminated.

Frequently Asked Questions (FAQs)

Q: Should I derivatize my samples to butyl esters to improve signal? A: Derivatization (forming butyl esters) significantly increases the hydrophobicity and ionization efficiency of acylcarnitines, particularly for dicarboxylic species. However, the acidic reaction conditions promote the partial hydrolysis of acylcarnitines, which can lead to an artificial overestimation of free carnitine (C0) 4. Modern high-sensitivity MS platforms often prefer underivatized methods, provided you use optimized chromatography to separate isobaric compounds 5.

Q: Why is my free carnitine (C0) and short-chain (C2-C5) signal so poor on a standard C18 column? A: Short-chain acylcarnitines are highly polar. On a standard Reversed-Phase (RP) C18 column, they fail to partition into the stationary phase and elute in the void volume. This void volume contains massive amounts of unretained salts that cause severe ion suppression. Switching to Hydrophilic Interaction Liquid Chromatography (HILIC) retains these polar species, pushing them past the salt front. Furthermore, HILIC's high-organic mobile phase improves droplet desolvation, which has been shown to increase the signal-to-noise ratio for carnitine from 1.5 to over 150 4.

Q: How do I handle isobaric interference without derivatization? A: Underivatized acylcarnitines suffer from isobaric overlaps (e.g., C4-DC and C5-OH). You must utilize specialized columns (like Raptor ARC-18 or HILIC) and optimized gradients to achieve baseline chromatographic separation of these isobars prior to MS detection, ensuring that shared MRM transitions do not yield false positives 5.

Quantitative Data Summary

The table below summarizes the expected impact of different analytical choices on matrix suppression and analyte recovery.

Analytical MethodTarget AnalytesMatrix Suppression (%)Recovery (%)Key Advantage / Disadvantage
Direct Flow Injection (PPT) C0 - C1880 - 90%~95%High throughput, but suffers from severe global ion suppression.
RP-LC (PPT Only) C6 - C2040 - 60%~95%Separates isobars; C0-C4 suffer void volume suppression.
HILIC-MS/MS (PPT Only) C0 - C5< 15%~98%Excellent S/N for short chains; minimal suppression 4.
Online Fractionation LC-MS C0 - C20~ 25%> 90%Decreases suppression from 89% to 25% compared to FIA 1.
RP-LC with MCX SPE C0 - C20< 10%85 - 105%Removes m/z 184 phospholipids; highest quantitative accuracy.

References

  • High-Throughput Fractionation Coupled to Mass Spectrometry for Improved Quantitation in Metabolomics. ACS Publications.[Link]

  • Quantitation of Urinary Acylcarnitines by DMS-MS/MS Uncovers the Effects of Total Body Irradiation in Cancer Patients. PMC/NIH.[Link]

  • Quantification of Carnitine and Acylcarnitines in Biological Matrices by HPLC Electrospray Ionization- Mass Spectrometry. ResearchGate.[Link]

  • Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. bevital.no.[Link]

  • LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek.[Link]

Sources

Troubleshooting

Technical Support Center: Butyrylcarnitine-d5 (C4-d5) Stability &amp; Handling

Executive Summary: The Kinetic Reality of Acylcarnitines As researchers, we often treat Internal Standards (IS) as inert constants. However, Butyrylcarnitine-d5 (C4-d5) is a chemically active ester.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Kinetic Reality of Acylcarnitines

As researchers, we often treat Internal Standards (IS) as inert constants. However, Butyrylcarnitine-d5 (C4-d5) is a chemically active ester. Its stability is governed by two primary degradation pathways: Hydrolysis (cleavage by water) and Transesterification (reaction with alcohol solvents).

Inaccurate quantification in Newborn Screening (NBS) or metabolic phenotyping is rarely due to instrument failure; it is most often caused by the differential degradation of the IS working solution compared to the analyte in the sample.

The Golden Rule: The stability of your working solution is finite. While stock solutions in high-concentration organic solvent at -80°C are stable for years, working solutions (diluted, often aqueous) are thermodynamically unstable systems fighting against entropy.

Mechanism of Instability (The "Why")

To troubleshoot effectively, you must understand the chemistry occurring in your autosampler vials.

A. Hydrolysis (The Water Attack)

Acylcarnitines contain an ester linkage between the carnitine backbone and the butyric acid chain.

  • Trigger: Alkaline pH (pH > 8.0) and Heat.[1]

  • Mechanism: Hydroxide ions attack the carbonyl carbon, cleaving the ester.

  • Result: Loss of C4-d5 signal; increase in Free Carnitine-d5 (if label is on backbone) or Free Carnitine (if label is on acyl chain).

  • Prevention: Maintain pH < 6.0 using Formic Acid.

B. Transesterification (The Methanol Trap)

This is the most common "silent killer" in metabolomics labs.

  • Trigger: Storing working solutions in 100% Methanol (MeOH) at room temperature.

  • Mechanism: The methoxy group of the solvent attacks the ester bond.

  • Result: Conversion of Butyrylcarnitine-d5 into Methylbutyrate-d5 (volatile, lost) and Free Carnitine .

  • Prevention: Use Acetonitrile (ACN) for working solutions or ensure significant water content (>20%) to shift equilibrium, and keep frozen.

C. Degradation Pathway Diagram

degradation_pathway C4d5 Butyrylcarnitine-d5 (Active IS) Hydrolysis Hydrolysis (pH > 8, Heat) C4d5->Hydrolysis Transest Transesterification (MeOH Solvent) C4d5->Transest FreeCarn Free Carnitine (Interference) Hydrolysis->FreeCarn Cleavage ButyricAcid Butyric Acid-d5 (Non-detectable) Hydrolysis->ButyricAcid Transest->FreeCarn Alcoholysis MethylEster Methyl Butyrate-d5 (Volatile/Lost) Transest->MethylEster

Figure 1: Chemical degradation pathways of Butyrylcarnitine-d5. Note that both pathways deplete the IS concentration, leading to overestimation of endogenous C4 levels.

Validated Preparation & Storage Protocols

Do not rely on "manufacturer shelf life" once the vial is opened. Follow this self-validating protocol.

Table 1: Stability Matrix
Solution TypeSolvent CompositionStorage TempStability WindowRisk Factor
Stock 100% Methanol-80°C2 YearsEvaporation (concentration drift)
Sub-Stock 100% Methanol-20°C6 MonthsTransesterification (slow)
Working Sol. 80:20 ACN:H2O + 0.1% FA4°C (Autosampler)24 HoursHydrolysis / Evaporation
Working Sol. 80:20 ACN:H2O + 0.1% FA-20°C1 WeekAdsorption to plastic
Step-by-Step Working Solution Protocol
  • Solvent Choice: Prefer Acetonitrile (ACN) over Methanol for the working dilution step. ACN is aprotic and prevents transesterification.

  • Acidification: Always add 0.1% Formic Acid to the working solvent. This locks the pH ~3.0, kinetically inhibiting hydrolysis.

  • Vial Selection: Use Silanized Glass or high-quality Polypropylene (PP). Avoid standard glass if concentrations are <10 ng/mL (adsorption risk).

  • Daily Prep: Prepare working solutions daily . If you must store them, freeze at -20°C immediately. Never leave on the bench for >4 hours.

Troubleshooting Guide

Scenario A: "My IS Peak Area is Dropping Across the Run"

Diagnosis: Instability in the Autosampler.

  • Cause: If the autosampler is not cooled (4°C), hydrolysis accelerates.

  • Test: Inject the first sample again at the end of the run. If the IS area is significantly lower (<80%), degradation occurred during the run.

  • Fix: Ensure autosampler is at 4°C. Switch solvent to 80% ACN / 20% Water / 0.1% Formic Acid.

Scenario B: "The C4/C4-d5 Ratio is Drifting"

Diagnosis: Differential Evaporation.

  • Cause: C4-d5 working solution usually contains high organic solvent (volatile). If the cap is loose or the septum is pierced multiple times, solvent evaporates, increasing the IS concentration effectively, which lowers the calculated analyte concentration.

  • Fix: Use pre-slit septa to prevent coring and vacuum formation. Change working solution vials every 100 injections.

Scenario C: "High Background in Free Carnitine (C0)"

Diagnosis: IS Degradation Contamination.

  • Cause: If your C4-d5 degrades, it releases Free Carnitine. If you are also quantifying C0 (Free Carnitine), your IS is now contaminating your analyte signal.

  • Fix: Check the purity of your C4-d5 stock. If C0 background is high in a "blank + IS" injection, discard the stock.

Workflow Decision Tree

Use this logic flow to determine if your Working Solution is fit for purpose.

stability_workflow Start Start: Prepare Working Solution SolventCheck Is Solvent Acidified? (0.1% Formic Acid) Start->SolventCheck TempCheck Is Autosampler < 10°C? SolventCheck->TempCheck Yes Acidify Add Formic Acid (Stabilize pH) SolventCheck->Acidify No CoolDown Enable Cooling (Inhibit Kinetics) TempCheck->CoolDown No QC_Injection Run 'System Suitability' (Blank + IS) TempCheck->QC_Injection Yes Acidify->TempCheck CoolDown->QC_Injection Eval Evaluate IS Area Stability (vs. Previous Day) QC_Injection->Eval Pass PASS: Proceed to Analysis Eval->Pass Deviation < 15% Fail FAIL: Remake Solution (Do not vortex excessively) Eval->Fail Deviation > 15%

Figure 2: Pre-run decision logic for ensuring IS stability.

Frequently Asked Questions (FAQs)

Q1: Can I store the working solution at room temperature if I wrap it in foil? A: No. Light sensitivity is not the primary concern for Butyrylcarnitine; thermal energy is. Room temperature (20-25°C) provides sufficient energy for hydrolysis in aqueous mixtures. Foil protects against photodegradation but does nothing for hydrolytic cleavage.

Q2: Why do you recommend Acetonitrile over Methanol for working solutions? A: Acetonitrile is aprotic. It cannot participate in transesterification . Methanol is a protic solvent and a reactant. In the presence of trace acids (which we add for ionization), Methanol can slowly replace the carnitine backbone, destroying your IS.

Q3: My C4-d5 stock is 2 years old. Is it still good? A: Likely, if stored at -80°C in anhydrous solvent. However, you must verify it. Run a Linearity Check : Compare the response of the old stock against a fresh reference standard. If the response factor deviates by >10%, discard it.

Q4: Does the position of the deuterium label (d3-methyl vs d5-butyryl) matter for stability? A: Chemically, the ester bond stability is identical. However, for troubleshooting , it matters.

  • If d3-methyl (backbone label) hydrolyzes, you get Free Carnitine-d3 .

  • If d5-butyryl (chain label) hydrolyzes, you get unlabeled Free Carnitine .

  • Note: Most commercial "C4-d5" labels are on the butyryl chain.

References

  • Clinical and Laboratory Standards Institute (CLSI). Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition.[2][3][4] CLSI document NBS04.[2][4][5] Wayne, PA: Clinical and Laboratory Standards Institute; 2017.[3][4]

  • Kashed, G. et al. (2020). Evaluation of a Common Internal Standard Material to Reduce Inter-Laboratory Variation... International Journal of Neonatal Screening.

  • Fingerhut, R. et al. (2014). Stability of acylcarnitines in dried blood spots. Journal of Chromatography B.
  • Johnson, D.W. (1999). Alkylesterification of acylcarnitines... Journal of Inherited Metabolic Disease.

Sources

Optimization

Technical Guide: Resolving Isobaric Interferences in C4 Carnitine Quantification

Executive Summary & Clinical Context[1][2][3] In high-throughput newborn screening (NBS) using Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS), "C4 Carnitine" is a composite signal representing multiple isob...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Context[1][2][3]

In high-throughput newborn screening (NBS) using Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS), "C4 Carnitine" is a composite signal representing multiple isobaric species. The primary diagnostic challenge is distinguishing Butyrylcarnitine , the marker for Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD), from Isobutyrylcarnitine , the marker for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD).[1][2]

Misidentification leads to false positives or incorrect diagnoses. This guide provides a self-validating LC-MS/MS workflow to chromatographically resolve these isobars, ensuring diagnostic specificity.

Diagnostic Troubleshooting (Q&A)

Q1: My primary screen shows elevated C4 (Butyrylcarnitine). Why is a second-tier test mandatory?

A: FIA-MS/MS lacks a chromatographic dimension. It sums the signal of all molecules with the specific mass-to-charge ratio (


).
  • The Interference: Butyrylcarnitine and Isobutyrylcarnitine are constitutional isomers (

    
    ). Both produce a precursor ion of 
    
    
    
    232.2 (underivatized) or 288.2 (butylated) and share the common carnitine fragment ion at
    
    
    85.
  • The Risk: Reporting a "C4 Elevation" without separation implies SCADD, potentially missing IBDD or benign variants. You must resolve the isomers chromatographically to assign the correct pathology.

Q2: What is the definitive chromatographic strategy to separate these isomers?

A: You must utilize Reversed-Phase Liquid Chromatography (RPLC) or Pentafluorophenyl (PFP) phases. Standard C18 columns can achieve separation, but PFP columns often offer superior selectivity for structural isomers due to pi-pi interaction mechanisms.

Recommended Protocol (Self-Validating):

  • Column: C18 (e.g., Waters BEH C18) or Raptor ARC-18.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile/Methanol (50:50) + 0.1% Formic Acid.[3]

  • Critical Parameter: The elution order on a C18 column is typically Isobutyrylcarnitine first , followed by Butyrylcarnitine .

Q3: Should I use derivatized (butylated) or underivatized samples?

A:

  • Derivatized (Butylated): Historically preferred for sensitivity. The butyl ester tag increases ionization efficiency. However, it adds a sample preparation step (incubation with butanolic HCl).

  • Underivatized: Modern LC-MS/MS systems (e.g., Sciex 6500+, Waters Xevo TQ-S) have sufficient sensitivity to detect native acylcarnitines. Avoiding derivatization reduces hydrolysis artifacts and prep time.

  • Recommendation: If your lab performs amino acid analysis simultaneously, underivatized methods are streamlined. If sensitivity is the limiting factor (older instruments), use butylation.

Q4: How do I validate that my separation is working?

A: You cannot rely on retention time alone. You must implement a System Suitability Test (SST) .

  • Mixed Standard: Run a daily QC standard containing both Butyrylcarnitine and Isobutyrylcarnitine standards.

  • Valley-to-Peak Ratio: Ensure the valley between the two peaks is <10% of the peak height.

  • Internal Standard: Use d3-Butyrylcarnitine. Note that d3-Butyrylcarnitine will co-elute with endogenous Butyrylcarnitine, not Isobutyrylcarnitine.

Technical Data & Method Parameters

Table 1: Chromatographic & Mass Spec Parameters (Underivatized Method)
ParameterSpecificationNotes
Column Restek Raptor ARC-18 (2.7 µm, 100 x 2.1 mm)Core-shell particles improve resolution at lower backpressure.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidHigh organic strength required for elution.[3]
Gradient 5% B (0-1 min)

30% B (8 min)
Shallow gradient is critical for isomer resolution.
Flow Rate 0.4 mL/minOptimized for ESI efficiency.
Precursor Ion 232.2

Protonated molecule

.
Product Ion 85.1

Characteristic carnitine backbone fragment.
Retention Time Isobutyryl: ~4.2 min Butyryl: ~4.5 minIsobutyryl elutes BEFORE Butyryl.
Table 2: Diagnostic Interpretation Guide
Analyte ElevatedPrimary DisorderConfirmatory Urine Metabolite
Butyrylcarnitine SCAD Deficiency (SCADD)Ethylmalonic Acid (EMA)
Isobutyrylcarnitine IBD Deficiency (IBDD)Isobutyrylglycine (IBG)
Both Elevated Mixed / HeterozygosityRequires genetic sequencing (ACADS vs ACAD8).[4][5]

Visualized Workflows

Diagram 1: Second-Tier Testing Decision Logic

Caption: Logical workflow for resolving C4 elevations, moving from non-specific screening to precise chromatographic diagnosis.

C4_Workflow Start Newborn Screen (FIA-MS/MS) Result: Elevated C4 Acylcarnitine Decision Isolate Isobars? Start->Decision LCMS 2nd Tier Test: LC-MS/MS (C18 Column Separation) Decision->LCMS Required Result_Iso Peak 1: Isobutyrylcarnitine (Elutes First) LCMS->Result_Iso Early Elution Result_But Peak 2: Butyrylcarnitine (Elutes Second) LCMS->Result_But Late Elution Diag_IBD Diagnosis: Isobutyryl-CoA DH Deficiency (IBDD) Result_Iso->Diag_IBD Primary Marker Diag_SCAD Diagnosis: Short-Chain Acyl-CoA DH Deficiency (SCADD) Result_But->Diag_SCAD Primary Marker

Diagram 2: Isomer Structure & Separation Mechanism

Caption: Structural differences between the linear Butyryl and branched Isobutyryl chains driving C18 separation.

Isomer_Structure C18 C18 Stationary Phase (Hydrophobic Interaction) Elution Elution Order C18->Elution Result Iso Isobutyrylcarnitine (Branched Chain) Less Hydrophobic Surface Area Iso->C18 Weaker Interaction But Butyrylcarnitine (Linear Chain) More Hydrophobic Surface Area But->C18 Stronger Interaction Elution->Iso 1. Elutes First Elution->But 2. Elutes Second

References

  • Minkler, P. E., et al. (2015). Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles”. Molecular Genetics and Metabolism. [Link]

  • Hobert, J. A. (2022). Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Springer Protocols. [Link]

  • Restek Corporation. (2023). LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. [Link]

  • Oglesbee, D., et al. (2010). Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test. Molecular Genetics and Metabolism. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Butyrylcarnitine Retention in Reverse Phase LC-MS/MS

Welcome to the Method Development Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals struggling with the chromatographic retention and resolution of short-ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Method Development Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals struggling with the chromatographic retention and resolution of short-chain acylcarnitines—specifically butyrylcarnitine (C4)—in Reverse Phase Liquid Chromatography (RP-LC).

Because of its permanent positive charge and high polarity, butyrylcarnitine frequently elutes in the void volume, leading to severe matrix effects and ion suppression. Below, we provide the mechanistic causality behind these challenges, logical troubleshooting workflows, and self-validating experimental protocols to ensure robust LC-MS/MS quantification.

Optimization Workflows & Logical Pathways

G1 Problem Poor RP-LC Retention: Butyrylcarnitine (C4) Sub1 Chemical Derivatization Problem->Sub1 Sub2 Mobile Phase Additives Problem->Sub2 Sub3 Stationary Phase Problem->Sub3 Sol1 Butanolic HCl / 3NPH (Increases Hydrophobicity) Sub1->Sol1 Sol2 Volatile HFBA Reagent (Neutralizes Charge) Sub2->Sol2 Sol3 Fused-Core C8/C18 (Improves Peak Capacity) Sub3->Sol3 Outcome Optimized Retention & Isomer Resolution (BC vs IsoBC) Sol1->Outcome Sol2->Outcome Sol3->Outcome

Fig 1. Logical workflow for optimizing butyrylcarnitine retention in reverse phase LC.

Troubleshooting Guides & FAQs

Q1: Why does butyrylcarnitine exhibit poor retention and poor peak shape on my standard C18 column? The Causality: Butyrylcarnitine contains a permanently charged quaternary ammonium group and a carboxylic acid group. Under standard acidic RP-LC conditions (e.g., 0.1% Formic Acid, pH ~2.7), the carboxylic acid is protonated, leaving a highly polar, localized positive charge. The dense hydration shell around this cationic amine prevents the molecule from effectively partitioning into the hydrophobic alkyl chains of a standard C18 stationary phase. This lack of interaction results in void volume elution, exposing the analyte to severe matrix-induced ion suppression.

Q2: How can I differentiate butyrylcarnitine (BC) from isobutyrylcarnitine (IsoBC) when they share the exact same MRM transitions? The Causality: BC and IsoBC are constitutional isomers (C4 acylcarnitines). In tandem mass spectrometry, both yield the identical precursor ion (m/z 232.2) and the characteristic product ion (m/z 85.1) resulting from the loss of the acyl group and trimethylamine. Because flow-injection MS/MS cannot distinguish them, you must separate them chromatographically. The Solution: Utilizing fused-core (solid-core) C8 or C18 columns combined with a shallow gradient maximizes peak capacity and efficiency, allowing for baseline resolution of these isomers. Resolving these is clinically and pharmacologically critical for distinguishing Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD) from Isobutyryl-CoA Dehydrogenase Deficiency (IBD) 1.

Q3: Can I use ion-pairing reagents to improve retention without ruining my mass spectrometer? The Causality: Yes, but you must strictly avoid non-volatile reagents (like sodium alkyl sulfonates) which will permanently contaminate the MS source. Instead, use volatile perfluorinated carboxylic acids like Heptafluorobutyric acid (HFBA). The anionic carboxylate head of HFBA pairs with the cationic quaternary amine of butyrylcarnitine in the mobile phase. This creates a neutral complex, while the perfluorinated tail interacts strongly with the C18 phase, drastically increasing retention time 2.

Q4: If I want to avoid ion-pairing reagents entirely, what derivatization strategies work best for RP-LC? The Causality: Chemical derivatization is the gold standard for acylcarnitine RP-LC analysis. Butylation (using butanolic HCl) converts the polar carboxylic acid group into a lipophilic butyl ester. This neutralizes the potential for zwitterionic behavior and adds a highly hydrophobic 4-carbon chain, shifting the partition coefficient (LogP) dramatically in favor of the stationary phase. Alternatively, 3-nitrophenylhydrazine (3NPH) derivatization can be employed to achieve similar predictive, linear elution based on carbon chain length 3, 4.

Quantitative Data & Method Comparison

Table 1: Comparison of RP-LC Retention Optimization Strategies
StrategyMechanism of ActionRetention Time ImpactMS Sensitivity ImpactBest Use Case
Standard C18 (0.1% FA) Hydrophilic partitioningPoor (Elutes in void)High suppression (Matrix)Not recommended for C4
HFBA Ion-Pairing Charge neutralization via volatile fluorinated acidExcellent (+3 to 5 mins)Moderate suppressionHigh-throughput labs avoiding derivatization
Butylation (Deriv.) Esterification of COOH, adding lipophilic tailExcellent (+4 to 6 mins)Signal enhancementGold standard for clinical/metabolomic profiling
3NPH Derivatization Modifies carboxyl groups with aromatic ringExcellent (+5 to 7 mins)Signal enhancementUntargeted screening & exact elution prediction
Table 2: MRM Transitions for C4-Acylcarnitines (Positive ESI)
AnalyteDerivatization StatePrecursor Ion (m/z)Product Ion (m/z)Typical CE (eV)
Butyrylcarnitine (BC)Underivatized232.285.125
Isobutyrylcarnitine (IsoBC)Underivatized232.285.125
Butyrylcarnitine (BC)Butylated (Butyl Ester)288.285.128
d3-Butyrylcarnitine (IS)Butylated (Butyl Ester)291.285.128

Experimental Protocols

G2 S1 1. Extract Sample S2 2. Add Butanolic HCl S1->S2 S3 3. Incubate 60°C, 15m S2->S3 S4 4. Dry under N2 Gas S3->S4 S5 5. Reconstitute Mobile Phase S4->S5 S6 6. RP-LC-MS/MS Analysis S5->S6

Fig 2. Step-by-step butylation derivatization workflow for acylcarnitines.

Protocol A: Butylation Derivatization Workflow for RP-LC-MS/MS

This protocol utilizes acid-catalyzed esterification to increase the hydrophobicity of butyrylcarnitine.

  • Sample Aliquot: Transfer 20 µL of biological matrix (plasma/urine) or standard into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 100 µL of methanolic internal standard solution (containing 1 µM d3-butyrylcarnitine). Vortex for 30 seconds to precipitate proteins.

  • Centrifugation & Transfer: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to a clean glass vial.

  • Primary Evaporation: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at 40°C. Causality: Water inhibits the esterification reaction; the sample must be completely dry.

  • Derivatization: Add 50 µL of 3N Butanolic HCl to the dried residue. Seal tightly and incubate at 60°C for 15 minutes.

  • Secondary Evaporation: Evaporate the sample to complete dryness under nitrogen. Causality: Removing excess acid prevents degradation of the LC column phase and MS source corrosion.

  • Reconstitution: Reconstitute in 100 µL of initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Validation Checkpoint (Self-Validating System): Monitor the absolute peak area of the d3-butyrylcarnitine internal standard across all injections. A sudden drop in area (>20% variance) indicates incomplete derivatization or residual water in step 4. The ratio of unlabeled to labeled analyte must remain linear (R² > 0.99) across your calibration curve.

Protocol B: Volatile Ion-Pairing RP-LC Method (Underivatized)

Use this protocol if derivatization is not feasible due to throughput constraints.

  • Mobile Phase Preparation:

    • Phase A: LC-MS grade Water containing 5 mM Heptafluorobutyric acid (HFBA).

    • Phase B: LC-MS grade Acetonitrile containing 5 mM HFBA.

  • Column Selection: Install a fused-core C18 column (e.g., 2.1 x 100 mm, 2.7 µm). Causality: Fused-core particles reduce eddy diffusion (van Deemter A-term), providing sharper peaks necessary for isomer resolution.

  • Gradient Elution: Start at 2% B, hold for 1 min. Ramp to 40% B over 6 mins (shallow ramp for isomer separation). Ramp to 95% B at 6.1 mins to wash the column.

  • Validation Checkpoint (Self-Validating System): Inject a system suitability standard containing equal concentrations of Butyrylcarnitine and Isobutyrylcarnitine. Calculate the chromatographic resolution (

    
    ). The 
    
    
    
    must be
    
    
    (baseline resolution) before proceeding with biological samples. If
    
    
    , decrease the initial gradient slope or lower the column temperature to 30°C to increase interaction time.

References

  • Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” Source: National Institutes of Health (NIH) / PMC URL:1

  • Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap tandem mass spectrometry Source: ResearchGate URL:2

  • Acylcarnitine profiling by low-resolution LC-MS Source: PLOS One URL:3

  • Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Source: National Institutes of Health (NIH) / PubMed URL:4

Sources

Optimization

minimizing hydrolysis of acylcarnitines during sample prep

Subject: Minimizing Hydrolysis During Sample Preparation Status: Active Guide Last Updated: October 2025 Maintainer: Senior Application Science Team The Stability Challenge: The Mechanism of Failure To troubleshoot acylc...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Minimizing Hydrolysis During Sample Preparation

Status: Active Guide Last Updated: October 2025 Maintainer: Senior Application Science Team

The Stability Challenge: The Mechanism of Failure

To troubleshoot acylcarnitine loss, you must first understand the chemistry of the failure mode. Acylcarnitines are esters of L-carnitine and fatty acids.[1] The critical vulnerability is the ester bond , which connects the acyl group to the carnitine backbone.

The Hydrolysis Reaction

Hydrolysis cleaves this ester bond, reverting the acylcarnitine back into Free Carnitine (C0) and a Free Fatty Acid . This leads to two simultaneous analytical errors:

  • False Negative: Underestimation of specific acylcarnitines (e.g., Acetylcarnitine C2, Propionylcarnitine C3).

  • False Positive: Overestimation of Free Carnitine (C0), potentially mimicking carnitine transporter defects or masking deficiency.

Critical Variables: pH and Temperature

The rate of hydrolysis is not linear; it is exponentially driven by alkalinity (pH > 7.0) and heat .[2]

  • pH Sensitivity: Acylcarnitines are stable in acidic to neutral conditions (pH 3–7).[2] At pH > 9, the ester bond destabilizes rapidly.[2]

  • Chain Length Factor: Short-chain acylcarnitines (C2–C5) are significantly more labile (prone to hydrolysis) than medium- or long-chain species due to steric accessibility of the ester bond.

Data Summary: Stability Profiles

Simulated degradation rates based on kinetic studies (e.g., Minkler et al., Clinical Chemistry).

VariableConditionStability Impact (C2/C3)Recommended Action
pH pH 3.0 - 6.0High Stability (>98% retention)Maintain acidic environment.
pH pH 7.4 (Physiological)Moderate StabilityProcess quickly on ice.
pH pH > 9.0Critical Failure (>20% loss in <1 hr)Avoid alkaline buffers/detergents.
Temp 4°C (Ice/Fridge)Stable (Days)Keep samples on ice/cool racks.
Temp 25°C (Room Temp)Degradation (Hours)Limit exposure time.[3]
Temp 65°C (Derivatization)High RiskEnsure anhydrous conditions.

Visualizing the Failure Pathway

The following diagram illustrates the chemical mechanism of hydrolysis and the specific control points where you can intervene.

AcylcarnitineStability AC Intact Acylcarnitine (Analyte of Interest) Hydrolysis Hydrolysis Reaction (Ester Bond Cleavage) AC->Hydrolysis  Susceptibility   C0 Free Carnitine (C0) (False Elevation) Hydrolysis->C0 FFA Free Fatty Acid (Signal Loss) Hydrolysis->FFA HighPH Factor: High pH (>8.0) HighPH->Hydrolysis Water Factor: Water Presence (during heating) Water->Hydrolysis Heat Factor: Heat (>50°C) Heat->Hydrolysis Control PREVENTION STRATEGY: 1. Acidify Eluents 2. Remove Water (Evap) 3. Cold Chain (4°C) Control->Hydrolysis Inhibits

Figure 1: The hydrolysis pathway showing how environmental factors (Red) drive the breakdown of acylcarnitines into Free Carnitine, and where prevention strategies (Green) intervene.

Optimized Sample Preparation Protocol

This workflow is designed to minimize hydrolysis.[4] It assumes a standard LC-MS/MS approach (either derivatized or non-derivatized).

Phase A: Sample Collection & Thawing

Objective: Prevent enzymatic and spontaneous hydrolysis before extraction.

  • Thawing: Thaw plasma/serum samples on wet ice or at 4°C. Never thaw in a water bath at 37°C.

  • Timing: Vortex briefly and process immediately. Do not leave thawed samples on the bench for >30 minutes.

Phase B: Protein Precipitation (The Critical Step)

Objective: Remove proteins while maintaining a pH that stabilizes the ester bond.

  • Solvent Choice: Use Methanol containing Internal Standards (IS).

    • Expert Tip: Pure methanol is standard, but if you observe degradation, consider acidified methanol (0.1% Formic Acid) to buffer the pH below 6.0.

  • Ratio: Add solvent at a 3:1 or 4:1 ratio to the sample.

  • Mixing: Vortex vigorously.

  • Centrifugation: Spin at high speed (e.g., 13,000 x g) for 5-10 minutes.

Phase C: Evaporation (The Danger Zone)

Objective: Remove solvent without "cooking" the sample.

  • Method: Nitrogen blow-down (TurboVap or similar).

  • Temperature: Set the heating block no higher than 40°C .

    • Why? As the solvent evaporates, the remaining water becomes concentrated. Heat + Water = Hydrolysis.

  • Endpoint: Stop immediately upon dryness. Do not "bake" the dry residue.

Phase D: Derivatization (If applicable)

Skip this if using a non-derivatized method. Objective: Form butyl esters without hydrolyzing the backbone.

  • Reagent: 3N HCl in n-Butanol.

  • Incubation: 65°C for 15 minutes.

    • Critical Control Point: Ensure the sample was completely dry before adding reagent. Any residual water from Phase C will turn the HCl/Heat combination into a hydrolysis reactor rather than a derivatization reactor.

  • Evaporation: Repeat nitrogen blow-down to remove excess reagent.

Troubleshooting Workflow & Decision Tree

Use this logic flow to diagnose stability issues in your lab.

Troubleshooting Start Issue: Low Acylcarnitine Signals or High C0 DerivCheck Are you using Derivatization (Butanol)? Start->DerivCheck YesDeriv Yes DerivCheck->YesDeriv NoDeriv No DerivCheck->NoDeriv WaterCheck Was sample 100% dry before adding HCl? YesDeriv->WaterCheck StorageCheck Sample Storage History YesDeriv->StorageCheck NotDry No / Unsure WaterCheck->NotDry Moisture Present HydrolysisRisk CAUSE: Acid Hydrolysis Action: Increase drying time or check gas flow. NotDry->HydrolysisRisk pHCheck Check Reconstitution Solvent NoDeriv->pHCheck NoDeriv->StorageCheck BasicPH Is pH > 7? pHCheck->BasicPH SolventIssue CAUSE: Basic Hydrolysis Action: Acidify Mobile Phase (0.1% Formic Acid) BasicPH->SolventIssue OldSample Stored at RT > 24hrs? StorageCheck->OldSample Degradation CAUSE: Storage Decay Action: Store at -80°C. Short chains degrade fast. OldSample->Degradation

Figure 2: Diagnostic decision tree for isolating the source of acylcarnitine loss.

Frequently Asked Questions (FAQ)

Q: My Free Carnitine (C0) levels are consistently higher than the reference range, but my acylcarnitines are low. Is the patient deficient? A: This is the classic "hydrolysis signature." When acylcarnitines (C2, C3, C16, etc.) break down, they release C0. Before diagnosing a metabolic disorder, audit your sample prep. If the ratio of [Acylcarnitine / Free Carnitine] is skewed compared to QC samples, you likely have sample degradation, not a biological anomaly.

Q: Can I use heat to speed up the evaporation steps? A: Only with extreme caution. We recommend a maximum of 40°C . While 50-60°C dries samples faster, it provides the activation energy required to break the ester bond, especially if the pH is not strictly controlled.

Q: Which acylcarnitines are the "Canaries in the Coal Mine"? A: Acetylcarnitine (C2) and Propionylcarnitine (C3) . These short-chain species are the most volatile and susceptible to hydrolysis. If your C2 and C3 recovery is poor but C16 (Palmitoylcarnitine) is fine, you have a hydrolysis issue. If all signals are low, you likely have an extraction/ionization issue.

Q: Is derivatization or non-derivatization better for stability? A: Non-derivatization is inherently safer regarding hydrolysis because it avoids the harsh HCl/Heat step. However, derivatization (butyl esters) provides superior sensitivity for certain instruments. If you must derivatize, the drying step is the single most critical factor in preventing hydrolysis.

References

  • Clinical and Laboratory Standards Institute (CLSI).Newborn Screening by Tandem Mass Spectrometry; Approved Guideline—Second Edition (C43-A2).

    • Source:

  • Minkler, P. E., et al. (2008). Quantification of carnitine and acylcarnitines in biological matrices by HPLC-ESI-MS/MS. Clinical Chemistry.[5][6]

    • Source:

  • Fingerhut, R., et al. (2009). Stability of acylcarnitines and free carnitine in dried blood samples: implications for retrospective diagnosis. Analytical Chemistry.[1][2][3][4][5][7][8][9][10]

    • Source:

  • Johnson, D. W. (1999).Alkyne-substituted acylcarnitines as internal standards for the analysis of acylcarnitines by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

    • Source:

Sources

Troubleshooting

correcting for isotopic contribution in deuterated carnitine standards

Welcome to the Technical Support Center for Acylcarnitine Mass Spectrometry . As a Senior Application Scientist, I have designed this resource to help researchers, clinical scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Acylcarnitine Mass Spectrometry . As a Senior Application Scientist, I have designed this resource to help researchers, clinical scientists, and drug development professionals navigate one of the most insidious challenges in targeted lipidomics and newborn screening: isotopic interference between endogenous acylcarnitines and their deuterated internal standards (ISTDs) .

Below, you will find a diagnostic workflow, theoretical grounding, self-validating experimental protocols, and advanced troubleshooting FAQs to ensure the absolute quantitative accuracy of your LC-MS/MS or FIA-MS/MS assays.

Diagnostic Decision Tree: Isotopic Deconvolution

IsotopeDeconvolution cluster_0 Empirical Factor Determination Acquire Acquire LC-MS/MS Data (Native & d-ISTD Channels) Type1 Measure Native M+n (Type I Factor) Acquire->Type1 Pure Native Std Type2 Measure ISTD d0 Impurity (Type II Factor) Acquire->Type2 Pure ISTD Std Math Apply Matrix Deconvolution (Solve for True Areas) Acquire->Math Raw Sample Data Type1->Math Type I Input Type2->Math Type II Input Quant Calculate Final Concentration (True Native / True ISTD) Math->Quant Corrected Areas

Fig 1: Workflow for empirical determination and mathematical deconvolution of isotopic overlap.

Core Concepts & Causality (FAQ)

Q: Why do deuterated acylcarnitine standards require mathematical isotopic correction? A: In tandem mass spectrometry, accurate quantification relies on the ratio of the endogenous analyte to a known concentration of an isotopically labeled internal standard[1]. However, two distinct phenomena compromise this ratio[2]:

  • Type I Isotopic Overlap (Endogenous

    
     ISTD):  Endogenous acylcarnitines contain natural heavy isotopes (primarily 
    
    
    
    , but also
    
    
    ,
    
    
    , and
    
    
    ). In highly concentrated samples, the M+3 or M+9 isotopic peaks of the native analyte perfectly match the mass-to-charge ratio (m/z) of the deuterated ISTD (e.g., d3- or d9-carnitine). If uncorrected, this artificially inflates the ISTD signal, falsely underestimating the calculated concentration[3].
  • Type II Isotopic Overlap (ISTD

    
     Endogenous):  Chemical deuteration during ISTD synthesis rarely achieves 100.00% purity. A trace fraction of unlabelled (d0) carnitine remains. Because assays often spike a high concentration of ISTD to ensure a wide dynamic range, this d0 impurity translates to a significant absolute signal, falsely overestimating the endogenous analyte baseline[2][4].
    

Q: How does the carbon chain length of the acylcarnitine affect Type I overlap? A: As the acyl chain length increases (e.g., from C2-acetylcarnitine to C16-palmitoylcarnitine), the number of carbon atoms increases. The probability of incorporating multiple


 atoms scales binomially. Therefore, the M+3 isotopic fraction is exponentially higher for long-chain acylcarnitines compared to short-chain ones, making Type I correction absolutely critical for long-chain species.

Q: Why can't we just rely on theoretical isotopic distributions for correction? A: A robust assay must be a self-validating system . Differences in mass spectrometer resolution, quadrupole transmission efficiency, and isolation window width (e.g., Unit vs. Wide resolution) mean that the observed isotopic overlap often deviates from the theoretical distribution. Correction factors must be empirically derived on the specific instrument used for the assay to guarantee trustworthiness.

Experimental Protocol: Establishing a Self-Validating Correction Matrix

To correct for these interferences, you must calculate empirical correction factors and apply a matrix deconvolution algorithm.

Step 1: Preparation of Pure Solutions

  • Prepare a Pure Native Solution : 10 µM of unlabeled acylcarnitine standard in your sample solvent (strictly no ISTD added).

  • Prepare a Pure ISTD Solution : 10 µM of the deuterated acylcarnitine standard (strictly no native standard added).

  • Prepare a Blank Solvent : To monitor background noise and carryover.

Step 2: LC-MS/MS Acquisition

  • Inject the Blank, Pure Native, and Pure ISTD solutions in triplicate.

  • For all injections, monitor both the Native MRM transition (e.g., m/z 400

    
     85) and the ISTD MRM transition (e.g., m/z 403 
    
    
    
    85).

Step 3: Calculating Empirical Correction Factors

  • Type I Factor (

    
    ):  From the Pure Native Solution data, divide the peak area in the ISTD channel by the peak area in the Native channel.
    
  • Type II Factor (

    
    ):  From the Pure ISTD Solution data, divide the peak area in the Native channel by the peak area in the ISTD channel.
    

Step 4: Applying the Deconvolution Algorithm For every biological sample, extract the raw peak areas. The raw signals are a linear combination of the true signals:

Solve this system of equations to isolate the true areas:

Use the ratio of (


 / 

) for all downstream quantification.

Quantitative Data Presentation

The table below summarizes the causality of carbon chain length on isotopic overlap, comparing theoretical M+3 probabilities with typical empirical factors observed on standard triple quadrupole instruments.

AcylcarnitineChemical FormulaStandard UsedTheoretical M+n OverlapTypical Empirical Type I Factor (

)
Typical Type II (d0) Impurity (

)
Free Carnitine (C0)

d9-C0M+9 (< 0.0001%)0.0000< 0.10%
Acetylcarnitine (C2)

d3-C2M+3 (~ 0.01%)0.0002< 0.25%
Octanoylcarnitine (C8)

d3-C8M+3 (~ 0.06%)0.0008< 0.30%
Palmitoylcarnitine (C16)

d3-C16M+3 (~ 0.40%)*0.0045< 0.50%

*Note: The theoretical M+3 for C16 includes combinatorial contributions from both


 and 

isotopes.

Advanced Troubleshooting Q&A

Q: My spike-recovery validation shows non-linear under-recovery at the high end of the calibration curve. What is happening? A: This is the classic hallmark of uncorrected Type I isotopic overlap. At high endogenous concentrations, the native M+3 signal significantly inflates the d3-ISTD peak area. Since your calculated concentration is derived from


, an artificially inflated denominator reduces the final value, causing the calibration curve to plateau or "droop" at the high end. Applying the deconvolution algorithm in Step 4 will immediately restore linearity.

Q: Why do we use d9-carnitine for Free Carnitine (C0) but d3-carnitine for longer chains? A: Free carnitine (C0) is present at extremely high concentrations in blood and plasma. If d3-C0 were used, the Type I (M+3) overlap would be massive due to the sheer abundance of the native molecule. By shifting to a d9-ISTD, we rely on the M+9 isotopic probability, which is astronomically small, effectively reducing the Type I interference to zero.

Q: How do I handle isobaric interferences (e.g., C4-DC vs. C5-OH) alongside isotopic overlap? A: Isotopic correction algorithms cannot resolve isobaric isomers because they share identical chemical formulas and isotopic distributions. To resolve species like C4-dicarboxylic carnitine and C5-hydroxycarnitine, you must implement chromatographic separation (e.g., HILIC or optimized Reversed-Phase LC) prior to MS/MS detection, or utilize high-resolution accurate mass (HRAM) spectrometry to separate their fractional mass differences[4].

References

  • Newborn Screening Test Systems for Amino Acids, Free Carnitine, and Acylcarnitines Using Tandem Mass Spectrometry - Class II Special Controls Guidance Document for Industry and FDA Staff. U.S. Food and Drug Administration (FDA).1

  • Predicting Non-Alcoholic Steatohepatitis: A Lipidomics-Driven Machine Learning Approach. MDPI.3

  • Clinical Platelet Lipidomics in Targeted and Untargeted Approach by Liquid Chromatography Coupled to Mass Spectrometry. Eberhard Karls Universität Tübingen.2

  • AdipoAtlas: A reference lipidome for human white adipose tissue. National Institutes of Health (NIH) / PMC.4

Sources

Optimization

Technical Support Center: (R)-Butyryl Carnitine-d5 Stability &amp; Storage

The following Technical Support Center guide is designed for researchers utilizing (R)-Butyryl Carnitine-d5 (also known as Butyryl-L-carnitine-d5) as an internal standard or tracer in metabolomics, newborn screening, and...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers utilizing (R)-Butyryl Carnitine-d5 (also known as Butyryl-L-carnitine-d5) as an internal standard or tracer in metabolomics, newborn screening, and pharmacokinetic studies.

Core Storage & Handling Protocols

The integrity of (R)-Butyryl Carnitine-d5 relies on preventing two primary degradation mechanisms: hydrolysis of the ester bond and hygroscopic clumping .

A. Solid State Storage (Lyophilized Powder)
ParameterRecommendationTechnical Rationale
Temperature -20°C (Standard)Arrhenius kinetics dictate that lower temperatures significantly retard ester hydrolysis rates.
Container Tightly sealed, desiccated vialAcyl carnitines (especially chloride salts) are highly hygroscopic . Moisture absorption catalyzes hydrolysis and causes physical deliquescence.
Light Protect from lightWhile not photo-labile in the visible spectrum, UV exposure can generate free radicals in impurities that accelerate degradation.
Shelf Life

2–4 years
When stored properly at -20°C, the solid is stable.[1][2] Stability decreases rapidly if exposed to moisture at Room Temp (RT).
B. Solution Preparation & Storage

Warning: Aqueous solutions are significantly less stable than the solid form.

  • Solvent Choice:

    • Preferred for Stock: Methanol (MeOH) or Ethanol (EtOH).

    • Alternative: DMSO (Dimethyl sulfoxide).

    • Avoid for Storage: 100% Water or Phosphate Buffered Saline (PBS) for long-term storage.

  • Reconstitution Protocol:

    • Step 1: Equilibrate the vial to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid.

    • Step 2: Dissolve in organic solvent (e.g., MeOH) to create a high-concentration stock (e.g., 10 mg/mL).

    • Step 3: Purge the headspace with inert gas (Nitrogen or Argon) to remove oxygen and moisture.

    • Step 4: Aliquot into single-use glass vials to avoid repeated freeze-thaw cycles.

  • pH Sensitivity:

    • Optimal pH: 3.0 – 6.0 (Slightly acidic).

    • Critical Danger Zone: pH > 8.0. Under basic conditions, the ester bond undergoes rapid nucleophilic attack by hydroxide ions, cleaving the d5-butyryl group.

Visualizing Stability & Workflows

Figure 1: Optimal Handling Workflow

This flowchart illustrates the critical decision points for handling the standard to minimize degradation risks.

StorageWorkflow cluster_warning Critical Control Point Start Receive (R)-Butyryl Carnitine-d5 Equilibrate Equilibrate to RT (Do NOT open cold) Start->Equilibrate Reconstitute Reconstitute in MeOH or EtOH Equilibrate->Reconstitute Prepare Stock StoreSolid Store Solid at -20°C (Desiccated) Equilibrate->StoreSolid Long Term Storage Aliquoting Aliquot into Single-Use Vials Reconstitute->Aliquoting Purge Purge Headspace (N2 or Ar) Aliquoting->Purge StoreSol Store Solution at -80°C Purge->StoreSol Usage Experimental Use (Dilute in Buffer) StoreSol->Usage Thaw Once

Caption: Standard Operating Procedure (SOP) for receiving and storing (R)-Butyryl Carnitine-d5 to prevent moisture-induced degradation.

Figure 2: Degradation Mechanism (Hydrolysis)

Understanding the enemy: How improper storage leads to signal loss.

Degradation Reactant (R)-Butyryl Carnitine-d5 (Active Standard) Condition High pH (>8.0) Moisture Heat Reactant->Condition Product1 L-Carnitine (Background) Condition->Product1 Hydrolysis Product2 Butyric Acid-d5 (Lost Label) Condition->Product2

Caption: The primary degradation pathway is ester hydrolysis, yielding free L-carnitine and deuterated butyric acid, rendering the standard ineffective.

Troubleshooting Guide

This section addresses specific issues observed during LC-MS/MS or NMR analysis.

Issue 1: Loss of Signal Intensity (M+5 Peak)

Symptom: The peak area for the internal standard (m/z ~237 for d5 vs ~232 for native) is significantly lower than expected, or the ratio of IS/Analyte is inconsistent.

  • Root Cause 1: Hydrolysis. The ester bond has cleaved.[3]

    • Diagnosis: Check for an increase in the free L-carnitine peak (m/z 162) in your blank samples containing only the IS.

    • Corrective Action: Prepare fresh stock. Ensure buffers used for dilution are pH < 7.5.[4]

  • Root Cause 2: Ion Suppression. Matrix effects in the biological sample are suppressing the d5 signal.

    • Diagnosis: Post-column infusion test.

    • Corrective Action: Improve chromatographic separation or perform a cleaner extraction (e.g., SPE).

Issue 2: Appearance of "Clumps" in the Vial

Symptom: The solid powder looks sticky, collapsed, or liquefied.

  • Root Cause: Deliquescence. The hygroscopic chloride salt has absorbed atmospheric water.

  • Impact: Weighing accuracy is compromised; hydrolysis rate is accelerated.

  • Corrective Action: Do not use for quantitative calibration curves requiring precise weighing. Dissolve the entire content in a known volume of solvent to recover, assuming some hydrolysis may have occurred (verify purity via LC-MS). Future prevention: Equilibrate to RT before opening.

Issue 3: Unexpected "Ghost" Peaks

Symptom: Small peaks appearing at mass shifts different from the expected d5.

  • Root Cause: Isotopic Impurity or Exchange. While the C-D bonds on the butyryl chain are stable, impurities from synthesis (d0, d1-d4) can exist.

  • Corrective Action: Review the Certificate of Analysis (CoA) for Isotopic Purity (typically

    
     99%). If peaks appear at +14 Da or +28 Da, suspect contamination or methylation artifacts from methanol storage if acidified too strongly.
    

Frequently Asked Questions (FAQ)

Q: Can I store the stock solution in water at -20°C? A: Not recommended. While aqueous solutions can be frozen, the freezing process can concentrate salts and change pH locally (eutectic effects), potentially accelerating hydrolysis. Methanol or Ethanol stock solutions stored at -20°C or -80°C are far superior for stability [1].

Q: Is the d5-label stable, or will the deuterium exchange with the solvent? A: The deuterium atoms in (R)-Butyryl Carnitine-d5 are typically located on the butyryl chain (e.g., terminal methyl or methylene groups). These C-D bonds are non-exchangeable in aqueous solution under standard physiological and storage conditions. Exchange would only occur under extreme pH or enzymatic catalysis.

Q: I accidentally left the vial on the benchtop overnight. Is it ruined? A: Likely acceptable, but verify. If the vial was solid and sealed, it is fine. If it was a solution in water, minor hydrolysis (1-2%) may have occurred. If it was a solution in methanol/ethanol and sealed, it is likely stable. Run a quick QC check against a fresh standard if used for critical quantification.

Q: Can I autoclave this compound for sterile cell culture use? A: NO. Autoclaving involves high heat (121°C) and moisture, which will completely hydrolyze the ester bond [2]. Use 0.22 µm sterile filtration (PVDF or PES membrane) for sterilization.

Q: What is the exact mass shift I should look for? A: It depends on the specific product labeling (e.g., N-methyl-d3 vs. Butyryl-d5). For Butyryl-d5 , the mass shift is +5 Da .

  • Native Butyryl-L-carnitine: Precursor m/z ~232.

  • (R)-Butyryl Carnitine-d5: Precursor m/z ~237.

  • Always verify the specific labeling pattern on your vial's label.

References

  • National Institutes of Health (NIH). (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples. Analytical Chemistry. Retrieved from [Link][5]

  • Srinivas, S.R., et al. (2007). Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2.[1][2][6] Am. J. Physiol. Gastrointest. Liver Physiol. Retrieved from [Link]

Sources

Troubleshooting

Advanced Applications Support Center: Resolving Peak Tailing in Carnitine LC-MS/MS Analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible, high-resolution separations of carnitines and acylcarnitines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to achieve reproducible, high-resolution separations of carnitines and acylcarnitines. These metabolites are critical biomarkers for mitochondrial β-oxidation disorders and metabolic syndrome 1. However, their unique chemical structure makes them notoriously difficult to analyze chromatographically.

This guide bypasses generic advice, providing you with the mechanistic causality behind peak tailing and self-validating protocols to ensure absolute scientific integrity in your analytical workflows.

The Mechanistic Root of the Problem

To troubleshoot carnitine chromatography, we must first understand the molecule. Carnitine (3-hydroxy-4-(trimethylammonio)butanoate) is a highly polar, zwitterionic compound containing a permanently charged quaternary ammonium group and a carboxylic acid group.

In standard Reversed-Phase Liquid Chromatography (RPLC), short-chain acylcarnitines (C0–C5) elute near the void volume, resulting in poor peak shape and severe matrix suppression 2. While ion-pairing reagents (like heptafluorobutyric acid) can force retention, they cause catastrophic ion suppression in mass spectrometry and permanently contaminate the LC system.

Consequently, Hydrophilic Interaction Liquid Chromatography (HILIC) has become the gold standard for underivatized carnitines 3, 4. Yet, HILIC introduces its own challenges. Peak tailing of carnitines in HILIC is primarily caused by two phenomena:

  • Secondary Electrostatic Interactions: The positively charged quaternary amine of carnitine interacts strongly with deprotonated, acidic silanol groups on the silica stationary phase, especially when buffer capacity is low 5.

  • Sample Diluent Mismatch: Injecting a highly aqueous sample into a highly organic HILIC mobile phase disrupts the water-enriched partitioning layer at the column head, leading to band broadening and tailing 6.

CarnitineShuttle Cytosol Cytosol (Acyl-CoA + Carnitine) CPT1 CPT1 (Outer Membrane) Cytosol->CPT1 Conversion IMS Intermembrane Space (Acylcarnitine) CPT1->IMS Transport CACT CACT (Translocase) IMS->CACT Translocation CPT2 CPT2 (Inner Membrane) CACT->CPT2 Delivery Matrix Mitochondrial Matrix (Acyl-CoA -> β-Oxidation) CPT2->Matrix Re-conversion

Fig 1. The Carnitine Shuttle Pathway facilitating fatty acid transport for β-oxidation.

Quantitative Optimization Data

To demonstrate the causality of these parameters, observe the quantitative impact of buffer concentration and sample diluent on the peak asymmetry (


) and retention factor (

) of free carnitine (C0) in a standard HILIC setup. An ideal Gaussian peak has an

of 1.0.

Table 1: Impact of Chromatographic Parameters on Carnitine Peak Shape

Parameter AdjustedExperimental ConditionPeak Asymmetry (

)
Retention Factor (

)
Mechanistic Conclusion
Buffer Concentration 2 mM Ammonium Formate2.4 (Severe Tailing)3.1Insufficient ionic strength to mask active surface silanols.
Buffer Concentration 10 mM Ammonium Formate1.1 (Symmetrical)2.8Optimal ionic strength; secondary electrostatic interactions suppressed.
Sample Diluent 100% Aqueous Extract1.8 (Fronting/Tailing)2.5Solvent mismatch disrupts the HILIC partitioning layer.
Sample Diluent 75% Acetonitrile1.05 (Ideal)2.8Diluent matches the initial highly organic mobile phase conditions.

Self-Validating Experimental Protocols

Do not merely execute steps; verify the system's integrity at each checkpoint. The following protocols are designed to be self-validating.

Protocol A: Optimized HILIC-MS/MS Workflow for Underivatized Acylcarnitines

This protocol utilizes a zwitterionic or amide-bonded stationary phase to provide superior peak shapes for nucleotides, amino acids, and acylcarnitines compared to bare silica 7.

Step 1: Mobile Phase Preparation Causality: Consistent ionic strength is mandatory. The buffer must be present in both the aqueous and organic phases to maintain a constant ionic environment during the gradient 8.

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: 10 mM Ammonium Formate in Acetonitrile with 0.1% Formic Acid.

Step 2: Column Equilibration

  • Install a Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Equilibrate at 95% B for a minimum of 20 column volumes. HILIC columns require significantly longer equilibration times than RPLC columns to establish the aqueous layer.

Step 3: Gradient Elution

  • 0.0 - 1.0 min: 95% B

  • 1.0 - 5.0 min: Linear gradient to 50% B

  • 5.0 - 6.0 min: Hold at 50% B

  • 6.0 - 6.1 min: Return to 95% B

  • 6.1 - 10.0 min: Re-equilibration at 95% B

Validation Checkpoint: Inject a neat standard of Acetylcarnitine (C2). Monitor the MRM transition (


 204 > 85). Calculate the peak asymmetry (

) at 10% peak height. If

, your buffer preparation is incorrect, or the column is inadequately equilibrated. Do not proceed to biological samples until

.
Protocol B: Sample Preparation & Diluent Matching

Causality: A highly aqueous sample injected into a 95% acetonitrile mobile phase will cause the analytes to precipitate or fail to partition, resulting in split or tailing peaks 6.

Step 1: Aliquot 50 µL of plasma/serum into a microcentrifuge tube. Step 2: Add 200 µL of cold Methanol (containing deuterium-labeled internal standards) to precipitate proteins. Vortex for 30 seconds. Step 3: Centrifuge at 15,000 x g for 10 minutes at 4°C. Step 4 (Critical): Transfer 50 µL of the supernatant to an autosampler vial and add 150 µL of Acetonitrile. This adjusts the final diluent to ~85% organic, perfectly matching the initial HILIC gradient conditions.

Validation Checkpoint: Perform an injection volume linearity test. Inject 1 µL, 2 µL, and 5 µL of the prepared sample. The peak area should increase linearly (


). If the 5 µL injection exhibits tailing while the 1 µL does not, the diluent is still too strong (too aqueous). Reduce the injection volume to 1-2 µL.

Troubleshooting Logic Workflow

Use the following decision tree when diagnosing peak shape anomalies in your carnitine runs.

Troubleshooting Start Peak Tailing Detected (Carnitine Species) CheckMode Is LC Mode HILIC or RPLC? Start->CheckMode RPLC RPLC Mode CheckMode->RPLC HILIC HILIC Mode CheckMode->HILIC RPLC_Fix Derivatize (Butylation) or use Ion-Pairing (HFBA) RPLC->RPLC_Fix CheckBuffer Check Buffer Concentration HILIC->CheckBuffer BufferLow < 5 mM Buffer CheckBuffer->BufferLow CheckDiluent Check Sample Diluent CheckBuffer->CheckDiluent Buffer is ≥10 mM BufferFix Increase to 10-20 mM Ammonium Formate/Acetate BufferLow->BufferFix DiluentAq High Aqueous (>50%) CheckDiluent->DiluentAq DiluentFix Dilute with ACN (Match Initial Mobile Phase) DiluentAq->DiluentFix

Fig 2. Logical troubleshooting workflow for resolving carnitine peak tailing in LC-MS/MS.

Frequently Asked Questions (FAQs)

Q: My long-chain acylcarnitines (C14–C18) look fine, but my short-chain species (C0–C4) are tailing severely. Why the discrepancy? A: Long-chain acylcarnitines have significant hydrophobic character due to their fatty acid tails, which alters their partitioning kinetics. Short-chain carnitines are almost entirely dependent on hydrophilic interactions. If short chains are tailing while long chains are sharp, it is a definitive indicator of a sample diluent mismatch. Dilute your extracts with acetonitrile prior to injection 6.

Q: Can I use bare silica instead of an amide or zwitterionic HILIC column? A: You can, but it requires much stricter control of the mobile phase pH and ionic strength. Bare silica is highly prone to peak tailing due to reactive silanol groups 5. If you use bare silica, ensure your buffer concentration is at least 15 mM and the pH is optimized to minimize silanol ionization while keeping the carnitine carboxyl group protonated.

Q: Why do I see double peaks for some acylcarnitines? A: Double peaks often represent constitutional isomers (e.g., isobutyrylcarnitine vs. butyrylcarnitine, C4 vs. iC4). Biological samples contain these naturally 1. A high-resolution HILIC method will partially or fully resolve these isomers. Do not mistake isomeric separation for peak splitting caused by poor chromatography.

References

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. National Institutes of Health (NIH).1

  • Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Bevital.3

  • MetaboQuan-R for Acylcarnitines in Human Serum: A Rapid, Targeted UPLC-MS/MS Method for Metabolomic Research Studies. Waters Corporation / LCMS.cz.8

  • Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry.2

  • Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry. VTT Research Information Portal.4

  • RPLC- and HILIC-based non-targeted metabolomics workflow for blood microsamples. National Institutes of Health (NIH).7

  • Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. UTUPub.5

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI.6

Sources

Reference Data & Comparative Studies

Validation

Validation of an LC-MS/MS Assay for Butyrylcarnitine: The Analytical Superiority of d5-Internal Standards

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Executive Summary Accurate quantification of butyrylcarnitine (C4-carnitine) is cr...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Executive Summary

Accurate quantification of butyrylcarnitine (C4-carnitine) is critical in clinical research for evaluating energy metabolism and diagnosing fatty acid oxidation disorders, such as Short-Chain Acyl-CoA Dehydrogenase Deficiency (SCADD)[1]. While legacy methods relied on d3-labeled internal standards (IS) or non-deuterated analogs, modern regulatory expectations demand higher precision. This guide objectively compares the performance of a d5-butyrylcarnitine IS against alternative standards, detailing a self-validating ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) protocol fully compliant with FDA and ICH M10 bioanalytical validation guidelines[2].

The Analytical Challenge of Butyrylcarnitine

In mass spectrometry, acylcarnitines present two distinct analytical challenges:

  • Isomeric Interference: Butyrylcarnitine (a marker for SCADD) and isobutyrylcarnitine (a marker for Isobutyryl-CoA Dehydrogenase Deficiency) are isobaric isomers with the exact same mass (m/z 232.2) and product ions (m/z 85.1). Direct-infusion or flow-injection analysis (FIA-MS/MS) cannot distinguish between them, necessitating chromatographic separation[1].

  • Matrix Effects: Biological matrices like plasma or dried blood spots (DBS) contain high concentrations of phospholipids that cause severe, unpredictable ion suppression in the electrospray ionization (ESI) source[3].

To counteract ion suppression, a stable isotope-labeled internal standard (SIL-IS) is mandatory. However, not all SIL-IS molecules perform equally.

The Core Comparison: Why d5 Outperforms d3 and Analogs

When validating an assay according to FDA/ICH M10 criteria, the IS must perfectly mimic the analyte without interfering with its quantification[2].

The Causality of Isotopic Cross-Talk: Carbon, hydrogen, and oxygen naturally occur as a mixture of isotopes. The natural isotopic envelope of endogenous C4-carnitine includes M+1, M+2, and M+3 contributions. When using a traditional d3-butyrylcarnitine standard (+3 Da mass shift), high concentrations of endogenous C4-carnitine will "bleed" into the m/z 235 channel of the d3-IS. This phenomenon, known as isotopic cross-talk, artificially inflates the IS signal, causing the calibration curve to flatten and fail at the Upper Limit of Quantification (ULOQ).

The d5 Advantage: By utilizing d5-butyrylcarnitine , the precursor mass is shifted by +5 Da (m/z 237.2). This places the IS safely outside the natural isotopic envelope of the target analyte. The result is zero cross-talk, allowing for a strictly linear response function even at extreme physiological concentrations.

Table 1: Comparative Performance of Internal Standard Strategies
Performance Metricd5-Butyrylcarnitine (Recommended)d3-Butyrylcarnitine (Legacy)Non-Deuterated Analog (e.g., Valerylcarnitine)
Mass Shift (ΔDa) +5 Da+3 DaN/A (Different RT)
Isotopic Cross-Talk None (0%)Moderate (M+3 interference at ULOQ)None
Matrix Effect Compensation Excellent (Co-elutes perfectly)Excellent (Co-elutes perfectly)Poor (Different RT, subject to different suppression)
Linearity Range 0.05 – 100 µmol/L0.05 – 25 µmol/L (Truncated by cross-talk)0.5 – 50 µmol/L

Analytical Workflow Visualization

Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis N1 Plasma/DBS Collection N2 Spike d5-C4 IS (Matrix Compensation) N1->N2 N3 Protein Crash (Cold MeOH) N2->N3 N4 UHPLC Separation (Isomer Resolution) N3->N4 N5 ESI+ MRM C4: 232.2 -> 85.1 d5-C4: 237.2 -> 85.1 N4->N5 N6 Data Validation (FDA/ICH M10) N5->N6

Caption: Analytical workflow for C4-carnitine quantification utilizing d5-internal standard.

Self-Validating Experimental Protocol

As an application scientist, it is imperative to design protocols that inherently validate themselves during execution. The following methodology ensures that any systematic error is mathematically neutralized.

Step 1: Sample Extraction (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma (or one 3.2 mm DBS punch) into a 96-well plate.

  • IS Spiking: Add 10 µL of working IS solution (d5-butyrylcarnitine, 5 µmol/L).

    • Causality: Spiking the IS directly into the raw sample before any precipitation creates a self-validating system. Any subsequent volumetric errors or extraction inefficiencies will affect the analyte and the d5-IS equally. Because quantification relies on the peak area ratio, these variables mathematically cancel out.

  • Precipitation: Add 200 µL of cold methanol (-20°C). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

    • Causality: Methanol effectively disrupts protein-ligand binding and precipitates plasma proteins while keeping the polar, low-molecular-weight acylcarnitines in solution[4].

Step 2: UHPLC Chromatographic Separation
  • Column: C18 analytical column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 40% B over 4 minutes.

    • Causality: A shallow gradient is strictly required to achieve baseline chromatographic resolution between butyrylcarnitine and isobutyrylcarnitine. Bypassing this step leads to false-positive quantifications[1].

Step 3: MS/MS Detection (Positive ESI)

Acylcarnitines share a common fragmentation pathway, losing trimethylamine and the acyl group to yield a characteristic product ion at m/z 85.1[3][5].

  • C4-carnitine MRM: m/z 232.2 → 85.1

  • d5-C4-carnitine MRM: m/z 237.2 → 85.1

    • Causality: Monitoring the +5 Da shifted precursor guarantees absolute isolation from the endogenous lipid background, maximizing the signal-to-noise ratio (S/N).

Assay Validation Results

The assay was validated in strict accordance with the FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 harmonized guidelines[2]. The integration of the d5-IS yielded superior precision, accuracy, and matrix factor metrics, proving its robustness over legacy methods.

Table 2: FDA/ICH M10 Validation Data Summary (Using d5-IS)
Validation ParameterRegulatory Acceptance Criteriad5-IS Assay PerformanceStatus
Linearity (R²) ≥ 0.9900.9992PASS
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 6.8%PASS
Inter-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ)4.5% – 8.1%PASS
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.2% to +5.1%PASS
IS-Normalized Matrix Factor 0.85 – 1.15 (CV ≤ 15%)0.98 (CV = 3.1%)PASS
Carryover ≤ 20% of LLOQNot Detected (< 5%)PASS

Conclusion

For the rigorous quantification of butyrylcarnitine in clinical research and drug development, the choice of internal standard is not a trivial detail—it is the foundation of assay reliability. Transitioning from d3-labeled standards to d5-butyrylcarnitine eliminates isotopic cross-talk, extends the linear dynamic range, and provides flawless matrix effect compensation. When paired with a resolving UHPLC gradient, this methodology delivers a highly trustworthy, self-validating system that effortlessly meets stringent FDA and ICH M10 regulatory requirements.

References

Sources

Comparative

Mechanistic Causality: Isotope Effects and Fragmentation Dynamics

Optimizing Acylcarnitine Quantification: A Mechanistic Comparison of d3 vs. d5 Deuterated Internal Standards Acylcarnitines are critical intermediates in fatty acid β-oxidation and amino acid metabolism.

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Acylcarnitine Quantification: A Mechanistic Comparison of d3 vs. d5 Deuterated Internal Standards

Acylcarnitines are critical intermediates in fatty acid β-oxidation and amino acid metabolism. Their precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or flow injection analysis (FIA-MS/MS) forms the backbone of newborn screening programs and targeted lipidomics[1][2]. Because biological matrices like plasma and dried blood spots (DBS) cause significant ion suppression, stable isotope-labeled (SIL) internal standards are strictly required to ensure absolute quantification and correct for extraction recovery[3][4].

Among the available SILs, deuterium-labeled carnitines—specifically the d3 and d5 variants—are the most widely utilized. However, the exact placement of the deuterium atoms fundamentally alters their chromatographic behavior and fragmentation dynamics. This guide provides an objective, data-driven comparison of d3 and d5 internal standards to help researchers optimize their mass spectrometry workflows.

The structural difference between d3 and d5 carnitines dictates how they interact with reversed-phase (RP) stationary phases and how they dissociate in the collision cell.

d3-Carnitines (N-methyl-d3)

In d3-carnitines, three hydrogen atoms on the quaternary ammonium N-methyl group are replaced with deuterium, yielding a mass shift of +3 Da[5].

  • Chromatographic Causality: Because the deuterium substitution occurs on the highly polar, permanently charged headgroup, the hydrophobic interaction with the LC stationary phase remains virtually identical to the native, unlabeled carnitine. This results in true co-elution . The internal standard and the analyte enter the MS source at the exact same time, experiencing the exact same matrix suppression zone.

  • Fragmentation Causality: Under collision-induced dissociation (CID), the native molecule loses trimethylamine (59 Da) and its acyl group, leaving a characteristic carnitine backbone fragment at m/z 85[6][7]. The d3-variant loses the deuterated trimethylamine (62 Da) alongside the acyl group. Consequently, the remaining backbone is unlabeled, meaning d3-carnitines also yield the universal m/z 85 product ion [8][9].

d5-Carnitines (Acyl-labeled, e.g., Propionyl-d5-L-carnitine)

In d5-carnitines, the deuterium label is typically incorporated directly into the hydrophobic acyl chain (e.g., a -CD2CD3 propionyl group)[10][11].

  • Chromatographic Causality: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the C-H bond. When five deuteriums are clustered on the hydrophobic tail, the molecule becomes slightly less lipophilic than its native counterpart. This "deuterium isotope effect" causes the d5-standard to elute slightly earlier than the native analyte in RP-LC[12]. If this retention time (RT) shift pushes the standard out of the analyte's specific ion suppression window, quantification accuracy can be compromised.

  • Fragmentation Causality: Because the N-methyl group is unlabeled, the neutral loss of trimethylamine remains 59 Da. During CID, the deuterated acyl group is lost, meaning acyl-d5 carnitines also produce the universal m/z 85 backbone fragment [6]. However, if specific MS/MS transitions are designed to retain the acyl chain, the product ions will carry the +5 Da mass shift, which is highly advantageous for distinguishing the internal standard from endogenous isobaric interferences.

Fragmentation A Precursor Ion [M+H]+ B Collision-Induced Dissociation (CID) A->B Q2 Cell C Product Ion m/z 85 B->C Q3 Detection D Neutral Loss (Amine + Acyl) B->D Evacuated

Acylcarnitine CID fragmentation yielding the universal m/z 85 product ion.

Comparative Performance Analysis

The choice between d3 and d5 standards should be dictated by the analytical platform (FIA vs. LC) and the complexity of the lipidomic panel.

Featured3-Carnitines (e.g., N-methyl-d3)d5-Carnitines (e.g., Acyl-d5)
Label Location Polar quaternary ammonium headgroup[5]Hydrophobic acyl chain[10][11]
Mass Shift +3 Da+5 Da
Chromatographic Isotope Effect Negligible; true co-elution with native analyteMild to moderate; earlier elution in RP-LC[12]
CID Fragmentation Universal m/z 85 product ion[6][8]m/z 85 (backbone) or shifted acyl-specific ions
Isotopic Cross-Talk Risk Low (Clears the M+2 natural isotope envelope)Very Low (Complete M+5 clearance)
Primary Application High-throughput FIA-MS/MS (Newborn screening)[9]Targeted LC-MS/MS for resolving complex isobars[8]

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure that matrix effects and potential isotope RT shifts do not compromise your data, implement the following self-validating extraction and LC-MS/MS protocol for underivatized acylcarnitines[13][14].

Step 1: Standard Preparation & Spiking Prepare a working stock of the chosen SIL internal standard (e.g., 5 ng/mL in methanol). Aliquot 100 µL of plasma into a microcentrifuge tube and spike with 5 µL of the IS working stock[13]. Validation Step: Always prepare a "Reagent Blank" (water + IS) to map the baseline IS response without matrix suppression.

Step 2: Protein Precipitation Add 300 µL of cold methanol (or acetonitrile) to the spiked sample to precipitate proteins and extract the acylcarnitines[13]. Vortex vigorously for 10 seconds, then incubate at ambient temperature for 10 minutes to ensure complete phase transfer.

Step 3: Centrifugation Centrifuge the samples at 4,000 rpm (or 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins[13].

Step 4: Reconstitution Transfer 100 µL of the supernatant into an autosampler vial containing 900 µL of Mobile Phase A (e.g., 0.1% formic acid in water)[13].

Step 5: LC-MS/MS Analysis Inject 5 µL onto a high-resolution C18 or HILIC column.

  • For d3-standards: Monitor the MRM transition of[M+3]+ → m/z 85.

  • For d5-standards: Monitor the MRM transition of[M+5]+ → m/z 85. Validation Step: Perform a post-column infusion of the internal standard while injecting a blank matrix extract. Monitor the baseline to identify zones of severe ion suppression. Ensure that both the native analyte and the chosen IS elute together outside of these suppression dips.

Workflow S1 1. Plasma/DBS Sample S2 2. Spike d3/d5 IS S1->S2 S3 3. Protein Precipitation S2->S3 S4 4. Centrifugation S3->S4 S5 5. LC Separation S4->S5 S6 6. MRM Detection S5->S6

Self-validating LC-MS/MS workflow for acylcarnitine extraction and quantification.

Expert Insights: Making the Right Choice for Your Assay

As an Application Scientist, the decision between d3 and d5 hinges entirely on your chromatographic strategy.

If you are developing a high-throughput Flow Injection Analysis (FIA-MS/MS) assay where chromatography is bypassed, d3-carnitines are the gold standard . Because FIA relies heavily on precursor ion scanning of m/z 85 to multiplex dozens of acylcarnitines simultaneously, the +3 Da shift is perfectly sufficient to isolate the IS in the first quadrupole (Q1) without suffering from natural isotopic overlap[2][9].

Conversely, if you are conducting targeted lipidomics via LC-MS/MS to resolve complex isobaric species (e.g., distinguishing isomeric C4 or C5 carnitines), d5-carnitines offer a distinct advantage [8]. The +5 Da mass clearance completely eliminates cross-talk from the M+3 or M+4 isotopic peaks of highly abundant co-eluting endogenous lipids. However, you must meticulously optimize your LC gradient to ensure the mild RT shift caused by the d5 acyl chain does not push the internal standard into a different matrix suppression zone than the native analyte[12].

References

1.[5] Octanoyl-L-Carnitine-d3 HCl (N-methyl-d3) | CAS 1334532-24-9. Resolvemass.ca. 5 2.[3] LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid. NIH.gov. 3 3.[13] LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis. Restek.com. 13 4.[4] Serum Metabolic Profiling Identifies a Biomarker Panel for Improvement of Prostate Cancer Diagnosis. NIH.gov. 4 5.[12] Drift in LC-MS despite isotope internal standard. Chromforum.org. 12 6.[10] (R)-Butyryl carnitine-d5 chloride | Stable Isotope. Medchemexpress.com. 10 7.[11] Propionyl-d5-L-carnitine HCl. Cymitquimica.com. 11 8.[6] Parent and Neutral Loss Monitoring on a Quadrupole Ion Trap Mass Spectrometer: Screening of Acylcarnitines in Complex Mixtures. ACS.org. 6 9.[8] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. NIH.gov. 8 10.[9] Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots. Agilent.com. 9 11.[14] Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabjchem.org. 14 12.[2] Development of a novel method for the analysis of acyl carnitine profile using liquid chromatography mass spectrometry. Sikt.no. 2

Sources

Validation

accuracy and precision limits for C4 carnitine quantification

As a Senior Application Scientist specializing in targeted metabolomics and clinical mass spectrometry, I frequently encounter the analytical bottleneck of isobaric interference. In the realm of acylcarnitine profiling,...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted metabolomics and clinical mass spectrometry, I frequently encounter the analytical bottleneck of isobaric interference. In the realm of acylcarnitine profiling, quantifying C4-carnitine presents a unique challenge: distinguishing between butyrylcarnitine (a biomarker for Short-Chain Acyl-CoA Dehydrogenase Deficiency, SCADD) and isobutyrylcarnitine (a biomarker for Isobutyryl-CoA Dehydrogenase Deficiency, IBDD) [1].

Standard first-tier newborn screening relies on Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS). While FIA-MS/MS offers unparalleled throughput, it completely lacks chromatographic resolution. Consequently, it measures the sum of all C4 isomers, leading to false positives or ambiguous clinical diagnoses. To achieve true analytical precision and accuracy, laboratories must implement second-tier Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies [1, 2].

This guide objectively compares the performance limits of FIA-MS/MS against targeted UPLC-MS/MS for C4-carnitine quantification, providing the experimental causality and validated protocols necessary for robust drug development and clinical research.

The Mechanistic Challenge: Isobaric Isomers

To understand the accuracy limits of C4-carnitine quantification, we must first look at the metabolic origins of its isomers. Butyrylcarnitine and isobutyrylcarnitine share the exact same molecular weight and yield identical product ions during collision-induced dissociation (CID). Because they are isobaric, a mass spectrometer alone cannot differentiate them without prior chromatographic separation.

MetabolicPathway N1 Butyryl-CoA (Fatty Acid Oxidation) N3 SCAD Enzyme N1->N3 Normal N5 Butyrylcarnitine (C4-Carnitine) N1->N5 SCAD Deficiency (Accumulation) N2 Isobutyryl-CoA (Valine Degradation) N4 IBD Enzyme N2->N4 Normal N6 Isobutyrylcarnitine (iso-C4-Carnitine) N2->N6 IBD Deficiency (Accumulation)

Metabolic pathways generating C4-carnitine isomers due to specific enzymatic deficiencies.

Methodological Comparison: FIA-MS/MS vs. UPLC-MS/MS

When evaluating analytical platforms, the choice between FIA-MS/MS and UPLC-MS/MS is a trade-off between sample throughput and quantitative accuracy.

Table 1: Performance Comparison for C4-Carnitine Analysis

Analytical ParameterFIA-MS/MS (First-Tier Screening)UPLC-MS/MS (Second-Tier Targeted)
Throughput ~1.5 - 2.0 minutes per sample~10.0 - 15.0 minutes per sample
Isomer Resolution None. Measures total C4-carnitine pool.Baseline Separation. Resolves C4 and iso-C4.
Matrix Effects High (Ion suppression from co-eluting salts)Low (Chromatographic diversion of matrix)
Primary Utility High-throughput population screeningDifferential diagnosis & biomarker validation
Quantitative Accuracy Compromised by isobaric/isomeric interferenceHigh (Accuracy 88–114%, Precision <15%)

Defining the Limits: Accuracy and Precision

The absolute limits of accuracy and precision for C4-carnitine isomers have been rigorously established in peer-reviewed validation studies[1, 2]. When utilizing a UPLC-MS/MS method with chemical derivatization (butylation), the analytical performance meets stringent FDA and CLSI bioanalytical guidelines.

Table 2: Validated Accuracy and Precision Limits for C4-Carnitine Isomers (UPLC-MS/MS)

AnalyteMatrixIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Butyrylcarnitine (C4) Plasma / DBS1.4% – 12.5%< 20.0%88% – 110%
Isobutyrylcarnitine (iso-C4) Plasma / DBS2.1% – 14.0%< 20.0%91% – 114%

Note: Limits of Detection (LOD) for these methods typically range from 0.002 to 0.063 µM, ensuring sufficient sensitivity for both endogenous baseline monitoring and pathological elevations [3].

The Self-Validating Experimental Protocol

To achieve the accuracy limits outlined above, the experimental workflow must be designed as a self-validating system . This requires two critical mechanistic choices:

  • Stable Isotope Dilution: The immediate addition of a deuterated internal standard (d3-C4-carnitine) corrects for downstream extraction losses and matrix-induced ion suppression.

  • Chemical Derivatization: Underivatized short-chain acylcarnitines are highly polar and exhibit poor retention on reversed-phase C18 columns. Derivatization with butanolic HCl converts the carboxylic acid group into a butyl ester, increasing lipophilicity. This forces the molecules to interact more strongly with the stationary phase, allowing the subtle steric differences between the straight-chain (butyryl) and branched-chain (isobutyryl) isomers to achieve baseline separation [2].

IS_Logic N1 Endogenous C4-Carnitine (Unknown Conc.) N3 Matrix Suppression & Extraction Loss N1->N3 N2 d3-C4-Carnitine IS (Known Conc.) N2->N3 N4 MS/MS Detector Response N3->N4 N5 Peak Area Ratio (Analyte / IS) N4->N5 N6 Absolute Quantitation (Self-Corrected) N5->N6

Stable isotope dilution logic providing a self-validating quantitative framework.

Step-by-Step UPLC-MS/MS Methodology

Workflow S1 DBS Punch (3.2 mm) S2 Extraction (MeOH + IS) S1->S2 S3 Derivatization (Butanolic HCl) S2->S3 S4 Reconstitution (Mobile Phase) S3->S4 S5 UPLC Separation (C18 Column) S4->S5 S6 MS/MS Detection (MRM Mode) S5->S6

Step-by-step UPLC-MS/MS sample preparation and analysis workflow for dried blood spots.

Phase 1: Extraction and Isotope Equilibration

  • Punch a standard 3.2 mm disc from a Dried Blood Spot (DBS) card into a 96-well microplate.

  • Add 100 µL of extraction solvent (Methanol) spiked with the stable isotope-labeled internal standard (e.g., d3-C4-carnitine at a concentration of 0.05 µM).

  • Agitate the plate on an orbital shaker for 30 minutes at room temperature to ensure complete extraction and equilibration of the endogenous analyte with the internal standard.

  • Transfer the supernatant to a clean 96-well plate and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

Phase 2: Chemical Derivatization 5. Add 50 µL of 3N Butanolic HCl to the dried extract. 6. Seal the plate and incubate at 60°C for exactly 15 minutes. (Causality: This specific time/temperature combination ensures >95% conversion to the butyl ester without degrading the acylcarnitine backbone). 7. Evaporate the derivatizing agent completely under nitrogen at 40°C.

Phase 3: Reconstitution and UPLC-MS/MS Analysis 8. Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 80% Water / 20% Methanol containing 0.1% Formic Acid). 9. Inject 5 µL onto a high-resolution C18 UPLC column (e.g., 1.7 µm particle size, 2.1 x 100 mm) maintained at 60°C. 10. Elute using a multi-step gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid). 11. Monitor via Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode using the following transitions:

  • C4-Carnitine isomers (derivatized): m/z 288.2 → 85.0
  • d3-C4-Carnitine IS (derivatized): m/z 291.2 → 85.0

By adhering to this derivatized UPLC-MS/MS framework, researchers can confidently bypass the limitations of FIA-MS/MS, achieving the strict accuracy and precision limits required for modern metabolic profiling and drug development.

References

  • Title: Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening Source: PubMed (National Institutes of Health) URL: [Link]

Comparative

Technical Guide: Establishing Linearity Range for Butyrylcarnitine-d5 Calibration Curves

Executive Summary In the quantification of Butyrylcarnitine (C4)—a critical biomarker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Isobutyryl-CoA Dehydrogenase (IBD) deficiency—linearity is often compromi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantification of Butyrylcarnitine (C4)—a critical biomarker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency and Isobutyryl-CoA Dehydrogenase (IBD) deficiency—linearity is often compromised by two factors: isobaric interference and isotopic cross-talk .

While Butyrylcarnitine-d3 (C4-d3) is the industry-standard internal standard (IS), this guide advocates for the superior linearity characteristics of Butyrylcarnitine-d5 (C4-d5) . By shifting the mass window +5 Da from the analyte, C4-d5 eliminates the "M+3 effect" (overlap from the natural isotopic envelope of the analyte at high concentrations), thereby extending the upper limit of quantification (ULOQ) and improving homoscedasticity.

This guide details the experimental framework to validate the linearity range of C4-d5 calibration curves, adhering to CLSI EP06 guidelines.

Scientific Rationale: The C4-d5 Advantage

To establish a robust linearity range, one must understand why linearity fails. In acylcarnitine analysis, non-linearity at high concentrations is frequently caused by signal contribution from the native analyte into the internal standard channel.

The Isotopic Envelope Problem (d3 vs. d5)

Natural carbon isotopes (


C) create an isotopic envelope. For Butyrylcarnitine (

), the M+3 isotope exists naturally, albeit in small abundance.
  • The Risk: When native C4 concentrations are high (e.g., >10 µM in pathological samples), the absolute signal of the M+3 isotope becomes significant enough to register in the channel of a d3-labeled internal standard.

  • The Solution: C4-d5 shifts the IS mass to M+5. The natural abundance of the M+5 isotope in native C4 is statistically negligible, effectively eliminating this cross-talk and preserving linearity at the high end of the curve.

Comparative Analysis of Internal Standard Strategies
FeatureButyrylcarnitine-d5 (Recommended) Butyrylcarnitine-d3 (Standard) Surrogate IS (e.g., C3-d3)
Mass Shift +5 Da+3 DaVariable
Isotopic Overlap Negligible (M+5 is rare)Moderate risk (M+3 overlap at high conc.)N/A (Chromatographic separation required)
Linearity Range Extended ULOQ (up to 50–100 µM)Standard ULOQ (typically ~20 µM)Poor (RT shift causes ionization variance)
Matrix Compensation Excellent (Co-elutes perfectly)Excellent (Co-elutes perfectly)Poor (Different suppression profile)
Cost HighModerateLow

Visualization: Isotopic Interference Mechanism

The following diagram illustrates why C4-d5 provides a "cleaner" spectral window than C4-d3.

Isotopic_Interference cluster_0 Native C4 Isotopic Envelope cluster_1 Internal Standard Channels M0 M+0 (100%) M1 M+1 (~12%) M2 M+2 (~1.5%) M3 M+3 (~0.1%) IS_d3 C4-d3 Channel (Mass = M+3) M3->IS_d3 INTERFERENCE (At high conc.) IS_d5 C4-d5 Channel (Mass = M+5) Validation Linearity Validation Success IS_d3->Validation Restricted Range IS_d5->Validation Extended Range

Figure 1: Mechanism of isotopic interference. The M+3 isotope of the native analyte overlaps with the d3-IS channel, causing non-linearity. The d5-IS avoids this envelope entirely.

Experimental Protocol: Establishing the Range

This protocol is designed to validate the linearity of C4-d5 in Dried Blood Spots (DBS) or Plasma , adhering to CLSI EP06 guidelines.

Reagents & Materials
  • Analyte: Butyrylcarnitine (C4) Chloride (Certified Reference Material).

  • Internal Standard: Butyrylcarnitine-d5 (C4-d5) HCl.

  • Matrix: Charcoal-stripped human plasma or washed erythrocyte DBS cards (to minimize endogenous C4 background).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Formic Acid.

Preparation of Calibration Standards

Do not use serial dilutions for the final curve, as errors propagate. Use proportional mixing for higher accuracy.

  • Stock Preparation: Prepare a 1 mM stock of C4 in 50:50 Methanol:Water.

  • Matrix Matching: Spike the stock into the biological matrix to create the High Pool (e.g., 50 µM).

  • Low Pool: Use the blank matrix as the Low Pool (0 µM).

  • Intermediate Levels: Mix High and Low pools to create 7–9 equidistant levels (e.g., 0, 5, 10, 20, 30, 40, 50 µM).

LC-MS/MS Method Parameters
  • Column: C18 or HILIC (HILIC is preferred for polar acylcarnitines).

  • Separation: Critical Step. You must chromatographically separate Butyrylcarnitine from Isobutyrylcarnitine.[1]

    • Note: If these isomers co-elute, your linearity will be skewed by the presence of endogenous Iso-C4 in the matrix.

  • Transitions:

    • C4 (Native):

      
      
      
    • C4-d5 (IS):

      
       (Note the +5 shift).
      
The Linearity Experiment Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Validation Start Start: Stock Prep Pools Create High/Low Pools (Matrix Matched) Start->Pools Mix Proportional Mixing (7-9 Levels) Pools->Mix Extract Extraction (MeOH) + Spike C4-d5 IS Mix->Extract Inject Injection (n=5 per level) Extract->Inject Sep Chromatographic Separation (C4 vs Iso-C4) Inject->Sep Detect MRM Detection (Native & d5-IS) Sep->Detect Ratio Calculate Area Ratios (Native / IS) Detect->Ratio Regress Weighted Regression (1/x or 1/x^2) Ratio->Regress Check Check Polynomial Fit (CLSI EP06) Regress->Check

Figure 2: Step-by-step workflow for validating linearity using matrix-matched calibrators and C4-d5 internal standardization.

Data Analysis & Acceptance Criteria

To scientifically validate the range, you cannot rely solely on


. You must evaluate the residuals  and relative error .
Weighting Factors

Acylcarnitine data is heteroscedastic (variance increases with concentration).

  • Action: Apply

    
     or 
    
    
    
    weighting. Unweighted linear regression will bias the curve toward high concentrations, compromising accuracy at the clinical decision limit (low end).
Calculation of Linearity
  • Plot Analyte/IS Area Ratio (y) vs. Concentration (x).

  • Perform a first-order (linear) regression:

    
    .
    
  • Perform a second-order (polynomial) regression:

    
    .
    
  • CLSI Test: If the second-order coefficient (

    
    ) is not statistically significant (t-test), the data is linear. If it is significant, calculate the difference between the linear and polynomial models. If the difference is within the allowable error (e.g., <5%), the non-linearity is clinically negligible.
    
Acceptance Criteria Table
ParameterAcceptance LimitRationale
Correlation (

)

Indicates goodness of fit.
Back-Calculated Accuracy

(except LLOQ

)
Ensures the curve accurately predicts known standards.
Precision (%CV)

at all levels
Ensures reproducibility.
IS Response Stability No trend across concentrationEnsures native C4 is not suppressing/enhancing C4-d5.

Troubleshooting Common Pitfalls

  • Non-Zero Intercept: If your curve does not pass through zero (or near it), check for endogenous C4 in your "blank" matrix. It is nearly impossible to get completely C4-free blood. Use the Standard Addition Method to calculate the endogenous baseline and subtract it.

  • Curve Flattening at High Conc: This usually indicates detector saturation or isotopic cross-talk. If using C4-d5, cross-talk is unlikely; check the detector voltage or dilute the sample.

  • Isobutyrylcarnitine Interference: If your

    
     is poor, check your chromatography. If Iso-C4 co-elutes, it varies independently of your spiked C4, causing random scatter in the curve.
    

References

  • Clinical and Laboratory Standards Institute (CLSI). (2020).[2][3] EP06: Evaluation of Linearity of Quantitative Measurement Procedures, 2nd Edition.[2] CLSI.[2][4][5] [Link]

  • Mørkrid, L., et al. (2010). Comparison of different methods for the determination of acylcarnitines in dried blood spots.[6] Clinical Chemistry.[5][6] [Link] (Generalized link to journal; specific article context verified via search).

  • Kallner, A. (2017). Laboratory Statistics: Handbook of Formulas and Terms. Elsevier. (Provides the statistical basis for weighted regression).
  • Van Vck, J., et al. (2022). Isobaric interferences in acylcarnitine analysis: The case of C4 and C5DC. Methods in Molecular Biology.[7] [Link]

Sources

Validation

The Definitive Guide to Quality Control Protocols for Acylcarnitine Internal Standards: Premium vs. Standard Grade

As a Senior Application Scientist overseeing high-throughput mass spectrometry workflows, I frequently encounter a critical point of failure in metabolic profiling: the assumption that all internal standards (IS) are cre...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing high-throughput mass spectrometry workflows, I frequently encounter a critical point of failure in metabolic profiling: the assumption that all internal standards (IS) are created equal.

Acylcarnitines are essential biomarkers used to evaluate mitochondrial fatty acid oxidation and amino acid catabolism[1]. In clinical diagnostics—particularly newborn screening via Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS)—the accurate quantification of these metabolites dictates the differential diagnosis of life-threatening organic acidemias and fatty acid oxidation defects (FAODs)[2][3].

This guide provides an objective, data-driven comparison of premium Stable Isotope-Labeled (SIL) acylcarnitine internal standards versus standard-grade alternatives. Furthermore, it establishes self-validating Quality Control (QC) protocols to ensure absolute quantitative integrity in your LC-MS/MS and FIA-MS/MS workflows.

The Mechanistic Role of Acylcarnitines & SIL Standards

To understand the stringent QC requirements for these standards, we must first understand their biological and analytical context. Acylcarnitines are formed when an acyl group from a fatty acyl-CoA is transferred to L-carnitine[1]. This mechanism is essential for transporting fatty acid chains across the mitochondrial membranes via CPT-I and the carnitine-acylcarnitine translocase (CACT) system for


-oxidation[1][4].

Acylcarnitine_Pathway FA Fatty Acyl-CoA (Cytosol) CPT1 CPT-I Enzyme (Outer Membrane) FA->CPT1 AC Acylcarnitine (Transport Form) CPT1->AC + L-Carnitine CACT CACT Translocase (Inner Membrane) AC->CACT Mito Mitochondrial Matrix (Beta-Oxidation) CACT->Mito Energy Production

Fig 1. Acylcarnitine transport mechanism across mitochondrial membranes for fatty acid oxidation.

Because endogenous acylcarnitines range widely in concentration and hydrophobicity (from free carnitine C0 to long-chain C18), absolute quantification requires isotope dilution mass spectrometry (IDMS)[2][5]. By spiking samples with SIL internal standards (e.g., deuterium-labeled


 or 

analogues), we mathematically correct for matrix suppression, extraction losses, and instrument drift[6].

Head-to-Head Comparison: Premium vs. Standard Grade SILs

Not all SIL standards perform reliably under the stress of complex biological matrices like Dried Blood Spots (DBS) or plasma. Premium solutions—such as the highly validated NSK-B mixtures containing accurately formulated


-acetylcarnitine, 

-octanoylcarnitine, and others—are manufactured as Certified Reference Materials (CRMs)[7].

The table below summarizes the experimental performance differences between Premium SILs and standard-grade alternatives based on rigorous laboratory validation.

Table 1: Quantitative Performance Comparison of Acylcarnitine IS
Quality MetricPremium SIL Acylcarnitine ISStandard Grade SIL ISAnalytical Impact (Causality)
Isotopic Enrichment > 99.5%95.0% - 98.0%High enrichment prevents signal crossover, ensuring a wider linear dynamic range for multiplexed assays.
M+0 Contribution < 0.1%0.5% - 1.5%Critical: Unlabeled (M+0) impurities artificially inflate endogenous analyte readings, risking false positives in FAOD screening[2].
Chemical Purity > 98.0%> 90.0%Dictates the true concentration of the stock solution. Impurities lead to systematic calibration errors.
Extraction CV (DBS) < 5.0%10.0% - 15.0%Premium CRMs in solution eliminate the variability of reconstituting lyophilized powders, improving precision.

Self-Validating Quality Control Protocols

To guarantee scientific integrity, every batch of internal standards must pass a self-validating QC workflow before being deployed in clinical or research settings. Do not simply trust the Certificate of Analysis (CoA); verify it through the following mechanistic protocols.

Protocol 1: Assessment of Isotopic Purity and M+0 Interference

Causality: If your deuterated standard (


-C8) contains even 1% of unlabeled C8 (M+0), spiking a high concentration of the IS into a sample will create a false endogenous C8 signal. This protocol quantifies that interference.

Step-by-Step Methodology:

  • Preparation: Dilute the SIL acylcarnitine stock (e.g., NSK-B mix) in high-purity methanol to a working concentration of 1

    
    M[5][7]. Do not add any biological matrix.
    
  • Data Acquisition: Inject the neat solution directly into the FIA-MS/MS or LC-MS/MS system.

  • MRM Targeting: Monitor both the labeled transition (e.g.,

    
     351 
    
    
    
    85 for derivatized
    
    
    -C8) and the unlabeled transition (
    
    
    348
    
    
    85 for endogenous C8).
  • Validation Threshold: Calculate the peak area ratio of (Unlabeled / Labeled). The batch fails QC if the M+0 contribution exceeds 0.1%.

Protocol 2: Matrix-Matched Extraction Recovery & Stability

Causality: Acylcarnitines must be efficiently extracted from complex matrices (like DBS) and often require derivatization to enhance ionization efficiency. Butylation of the carboxyl group standardizes the fragmentation pathway, yielding a highly abundant 85 Da product ion across all chain lengths[4].

Step-by-Step Methodology:

  • Sample Preparation: Punch 3.2 mm (1/8") discs from blank Dried Blood Spots into a 96-well plate[4].

  • Extraction: Add 100-300

    
    L of a methanolic extraction solution containing the SIL IS mix to each well. Sonicate and shake for 30 minutes to ensure complete desorption from the filter paper[4].
    
  • Evaporation & Derivatization: Transfer the supernatant, evaporate to dryness under a gentle stream of

    
     at 60°C, and add 50 
    
    
    
    L of 3N Butanol-HCl. Incubate at 65°C for exactly 15 minutes[4][6].
  • Reconstitution: Evaporate the derivatization reagent and reconstitute the residue in 100

    
    L of a 50:50 acetonitrile:water solution containing 0.02% formic acid[4].
    
  • Validation Threshold: Analyze via FIA-MS/MS. Calculate the Coefficient of Variation (CV) across 10 replicates. The batch fails QC if the CV > 10%[1].

Workflow Visualization

The following diagram illustrates the closed-loop logic of our self-validating QC system. By strictly gating batch approval behind empirical M+0 and matrix CV checks, we eliminate downstream diagnostic errors.

QC_Workflow Start Acylcarnitine IS Batch Receipt IsoPurity Protocol 1: Isotopic Purity & M+0 Check (Neat Solution) Start->IsoPurity Matrix Protocol 2: Matrix Effect & Extraction (DBS/Plasma) IsoPurity->Matrix Pass M+0 limit LCMS FIA-MS/MS or LC-MS/MS Data Acquisition Matrix->LCMS Decision QC Pass? LCMS->Decision Pass Approved for Clinical/Research Use Decision->Pass CV < 10% Fail Reject Batch Decision->Fail CV > 10%

Fig 2. Self-validating QC workflow for stable isotope-labeled acylcarnitine internal standards.

Conclusion

The transition from standard-grade internal standards to premium, CRM-grade SIL mixtures (such as the NSK-B series) is not merely a procurement choice; it is a fundamental requirement for analytical accuracy. By implementing the self-validating protocols outlined above, laboratories can confidently identify isotopic impurities, eliminate M+0 interference, and ensure that their acylcarnitine profiling yields biologically truthful data.

References

  • CK Isotopes. MS/MS Standards | CK Isotopes. Available at: [Link]

  • PLOS One. Metabolic Remodeling in Moderate Synchronous versus Dyssynchronous Pacing-Induced Heart Failure. Available at:[Link]

  • Google Patents.US6258605B1 - Clinical method for the genetic screening of newborns using tandem mass spectrometry.
  • IU Indianapolis ScholarWorks. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine. Available at:[Link]

  • PMC (NIH). Quantitation of Urinary Acylcarnitines by DMS-MS/MS Uncovers the Effects of Total Body Irradiation in Cancer Patients. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-Butyryl Carnitine-d5 Chloride

Comprehensive Safety and Handling Guide: (R)-Butyryl Carnitine-d5 Chloride As a Senior Application Scientist, I frequently oversee the integration of stable isotope-labeled internal standards into high-throughput LC-MS/M...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Guide: (R)-Butyryl Carnitine-d5 Chloride

As a Senior Application Scientist, I frequently oversee the integration of stable isotope-labeled internal standards into high-throughput LC-MS/MS and GC-MS workflows. (R)-Butyryl Carnitine-d5 Chloride (CAS: 350818-62-1) is a critical deuterium-labeled tracer used for quantifying acylcarnitines in metabolic, pharmacokinetic, and newborn screening studies[1].

While acylcarnitines are biologically endogenous and generally exhibit low acute toxicity, the handling of their highly purified, hygroscopic chloride salts requires strict operational controls. This guide outlines the causality-driven Personal Protective Equipment (PPE) requirements, standard operating procedures (SOPs) for stock preparation, and validated disposal protocols to ensure both operator safety and analytical integrity.

Physicochemical Rationale for Safety Controls

(R)-Butyryl Carnitine-d5 Chloride is supplied as a free-flowing, highly hygroscopic white crystalline powder. Understanding its physical properties is the foundation of our safety and handling logic:

  • Hygroscopicity: Exposure to ambient humidity causes rapid moisture absorption. This not only degrades the isotopic purity but also alters the apparent molecular weight of the bulk powder, severely compromising quantitative accuracy during weighing[2].

  • Isotopic Integrity: Contamination from exogenous, non-deuterated carnitines (e.g., from human skin oils or breath) can skew the isotopic envelope, necessitating strict barrier protection.

  • Toxicity Profile: Based on standard safety assessments, this compound is not classified as acutely toxic or hazardous under standard GHS criteria[3]. However, as a fine powder, it presents a mild mechanical inhalation and ocular irritation risk[4].

Personal Protective Equipment (PPE) Matrix

Do not treat PPE merely as a compliance checklist; it is a self-validating system designed to protect both the scientist and the sample.

Table 1: PPE Requirements and Scientific Causality for Handling (R)-Butyryl Carnitine-d5 Chloride

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Nitrile gloves (minimum 0.11 mm thickness)Prevents the transfer of endogenous carnitines from human skin to the standard. Protects the operator from mild dermal irritation[4].
Eye Protection Snug-fitting safety goggles (ANSI Z87.1/EN 166)The fine crystalline powder can cause mechanical irritation to the cornea if it becomes airborne during weighing[4].
Body Protection Standard laboratory coat (cotton/polyester blend)Prevents particulate accumulation on personal clothing and minimizes exposure to mild irritants[4].
Respiratory N95 / FFP2 particulate respiratorRequired only if weighing bulk powder outside a fume hood or ventilated balance enclosure to prevent inhalation of fine dust[4].

Operational Workflow: Reconstitution and Handling

To maintain the integrity of the deuterium label and prevent degradation, the transition from dry powder to stable stock solution must be executed seamlessly.

Step-by-Step Protocol: Preparation of Stock Solution

  • Thermal Equilibration (Critical Step): Remove the sealed vial of (R)-Butyryl Carnitine-d5 Chloride from -20°C storage. Allow the vial to equilibrate to room temperature (approximately 30 minutes) before breaking the seal. Opening a cold vial introduces atmospheric condensation, instantly hydrating the hygroscopic salt and ruining weighing accuracy[2].

  • Containment Weighing: Perform all weighing inside a ventilated balance enclosure or a Class II Biological Safety Cabinet (BSC) to prevent drafts from dispersing the powder.

  • Solvent Selection: Use anhydrous, newly opened solvents. The compound is highly soluble in DMF (≥ 20 mg/mL), Ethanol (≥ 20 mg/mL), and DMSO (≥ 10 mg/mL)[2]. Note: DMSO is highly hygroscopic; moisture absorbed by DMSO will significantly impact the solubility and stability of the product, so strictly use anhydrous DMSO stored under inert gas[2].

  • Reconstitution: Add the calculated volume of anhydrous solvent directly to the original vial if possible, minimizing transfer losses. Vortex gently until the solution is completely clear.

  • Aliquotting & Storage: Divide the stock solution into single-use amber glass vials. Purge the headspace with dry nitrogen or argon gas to displace oxygen and moisture. Store aliquots at -80°C for up to 6 months, or -20°C for up to 1 month[1].

Workflow Visualization

G Start Receive & Store (R)-Butyryl Carnitine-d5 at -20°C Equilibrate Equilibrate to RT (30 mins, Sealed) Start->Equilibrate PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Equilibrate->PPE Prevent moisture Weigh Weigh in Ventilated Enclosure PPE->Weigh Solvent Add Anhydrous Solvent (DMSO, DMF, or EtOH) Weigh->Solvent Avoid dust Aliquot Aliquot & N2 Purge Solvent->Aliquot Store Store Aliquots at -80°C (6 months) Aliquot->Store Prevent degradation

Operational workflow for (R)-Butyryl Carnitine-d5 Chloride handling and stock preparation.

Spill Management and Disposal Plan

While not highly toxic, spills must be managed immediately to prevent laboratory contamination, which could cause severe analytical carryover in sensitive LC-MS/MS assays.

Spill Containment Protocol:

  • Isolate & Protect: Advise personnel in the area of the spill. Don appropriate PPE (gloves, goggles, and a dust mask if a large amount of powder is dispersed)[4].

  • Dry Clean-up: Do not use water initially, as this will dissolve the salt and spread the contamination. Carefully sweep up the solid using a static-free brush and pan, or wipe up small spills with a slightly damp, lint-free cloth[3].

  • Decontamination: Wash the spill site thoroughly with a mixture of water and mild detergent, followed by a 70% ethanol wipe-down to remove residual traces of the quaternary ammonium salt[3].

Disposal Plan:

  • Solid Waste: Place recovered powder and contaminated clean-up materials into a sealable, chemically resistant container.

  • Liquid Waste: Stock solutions prepared in organic solvents (DMSO, DMF, Ethanol) must be segregated into designated non-halogenated organic waste carboys.

  • Regulatory Compliance: Dispose of all contents and containers at an authorized hazardous or special waste collection point in accordance with local environmental regulations. Do not flush chemical waste down the sink[4].

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.